Technical Documentation Center

4-(Aminomethyl)cyclohexanone HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Aminomethyl)cyclohexanone HCl
  • CAS: 1205750-10-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(Aminomethyl)cyclohexanone Hydrochloride: A Bifunctional Building Block for Advanced Synthesis

This document provides an in-depth technical overview of 4-(Aminomethyl)cyclohexanone hydrochloride (HCl), a versatile bifunctional chemical intermediate. Intended for researchers, medicinal chemists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical overview of 4-(Aminomethyl)cyclohexanone hydrochloride (HCl), a versatile bifunctional chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes core chemical properties, reactivity principles, analytical methodologies, and field-proven applications. We will move beyond simple data recitation to explore the causal relationships that underpin its utility in complex molecular design, particularly within pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

4-(Aminomethyl)cyclohexanone HCl is a disubstituted cyclohexane derivative featuring both a ketone and a primary aminomethyl group. The latter is presented as a hydrochloride salt, a formulation that enhances stability, improves handling characteristics, and modifies the reactivity of the amine. This dual functionality makes it a valuable synthon for introducing a six-membered carbocyclic scaffold into target molecules.

Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1205750-10-2[1][2][3][4]
Molecular Formula C₇H₁₄ClNO[1][4]
Molecular Weight 163.65 g/mol [1][3]
Appearance Off-White to Light Brown Solid[4]
Solubility Sparingly soluble in DMSO (with sonication), slightly soluble in Methanol.[4]
Stability Hygroscopic[4]
Storage Store at 2-8°C, sealed in a dry environment.[1][3]

The hydrochloride salt form is critical; it renders the typically nucleophilic primary amine as an ammonium salt. This protects the amine from participating in undesired side reactions under neutral or acidic conditions and significantly increases the compound's shelf-life by preventing oxidative degradation. To engage the amine in a nucleophilic reaction, stoichiometric addition of a base is required to liberate the free amine.

Analytical Characterization Workflow

Rigorous characterization is essential to validate the identity and purity of 4-(Aminomethyl)cyclohexanone HCl prior to its use in synthesis. A typical quality control (QC) workflow integrates several spectroscopic techniques.

Diagram 1: Analytical QC Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis NMR NMR (¹H, ¹³C) (Structure Confirmation, Purity) Final_Report Certificate of Analysis (Identity, Purity, Assay) NMR->Final_Report IR FT-IR (Functional Group ID) IR->Final_Report MS Mass Spectrometry (Molecular Weight Verification) MS->Final_Report LCMS LC-MS or GC-MS (Purity Assessment, Impurity Profile) LCMS->Final_Report Raw_Material Raw Material 4-(Aminomethyl)cyclohexanone HCl Raw_Material->NMR Raw_Material->IR Raw_Material->MS Raw_Material->LCMS

Caption: A typical quality control workflow for chemical intermediates.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups. Based on the structure and analogous compounds, the following absorption bands are expected[5][6]:

  • ~2800-3100 cm⁻¹: Broad and strong absorptions corresponding to the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).

  • ~1710-1715 cm⁻¹: A sharp, strong absorption characteristic of the C=O stretch in a six-membered cyclic ketone. The position of this peak is a reliable indicator of the carbonyl group within a cyclohexanone ring.[5][6]

  • ~1500-1600 cm⁻¹: N-H bending vibrations for the ammonium group.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations from the methylene groups of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

  • ¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. One would expect to see a series of multiplets in the ~1.5-2.5 ppm range corresponding to the axial and equatorial protons of the ring. The protons of the aminomethyl group (-CH₂-NH₃⁺) would likely appear as a downfield signal, potentially a doublet or triplet around ~3.0 ppm, coupled to the adjacent methine proton. The ammonium protons are often broad and may exchange with solvent, appearing over a wide range.

  • ¹³C NMR: A characteristic signal for the ketone carbonyl carbon is expected at a significant downfield shift, typically >200 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (~25-50 ppm), along with the carbon of the aminomethyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. For the free base (C₇H₁₃NO, MW: 127.18), a high-resolution MS would show a molecular ion peak [M+H]⁺ at m/z 128.107.[7] Fragmentation patterns would likely involve alpha-cleavage adjacent to the carbonyl group or the amine, leading to characteristic daughter ions.[8]

Core Reactivity and Synthetic Applications

The synthetic value of 4-(Aminomethyl)cyclohexanone HCl lies in its ability to act as a bifunctional scaffold. The ketone and the amine can be addressed sequentially or, in some cases, simultaneously, to build molecular complexity.

Key Applications in Medicinal Chemistry

This building block is prominently featured in the synthesis of novel therapeutic agents.

  • Antimalarial Agents: It is a key starting material for preparing dispiro-1,2,4-trioxolanes, a class of compounds investigated for their potent antimalarial activity.[3][4]

  • SYK Inhibitors: The scaffold is used to synthesize aminopyrimidines that act as Spleen Tyrosine Kinase (SYK) inhibitors.[3][4] SYK is a crucial mediator in the signaling pathways of various immune cells, making its inhibitors valuable for treating autoimmune diseases and certain cancers.

The 1,4-disubstituted cyclohexane core provides a conformationally restricted, non-aromatic linker that is often used in drug design to orient functional groups in a specific three-dimensional space, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Diagram 2: Role in SYK Inhibitor Synthesis cluster_0 Key Synthetic Steps start 4-(Aminomethyl)cyclohexanone HCl (Building Block) reductive_amination 1. Reductive Amination (Forms C-N bond) start->reductive_amination pyrimidine Functionalized 2-Chloropyrimidine snar 2. Nucleophilic Aromatic Substitution (SNAr) (Forms second C-N bond) pyrimidine->snar reductive_amination->snar product Aminopyrimidine Core (SYK Inhibitor Scaffold) snar->product

Caption: Synthetic utility in constructing SYK inhibitor scaffolds.

Experimental Protocol: Reductive Amination

The following is a representative, field-proven protocol illustrating the use of the ketone functionality. This procedure describes the reaction with a generic primary amine to form a disubstituted cyclohexane amine, a common step in building more complex molecules.

Objective: To perform a reductive amination on the ketone moiety of 4-(Aminomethyl)cyclohexanone HCl.

Reagents:

  • 4-(Aminomethyl)cyclohexanone HCl (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous, ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(Aminomethyl)cyclohexanone HCl.

  • Solvent Addition: Add anhydrous DCM via syringe. Stir the resulting suspension.

  • Amine Liberation: Add triethylamine (TEA) dropwise at room temperature. The purpose of the TEA is to neutralize the hydrochloride salt, liberating the free primary amine on the starting material, which is crucial for preventing unwanted side reactions. Stir for 15 minutes.

  • Imine Formation: Add benzylamine to the reaction mixture. Stir at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride in portions over 20 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. Its controlled reactivity minimizes side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of 4-(Aminomethyl)cyclohexanone HCl is imperative for laboratory safety.

Hazard TypeGHS Classification and StatementsSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][9]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]
  • Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • Storage: As the compound is hygroscopic, it must be stored in a tightly sealed container, preferably under an inert gas like nitrogen or argon.[4][11] Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][12]

Conclusion

4-(Aminomethyl)cyclohexanone hydrochloride is more than a simple chemical; it is an enabling tool for molecular innovation. Its bifunctional nature, anchored by a conformationally rigid cyclohexane core, provides a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is the foundation for its successful application in pioneering research and development, particularly in the quest for new human therapeutics.

References

  • Pharmaffiliates. (n.d.). CAS No : 1205750-10-2 | Product Name : 4-(Aminomethyl)-cyclohexanone Hydrochloride. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-(Aminomethyl)-cyclohexanone Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanone Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Greenfield Global. (2018, August 20). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)cyclohexanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

  • DOMO Chemicals. (2022, December 20). Safety data sheet. Retrieved from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Edinburgh Research Explorer. (2021, November 26). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. Retrieved from [Link]

  • MacSphere. (n.d.). The Spectrum of Cyclohexanone. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

Sources

Exploratory

4-(Aminomethyl)cyclohexanone HCl structure elucidation

A Technical Guide for Researchers Introduction 4-(Aminomethyl)cyclohexanone hydrochloride is a key building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, possessing both a reactive ket...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

Introduction

4-(Aminomethyl)cyclohexanone hydrochloride is a key building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, possessing both a reactive ketone and a primary amine, makes it a versatile precursor for the synthesis of complex molecular architectures, including antimalarial agents and SYK inhibitors.[1][2] Accurate structural elucidation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs).

This guide, intended for researchers and drug development professionals, provides an in-depth, multi-technique approach to the structural verification of 4-(Aminomethyl)cyclohexanone HCl. It moves beyond a simple listing of analytical methods to explain the rationale behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow.

Foundational Analysis: Confirming the Core Structure

Before delving into advanced spectroscopic techniques, foundational analyses confirm the elemental composition and the presence of key ionic species.

Elemental Analysis

Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, and chlorine. For a compound with the molecular formula C₇H₁₄ClNO, the expected elemental composition serves as the first-pass verification of sample purity and identity.[1][3] Modern automated CHNS analyzers provide a rapid and accurate means for this determination.[4]

Table 1: Theoretical Elemental Composition of 4-(Aminomethyl)cyclohexanone HCl (C₇H₁₄ClNO)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01784.0751.38
Hydrogen (H)1.011414.148.64
Chlorine (Cl)35.45135.4521.67
Nitrogen (N)14.01114.018.56
Oxygen (O)16.00116.009.78
Total 163.67 100.00
Qualitative Test for Chloride Ions

The presence of the hydrochloride salt is confirmed by a simple qualitative test. Dissolving the sample in deionized water, acidifying with dilute nitric acid, and adding a few drops of silver nitrate solution will yield a white, curdy precipitate of silver chloride (AgCl), which is soluble in ammonium hydroxide.[5] This confirms the ionic nature of the chloride.

Qualitative Test for Nitrogen

The Lassaigne's test, or sodium fusion test, is a classical method to detect the presence of nitrogen.[6][7] Fusing the organic compound with metallic sodium converts the covalently bonded nitrogen into sodium cyanide (NaCN).[6][8] Subsequent treatment with ferrous sulfate, followed by acidification, produces a Prussian blue precipitate, confirming the presence of nitrogen.[8]

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques provides a detailed picture of the molecular structure, from the carbon-hydrogen framework to the specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(Aminomethyl)cyclohexanone HCl, both ¹H and ¹³C NMR are essential.

3.1.1. Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Due to the presence of the ammonium salt, which has exchangeable protons, a dipolar aprotic solvent like DMSO-d₆ is ideal.[9] This will allow for the observation of the N-H protons. D₂O can also be used, but the ammonium and any other labile protons will exchange with deuterium and will not be observed.[9][10]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Referencing: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR in most organic solvents.[11] For spectra acquired in D₂O, a common reference is the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP).[10]

  • Acquisition Parameters: For ¹H NMR, a spectral window of -1 ppm to 9 ppm is standard.[11] For ¹³C NMR, a range of -10 ppm to 180 ppm is appropriate.[11] Ensure the field strength of the instrument is noted for each spectrum.[11]

3.1.2. ¹H NMR Spectral Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Ammonium Protons (-NH₃⁺): A broad singlet is expected for the three protons of the ammonium group. The chemical shift will be concentration-dependent but typically appears downfield.

  • Cyclohexane Ring Protons: The protons on the cyclohexane ring will appear as complex multiplets due to their diastereotopic nature and complex coupling patterns.

  • Aminomethyl Protons (-CH₂-N): The two protons of the aminomethyl group will likely appear as a doublet, coupled to the adjacent methine proton on the cyclohexane ring.

3.1.3. ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A characteristic downfield signal, typically above 200 ppm, will be observed for the ketone carbonyl carbon.

  • Cyclohexane Ring Carbons: Several signals in the aliphatic region (20-50 ppm) will correspond to the carbons of the cyclohexane ring.

  • Aminomethyl Carbon (-CH₂-N): A signal in the range of 30-50 ppm is expected for the carbon of the aminomethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Aminomethyl)cyclohexanone

Carbon AtomPredicted Chemical Shift (ppm)
C=O~210
CH (attached to CH₂NH₂)~45
CH₂ (adjacent to C=O)~40
CH₂ (beta to C=O)~30
CH₂NH₂~43

Note: These are approximate values and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

3.2.1. Experimental Protocol: IR Sample Preparation and Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

3.2.2. IR Spectral Interpretation
  • N-H Stretch (Ammonium): A broad absorption band between 3200 and 2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the cyclohexane and aminomethyl groups.

  • C=O Stretch (Ketone): A strong, sharp absorption peak around 1715-1705 cm⁻¹ is indicative of the carbonyl group of the cyclohexanone ring.[12][13]

  • N-H Bend: A medium intensity band around 1600-1500 cm⁻¹ corresponds to the N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

3.3.1. Experimental Protocol: Mass Spectrometry Acquisition
  • Ionization Technique: Electron Ionization (EI) is a common technique that will likely cause significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion.

  • Analysis: A high-resolution mass spectrometer (HRMS) is crucial for determining the exact mass and, subsequently, the molecular formula.

3.3.2. Mass Spectral Interpretation
  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): In ESI-MS, the base peak would correspond to the protonated molecule [C₇H₁₄NO]⁺ at an m/z of 128.11. The molecular weight of the free base is 127.18 g/mol .[14] The HCl salt has a molecular weight of 163.64 g/mol .[15]

  • Fragmentation Pattern (EI-MS):

    • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the amine are common fragmentation pathways for ketones and amines, respectively.[16][17]

    • Loss of small molecules: Fragments corresponding to the loss of neutral molecules like H₂O, NH₃, or parts of the cyclohexane ring can be expected.[18]

    • Cyclohexanone-specific fragmentation can lead to a base peak at m/z 55.[18]

Advanced Structural Confirmation: X-ray Crystallography

For an unambiguous, three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.[19]

The Rationale for Crystallography

While spectroscopic methods provide excellent evidence for the connectivity of atoms, X-ray crystallography reveals the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[19] This technique is particularly valuable for confirming the absolute configuration of chiral centers, although 4-(aminomethyl)cyclohexanone is achiral. It also provides definitive proof of the ionic interaction between the aminomethyl cation and the chloride anion.

Experimental Workflow: From Crystal to Structure

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Slow Evaporation d Mount Crystal a->d b Vapor Diffusion b->d c Cooling c->d e X-ray Diffraction d->e f Collect Intensity Data e->f g Solve Phase Problem f->g h Build Atomic Model g->h i Refine Structure h->i

4.2.1. Protocol: Crystallization
  • Solvent Screening: Dissolve the compound in a variety of solvents and solvent mixtures (e.g., ethanol/water, methanol/ether) to find conditions that yield high-quality, single crystals.

  • Crystallization Method: Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Selection: Select a well-formed, defect-free crystal for data collection.

4.2.2. Data Collection and Structure Refinement

The selected crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.[19]

Purity Assessment: Beyond Structural Elucidation

The presence of impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final product.

Potential Impurities

Impurities can arise from the starting materials, side reactions, or incomplete reactions during the synthesis of 4-(aminomethyl)cyclohexanone. Common synthetic routes often involve the reduction of a nitrile or an oxime, or the reductive amination of a dicarbonyl compound.[20][21] Potential impurities could include:

  • Starting materials (e.g., 4-cyanocyclohexanone)

  • By-products from side reactions (e.g., di-aminated products)

  • Residual solvents from purification[10]

Analytical Techniques for Purity Determination
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate purity assessment.

  • NMR Spectroscopy: The presence of impurity peaks in the ¹H NMR spectrum can be used to estimate the level of impurities, provided they are present in sufficient concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be an effective analytical tool.

Conclusion

The comprehensive structural elucidation of 4-(Aminomethyl)cyclohexanone HCl requires a multi-technique, integrated approach. Foundational elemental and qualitative analyses confirm the basic composition, while a suite of spectroscopic techniques—NMR, IR, and MS—provides a detailed picture of the molecular framework and functional groups. For ultimate structural confirmation, single-crystal X-ray crystallography offers an unambiguous three-dimensional view of the molecule. This rigorous analytical workflow, coupled with robust purity assessment, ensures the quality and integrity of this vital chemical building block for research and drug development. Adherence to established guidelines for data reporting, such as those proposed by IUPAC, further enhances the value and reusability of the generated data.[22][23][24][25]

References

  • FAIR Publishing Guidelines for Spectral Data and Chemical Structures - IUPAC | International Union of Pure and Applied Chemistry. (2019, March 29). Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Retrieved from [Link]

  • Elemental Analysis. (n.d.). Retrieved from [Link]

  • Development of a Standard for FAIR Data Management of Spectroscopic Data - Project Details - IUPAC | International Union of Pure and Applied Chemistry. (n.d.). Retrieved from [Link]

  • Organic Salt Analysis Procedure | PDF | Salt (Chemistry) | Acid - Scribd. (n.d.). Retrieved from [Link]

  • (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) - ResearchGate. (2026, January 22). Retrieved from [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles - ChemRxiv. (n.d.). Retrieved from [Link]

  • Solvents for NMR spectroscopy - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Extra Elements Detection - Chemistry for everyone - WordPress.com. (2023, September 29). Retrieved from [Link]

  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino - ResearchGate. (n.d.). Retrieved from [Link]

  • 5 Ways to Make Introduction to Qualitative Analysis of Elements Approachable - Labster. (2022, October 24). Retrieved from [Link]

  • 4-(Aminomethyl)cyclohexanone | C7H13NO | CID 55265168 - PubChem. (n.d.). Retrieved from [Link]

  • CAS No : 1205750-10-2 | Product Name : 4-(Aminomethyl)-cyclohexanone Hydrochloride. (n.d.). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • (PDF) Cyclohexanone at 150 K - ResearchGate. (n.d.). Retrieved from [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11). Retrieved from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • (PDF) One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (2025, October 17). Retrieved from [Link]

  • 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. (2023, July 3). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). Retrieved from [Link]

  • WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. (n.d.).
  • X-ray crystallographic analysis of 6-aminohexanoate-dimer hydrolase: molecular basis for the birth of a nylon oligomer-degrading enzyme - PubMed. (2005, November 25). Retrieved from [Link]

  • 4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of cyclohexanones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). Retrieved from [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Retrieved from [Link]

  • bmse000405 Cyclohexanone at BMRB. (n.d.). Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II | Spectroscopy Online. (2026, March 10). Retrieved from [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020, December 30). Retrieved from [Link]

  • IR Spectrum Of Cyclohexanone - Bartleby. (2021, August 17). Retrieved from [Link]

  • The Spectrum of Cyclohexanone - MacSphere. (n.d.). Retrieved from [Link]

Sources

Foundational

The Physicochemical and Synthetic Profile of 4-(Aminomethyl)cyclohexanone Hydrochloride

Executive Summary In the landscape of modern drug discovery, bifunctional aliphatic rings serve as critical structural scaffolds. 4-(Aminomethyl)cyclohexanone hydrochloride (CAS: 1205750-10-2) is a highly versatile build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional aliphatic rings serve as critical structural scaffolds. 4-(Aminomethyl)cyclohexanone hydrochloride (CAS: 1205750-10-2) is a highly versatile building block characterized by its dual functionality: an electrophilic ketone and a primary amine protected as a hydrochloride salt. This whitepaper provides an in-depth technical analysis of its physicochemical properties, analytical characterization, and field-proven methodologies for its application in pharmaceutical synthesis.

Structural Rationale and Physicochemical Properties

The Causality of Salt Formation

A frequent question in synthetic planning is why this compound is universally supplied as a hydrochloride salt rather than a free base (CAS: 934475-93-1). The causality lies in the inherent reactivity of its functional groups. The free base possesses both a nucleophilic primary amine and an electrophilic ketone. If left unprotonated, the molecules undergo rapid intermolecular condensation to form Schiff bases (imines), leading to irreversible oligomerization and polymerization.

By converting the amine to its hydrochloride salt ( R−NH3+​Cl− ), the nitrogen's lone pair is sequestered. This completely eliminates its nucleophilicity, stabilizing the monomeric form and ensuring long-term shelf life [1].

Quantitative Data Summary

The following table synthesizes the core physicochemical properties required for laboratory handling and reaction planning [1][2][3].

PropertyValue / Description
Chemical Name 4-(Aminomethyl)cyclohexan-1-one hydrochloride
CAS Number 1205750-10-2 (HCl Salt) / 934475-93-1 (Free Base)
Molecular Formula C7​H14​ClNO
Molecular Weight 163.64 g/mol
Appearance Off-White to Light Brown Solid
Solubility DMSO (Sparingly, sonication required), Methanol (Slightly)
Stability Highly Hygroscopic
Storage Conditions 2-8°C (Refrigerator), strictly under inert atmosphere (Argon/Nitrogen)

Pharmaceutical Applications

4-(Aminomethyl)cyclohexanone hydrochloride is a privileged scaffold in medicinal chemistry, primarily utilized in two major therapeutic areas:

  • Antimalarial Dispiro-1,2,4-trioxolanes: The cyclohexanone moiety is utilized in olefination or direct condensation reactions to construct dispiro-1,2,4-trioxolane ring systems. These structures mimic the endoperoxide bridge of artemisinin, generating carbon-centered radicals that are highly toxic to Plasmodium falciparum[1][2].

  • SYK Inhibitors for Autoimmune Diseases: The aminomethyl group serves as a critical attachment point for synthesizing aminopyrimidine derivatives. These derivatives act as potent inhibitors of Spleen Tyrosine Kinase (SYK), an enzyme central to B-cell receptor signaling and the pathogenesis of autoimmune disorders like rheumatoid arthritis [1].

SYK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase (Active) BCR->SYK Activation Downstream Downstream Signaling (NF-κB, NFAT) SYK->Downstream Phosphorylation Inhibitor Aminopyrimidine (SYK Inhibitor) Inhibitor->SYK Inhibition Disease SYK-Mediated Autoimmune Disease Downstream->Disease Pathogenesis

Fig 1: Mechanism of SYK-mediated signaling and inhibition by aminopyrimidine derivatives.

Analytical Characterization Standards

To ensure the integrity of the building block before deployment in multi-step synthesis, the following self-validating analytical checks should be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Because the mass spectrometer ionizes the molecule, you will observe the mass of the free base. Expect a prominent [M+H]+ peak at m/z 128.1 [3].

  • FT-IR (Fourier Transform Infrared Spectroscopy): A strong, sharp absorption band at ~1710 cm−1 confirms the presence of the intact cyclohexanone carbonyl. A broad band spanning 3200–2800 cm−1 is characteristic of the −NH3+​ stretching vibrations.

  • Moisture Analysis (Karl Fischer Titration): Due to its hygroscopicity, water content must be quantified. If water content exceeds 0.5% w/w, the material must be dried under high vacuum in the presence of P2​O5​ before use in moisture-sensitive couplings.

Experimental Protocol: In Situ Free-Basing and Amide Coupling

Because the compound is an HCl salt, the primary amine must be liberated in situ to participate in nucleophilic substitutions or amide couplings. The following protocol describes a self-validating workflow for coupling the amine with an electrophile (e.g., an acid chloride) without isolating the unstable free base.

Step-by-Step Methodology
  • Preparation and Quality Control:

    • Weigh 1.0 equivalent (e.g., 163.6 mg, 1.0 mmol) of 4-(Aminomethyl)cyclohexanone HCl in an oven-dried round-bottom flask.

    • Causality: Weighing must be done rapidly or within a glovebox to prevent atmospheric moisture absorption, which can hydrolyze the incoming electrophile.

  • Solvation:

    • Suspend the solid in 5.0 mL of anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • In Situ Neutralization:

    • Add 2.5 equivalents (2.5 mmol) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. 1.0 eq neutralizes the HCl salt, liberating the free amine, while the remaining 1.5 eq acts as an acid scavenger for the subsequent coupling step. The suspension will typically clear into a homogeneous solution as the free base dissolves.

  • Electrophile Addition:

    • Cool the reaction to 0°C using an ice bath. Dropwise, add 1.1 equivalents of the desired acid chloride.

    • Causality: Cooling suppresses the competing side-reaction of the acid chloride reacting with the ketone enolate, ensuring high chemoselectivity for the primary amine.

  • Monitoring and Quenching:

    • Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor the disappearance of the m/z 128.1 peak via LC-MS.

    • Quench with saturated aqueous NaHCO3​ to neutralize any residual acid, followed by standard organic extraction.

Workflow Start 4-(Aminomethyl)cyclohexanone HCl (Weigh under N2) Solvent Suspend in anhydrous solvent (e.g., DMF or DCM) Start->Solvent Base Add non-nucleophilic base (e.g., DIPEA, 2.5 eq) Solvent->Base Neutralize HCl Reactant Add electrophile at 0°C (e.g., Acid Chloride) Base->Reactant Free Amine Active Product Coupled Product Formation (Monitor via LC-MS) Reactant->Product Chemoselective Coupling

Fig 2: Standard experimental workflow for in situ neutralization and chemoselective coupling.

References

  • Pharmaffiliates. Product Name: 4-(Aminomethyl)-cyclohexanone Hydrochloride (CAS 1205750-10-2). Retrieved March 13, 2026, from[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 55265168, 4-(Aminomethyl)cyclohexanone. Retrieved March 13, 2026, from[Link]

Exploratory

Engineering Bifunctional Scaffolds: A Technical Guide to 4-(Aminomethyl)cyclohexanone HCl in Drug Discovery

Executive Summary & Strategic Utility In the highly empirical field of medicinal chemistry, the selection of molecular building blocks dictates the trajectory of lead optimization. 4-(Aminomethyl)cyclohexanone hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the highly empirical field of medicinal chemistry, the selection of molecular building blocks dictates the trajectory of lead optimization. 4-(Aminomethyl)cyclohexanone hydrochloride (CAS 1205750-10-2) has emerged as a privileged bifunctional scaffold. Featuring two orthogonal reactive centers—a primary amine and a ketone—separated by a conformationally rigid cyclohexane ring, this molecule provides the precise spatial geometry required for synthesizing complex active pharmaceutical ingredients (APIs).

Its primary applications are twofold: acting as a critical linker in the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors , and serving as the core ketone substrate for generating dispiro-1,2,4-trioxolane antimalarials 12.

Physicochemical Profiling & Structural Dynamics

Expertise Insight: Why the Hydrochloride Salt? A common pitfall when handling bifunctional building blocks containing both a nucleophilic amine and an electrophilic ketone is spontaneous auto-condensation. The free base of 4-(aminomethyl)cyclohexanone (CAS 934475-93-1) rapidly forms intermolecular Schiff bases, leading to irreversible oligomerization 3. By utilizing the hydrochloride salt (CAS 1205750-10-2), the amine is locked in a non-nucleophilic ammonium state. This extends its shelf-life indefinitely under ambient storage and allows chemists to selectively liberate the amine in situ using mild organic bases.

Table 1: Physicochemical Parameters & Workflow Impact
ParameterValueCausality / Impact on Workflow
CAS Number 1205750-10-2Ensures procurement of the stable HCl salt, avoiding free-base degradation.
Molecular Formula C₇H₁₄ClNO1:1 stoichiometry dictates exactly 1.0 eq of base is needed for initial deprotection.
Molecular Weight 163.65 g/mol Low molecular weight maximizes Ligand Efficiency (LE) in structure-based drug design.
SMILES O=C1CCC(CN)CC1.[H]ClThe para-substitution provides a linear, extended spatial geometry for linker applications.
Physical State Off-white solidHygroscopic nature necessitates storage at 2-8°C in desiccated, sealed containers 4.

Mechanistic Rationale in Medicinal Chemistry

SYK Inhibitor Development

Spleen Tyrosine Kinase (SYK) is a critical node in B-cell receptor (BCR) signaling. When designing ATP-competitive SYK inhibitors, the aminomethyl group of CAS 1205750-10-2 acts as a versatile vector, directing the cyclohexanone moiety toward the solvent-exposed region of the kinase pocket. This allows for subsequent functionalization of the ketone (e.g., via reductive amination) to tune pharmacokinetic properties without disrupting the core binding affinity.

SYK_Inhibition BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK Spleen Tyrosine Kinase (SYK) LYN->SYK Phosphorylation PLC PLC-γ2 Activation SYK->PLC Signal Transduction Inhibitor Aminopyrimidine Inhibitor (Derived from CAS 1205750-10-2) Inhibitor->SYK ATP-Competitive Blockade NFAT NFAT / NF-κB Transcription (Inflammation) PLC->NFAT Calcium Release

Figure 1: SYK kinase signaling cascade and targeted inhibition by aminopyrimidine derivatives.

Antimalarial Dispiro-1,2,4-trioxolanes

Inspired by the natural product artemisinin, synthetic endoperoxides rely on the 1,2,4-trioxolane pharmacophore for potent antimalarial activity. The intact ketone group of 4-(aminomethyl)cyclohexanone serves as the perfect substrate for Griesbaum co-ozonolysis, enabling the construction of the spirocyclic endoperoxide bridge while the amine is utilized to attach solubility-enhancing appendages.

Validated Experimental Workflows

The true power of CAS 1205750-10-2 lies in its orthogonal reactivity. The following self-validating protocols outline the chemoselective functionalization of both vectors.

Orthogonal_Reactivity A 4-(Aminomethyl)cyclohexanone HCl CAS: 1205750-10-2 B Amine Vector (Deprotected via DIPEA) A->B Base Addition C Ketone Vector (Intact Scaffold) A->C Electrophilic Center D SNAr / Amidation -> Aminopyrimidines (SYK Inhibitors) B->D Nucleophilic Attack E Griesbaum Co-Ozonolysis -> Dispiro-1,2,4-trioxolanes (Antimalarials) C->E Cycloaddition

Figure 2: Orthogonal functionalization pathways of CAS 1205750-10-2 in drug discovery.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Aminopyrimidines

Objective: Chemoselective functionalization of the amine while preserving the ketone.

  • Dissolution & Free-Basing : Suspend 1.0 eq of CAS 1205750-10-2 in anhydrous DMF (0.2 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The first 1.0 eq is strictly consumed to neutralize the hydrochloride salt, liberating the nucleophilic free amine. The remaining 1.5 eq serves as a non-nucleophilic base to scavenge the HCl generated during the SNAr reaction, preventing premature protonation of the amine which would stall the reaction.

  • Electrophile Addition : Add 1.0 eq of the target 2-chloro-pyrimidine derivative.

  • Thermal Activation : Heat the reaction mixture to 80°C under an inert N₂ atmosphere for 4 hours.

  • Self-Validation Checkpoint : Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Criteria: The reaction is self-validated as complete when the Extracted Ion Chromatogram (EIC) shows <5% of the starting pyrimidine mass.

    • Corrective Action: If the starting material persists >5%, the system is under-basified. Spike with 0.5 eq DIPEA and react for an additional 1 hour.

  • Workup : Quench with H₂O, extract with EtOAc, and wash heavily with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Griesbaum Co-Ozonolysis for Trioxolane Synthesis

Objective: Construction of the endoperoxide pharmacophore via the ketone moiety.

  • Oxime Ether Formation : React the ketone moiety of the functionalized intermediate with O-methylhydroxylamine hydrochloride and pyridine in EtOH to form the corresponding methyl oxime ether.

  • Ozonolysis Setup : Dissolve the oxime ether and an appropriate target alkene (e.g., an adamantane derivative) in anhydrous dichloromethane. Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Ozone Sparging : Bubble an O₃/O₂ mixture through the solution until a persistent faint blue color indicates ozone saturation.

    • Causality: The Griesbaum co-ozonolysis proceeds via a highly reactive Criegee intermediate. At ambient temperatures, this intermediate rapidly decomposes. Maintaining cryogenic conditions (-78°C) stabilizes the intermediate long enough for it to be intercepted by the sterically hindered cyclohexanone moiety, successfully closing the 1,2,4-trioxolane ring.

  • Self-Validation Checkpoint : Purge the system with N₂ until the blue color fades. Withdraw a 50 µL aliquot and spot on a silica TLC plate alongside the starting oxime ether. Stain with acidic KMnO₄.

    • Criteria: The system is validated when the starting material spot is completely absent, and a new, distinct spot (the trioxolane) appears.

    • Corrective Action: If the oxime ether remains, ozone saturation was incomplete. Re-cool to -78°C and resume O₃ sparging for 15 minutes.

  • Quench & Isolate : Warm to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

References

  • ChemicalBook - 4-(AMINOMETHYL)
  • Pharmaffiliates - CAS No : 1205750-10-2 | Product Name : 4-(Aminomethyl)
  • PubChem (National Institutes of Health) - 4-(Aminomethyl)
  • ChemScene - 1205750-10-2 | 4-(Aminomethyl)

Sources

Foundational

Comprehensive Technical Guide: 4-(Aminomethyl)cyclohexanone Hydrochloride

Executive Summary For researchers and drug development professionals, the precise characterization of building blocks is the foundation of robust synthetic chemistry. 4-(Aminomethyl)cyclohexanone hydrochloride (CAS: 1205...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise characterization of building blocks is the foundation of robust synthetic chemistry. 4-(Aminomethyl)cyclohexanone hydrochloride (CAS: 1205750-10-2) is a highly versatile bifunctional aliphatic scaffold[1]. Featuring both a reactive primary amine (protected as a hydrochloride salt) and a ketone moiety, this compound is a critical intermediate in the synthesis of advanced therapeutics, most notably antimalarial dispiro-1,2,4-trioxolanes and aminopyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors[2].

This whitepaper provides an authoritative breakdown of its molecular weight, physicochemical stability, and step-by-step experimental protocols for its application in drug discovery workflows.

Molecular Architecture and Weight Determination

Understanding the exact mass and isotopic distribution of 4-(Aminomethyl)cyclohexanone HCl is critical for mass spectrometry (MS) validation and stoichiometric calculations during synthesis. The compound exists as a stable hydrochloride salt, which significantly alters its total molecular weight compared to the free base[3].

Quantitative Mass Breakdown

The total molecular weight of the salt is 163.65 g/mol [1]. When calculating reaction equivalents, it is imperative to account for the mass of the hydrochloride adduct, which constitutes approximately 22.3% of the total mass.

ComponentChemical FormulaExact Mass ( g/mol )Mass Fraction (%)
Free Base C₇H₁₃NO127.18[4]77.7%
Salt Adduct HCl36.4622.3%
Total Compound C₇H₁₄ClNO 163.64 [3]100.0%

Physicochemical Properties & Stability: The Causality of the Salt Form

A common question in synthetic design is why this compound is commercially supplied and stored as a hydrochloride salt rather than a free base.

The Causality: The free base, 4-(aminomethyl)cyclohexanone, contains both a nucleophilic primary amine and an electrophilic ketone. If left unprotected, the free base is highly susceptible to intermolecular Schiff base formation (self-condensation), leading to the generation of unwanted oligomers and degradation over time. By protonating the primary amine with hydrochloric acid, the amine's lone pair of electrons is sequestered. This renders the amine non-nucleophilic, completely halting self-condensation and granting the compound long-term shelf stability[3].

Synthetic Applications in Drug Discovery

The bifunctional nature of 4-(Aminomethyl)cyclohexanone HCl allows for orthogonal reactivity. The ketone can undergo reductive amination or Wittig reactions, while the amine (upon neutralization) can participate in nucleophilic aromatic substitution (SNAr) or amide coupling.

  • Antimalarial Agents: The cyclohexanone ring is utilized to synthesize dispiro-1,2,4-trioxolanes (synthetic peroxides). The ketone undergoes a Griesbaum co-ozonolysis to form the peroxide pharmacophore, which is highly active against Plasmodium falciparum[2].

  • SYK Inhibitors: The aminomethyl group acts as a nucleophile to attack halogenated pyrimidines, forming aminopyrimidines. These molecules act as potent inhibitors of Spleen Tyrosine Kinase (SYK)[2]. SYK is a critical regulator in the B-Cell Receptor (BCR) signaling pathway, and its inhibition is a primary therapeutic strategy for B-cell malignancies and autoimmune diseases like Immune Thrombocytopenia (ITP)[5][6].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for analyzing and utilizing this compound.

Protocol 1: LC-MS Verification of Molecular Weight

Causality: In liquid chromatography-mass spectrometry (LC-MS), the HCl salt fully dissociates in the mobile phase. Therefore, the mass analyzer will only detect the protonated free base [M+H]⁺.

  • Sample Preparation: Dissolve 1.0 mg of 4-(Aminomethyl)cyclohexanone HCl in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Reasoning: Formic acid ensures complete protonation of the primary amine, optimizing the signal for positive electrospray ionization (ESI+).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a standard gradient of Water/0.1% FA and Acetonitrile/0.1% FA over 5 minutes.

  • Detection: Operate the mass spectrometer in ESI+ mode. Extract the ion chromatogram for m/z 128.19 , which corresponds to the[M+H]⁺ ion of the free base (127.18 + 1.008).

LCMS_Workflow Sample Sample Prep (0.1% FA in MeOH/H2O) LC RP-HPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization (Salt Dissociation) LC->ESI MS Mass Analyzer (TOF / Quadrupole) ESI->MS Data Detection (m/z = 128.19 [M+H]+) MS->Data

LC-MS Workflow for 4-(Aminomethyl)cyclohexanone MW Verification.

Protocol 2: SNAr Coupling for SYK Inhibitor Synthesis

Causality: To build aminopyrimidine-based SYK inhibitors, the primary amine must act as a nucleophile. The HCl salt must be neutralized in situ to liberate the reactive free base.

  • Reagent Assembly: Combine 4-(Aminomethyl)cyclohexanone HCl (1.0 eq) and a target 2-chloropyrimidine derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Reasoning: 1.0 eq of DIPEA is required to neutralize the HCl salt and liberate the free amine. An additional 1.0 eq acts as an acid scavenger for the HCl generated during the SNAr reaction, and the 0.5 eq excess drives the reaction to completion.

  • Thermal Activation: Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup & Isolation: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK Spleen Tyrosine Kinase (SYK) LYN->SYK Phosphorylation PLCg2 PLC-γ2 Pathway SYK->PLCg2 Signal Transduction PI3K PI3K / AKT Pathway SYK->PI3K Signal Transduction Inhibitor Aminopyrimidine Derivative (SYK Inhibitor) Inhibitor->SYK Competitive Inhibition NFKB NF-κB / mTOR (Cell Survival & Proliferation) PLCg2->NFKB Downstream Activation PI3K->NFKB Downstream Activation

SYK Signaling Pathway and Aminopyrimidine Inhibition Mechanism.

Sources

Exploratory

4-(Aminomethyl)cyclohexanone HCl solubility profile

An In-depth Technical Guide to the Solubility Profile of 4-(Aminomethyl)cyclohexanone HCl Abstract 4-(Aminomethyl)cyclohexanone hydrochloride is a versatile chemical intermediate recognized for its role in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-(Aminomethyl)cyclohexanone HCl

Abstract

4-(Aminomethyl)cyclohexanone hydrochloride is a versatile chemical intermediate recognized for its role in the synthesis of complex organic molecules, particularly within the pharmaceutical sector. Its applications include the preparation of dispiro-1,2,4-trioxolanes with antimalarial activity and aminopyrimidines as SYK inhibitors for treating SYK-mediated diseases.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the successful formulation of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the solubility profile of 4-(Aminomethyl)cyclohexanone HCl, detailing its physicochemical properties, the influence of solvent polarity, pH, and temperature, and standardized protocols for its empirical determination.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical state. 4-(Aminomethyl)cyclohexanone HCl is a hygroscopic, off-white to light brown solid whose properties dictate its behavior in various solvent systems.[2] The presence of a primary amine (as a hydrochloride salt) and a ketone functional group on a cyclohexane scaffold creates a molecule with distinct polar and non-polar regions, governing its interactions with solvents.

Table 1: Physicochemical Properties of 4-(Aminomethyl)cyclohexanone HCl

PropertyValueSource
CAS Number 1205750-10-2[2][3][4]
Molecular Formula C₇H₁₄ClNO (or C₇H₁₃NO · HCl)[2][3]
Molecular Weight 163.65 g/mol [4]
Appearance Off-White to Light Brown Solid[2]
Stability Hygroscopic[2]
Topological Polar Surface Area (TPSA) 43.09 Ų[4]
H-Bond Acceptors 2[4]
H-Bond Donors 1[4]
Rotatable Bonds 1[4]

Core Solubility Profile

The hydrochloride salt form of the amine significantly enhances the compound's polarity and, consequently, its aqueous solubility compared to its free base form.[5][6] This is a common strategy in the pharmaceutical industry to improve the dissolution characteristics of amine-containing molecules.[5]

Qualitative Solubility in Common Solvents

Experimental data indicates a clear preference for polar solvents, with limited solubility in non-polar organic media. This behavior is consistent with its ionic salt character.

Table 2: Qualitative Solubility Data

SolventSolubility DescriptionRationale
Water SolubleThe ionic nature of the hydrochloride salt and the polar functional groups (amine, ketone) facilitate strong hydrogen bonding and ion-dipole interactions with water.[7]
DMSO Sparingly Soluble (Sonication may be required)DMSO is a polar aprotic solvent capable of solvating the cation, but less effectively than protic solvents like water.[2]
Methanol Slightly SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding, but its lower dielectric constant compared to water makes it a less effective solvent for ionic salts.[2]
Other Organic Solvents Poorly SolubleNon-polar or weakly polar organic solvents cannot effectively solvate the charged amine hydrochloride, leading to poor solubility.[7]

Critical Factors Influencing Solubility

The solubility of 4-(Aminomethyl)cyclohexanone HCl is not a static property. It is dynamically influenced by the chemical environment, most notably pH and temperature.

The Dominant Effect of pH

As a salt of a weak base, the aqueous solubility of 4-(Aminomethyl)cyclohexanone HCl is highly dependent on pH. The primary amine group dictates this behavior.

  • Low pH (Acidic Conditions): In an acidic environment, the equilibrium favors the protonated aminomethyl group (-CH₂NH₃⁺). This charged species is an ion, rendering the molecule highly soluble in water.

  • High pH (Basic Conditions): As the pH increases, the aminomethyl group is deprotonated to its neutral, free base form (-CH₂NH₂). This loss of charge reduces the molecule's polarity and its ability to interact with water, leading to a significant decrease in aqueous solubility.[8][9]

This relationship is a cornerstone of formulating and handling amine-containing pharmaceutical compounds.

Caption: pH-dependent equilibrium of 4-(Aminomethyl)cyclohexanone.

The Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[10] Consequently, increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and increases the kinetic energy of the solvent molecules, leading to greater solubility.

The Common Ion Effect

The common ion effect can influence the solubility of ionic compounds. According to Le Châtelier's principle, if a solution already contains one of the ions of a dissolved salt (in this case, Cl⁻), the equilibrium will shift to oppose this change, leading to a decrease in the salt's solubility.[12] Therefore, attempting to dissolve 4-(Aminomethyl)cyclohexanone HCl in a solvent already saturated with chloride ions (e.g., concentrated brine) may result in lower solubility than in pure water.[5] This is a critical consideration in formulation, where excipients like sodium chloride are often used.[12]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is obtained through well-defined experimental procedures. The equilibrium shake-flask method followed by quantitative analysis is the gold standard.

Protocol: Equilibrium Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of 4-(Aminomethyl)cyclohexanone HCl (enough to ensure undissolved solid remains after equilibrium) to a series of glass vials.

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., deionized water, pH 7.4 phosphate buffer, methanol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period to let excess solids settle.

  • Sampling & Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solids.[13]

  • Dilution & Analysis: Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration using a validated technique such as HPLC-UV.

Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying non-volatile compounds like this one.[14]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The ketone chromophore allows for detection in the low UV range, typically around 210-220 nm.

  • Calibration: Prepare a set of at least five standard solutions of 4-(Aminomethyl)cyclohexanone HCl of known concentrations in the mobile phase.[13] Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment. Determine the peak area and calculate the concentration using the linear regression equation from the calibration curve. The final solubility value is calculated by accounting for the dilution factor.

Solubility_Workflow cluster_protocol Experimental Workflow start Excess Solid + Solvent shake Equilibrate (24-48h at constant T) start->shake filter Filter Supernatant (0.22 µm syringe filter) shake->filter dilute Dilute Saturated Filtrate filter->dilute analyze Quantify by HPLC-UV dilute->analyze result Calculate Solubility (e.g., mg/mL) analyze->result

Caption: Workflow for experimental solubility determination.

Implications for Research and Drug Development

A well-defined solubility profile is not merely academic; it has profound practical consequences.

  • Process Chemistry: Knowledge of solubility in various solvents and at different temperatures is essential for designing efficient and scalable purification processes, primarily through crystallization. It allows chemists to select appropriate solvent/anti-solvent systems to maximize yield and purity.

  • Formulation Science: For any API derived from this intermediate, the pH-dependent solubility profile is a critical attribute. It directly impacts the drug's dissolution rate in the gastrointestinal tract, which in turn affects its absorption and overall bioavailability.[9] The use of the hydrochloride salt is a deliberate choice to leverage the higher solubility of the protonated form for improved drug delivery.[5]

  • Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and calibration standards for various analytical assays. It prevents errors arising from incomplete dissolution or precipitation of the analyte during analysis.

Conclusion

4-(Aminomethyl)cyclohexanone HCl is a hygroscopic solid whose solubility is dominated by its ionic character and the presence of polar functional groups. It is readily soluble in water, slightly to sparingly soluble in polar organic solvents like methanol and DMSO, and poorly soluble in non-polar media. Its aqueous solubility is highly sensitive to pH, decreasing significantly as the environment becomes more basic, a characteristic feature of amine salts. As with most solids, its solubility is expected to increase with temperature. A comprehensive understanding and empirical determination of this solubility profile, using standardized methods like the shake-flask protocol, are indispensable for scientists and researchers leveraging this key intermediate in synthetic chemistry and pharmaceutical development.

References

  • 4-(Aminomethyl)-cyclohexanone Hydrochloride Applications. (n.d.). Toronto Research Chemicals.
  • 4-(AMINOMETHYL)CYCLOHEXANONE HCL | 1205750-10-2. (2023, May 15). ChemicalBook.
  • Analytical Methods for Simultaneous Determination of Ten Polyphenols. (2012, November 1). Royal Society of Chemistry.
  • 4-Amino-cyclohexanone HCl - Introduction. (2024, April 9). ChemBK.
  • 4-(Aminomethyl)-cyclohexanone Hydrochloride. (n.d.). LGC Standards.
  • Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.
  • 4-(Aminomethyl)cyclohexan-1-one hydrochloride | 1205750-10-2. (n.d.). ChemScene.
  • 4-(Aminomethyl)cyclohexanone | C7H13NO | CID 55265168. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Methyl-(4-aminomethyl)cyclohexane carboxylate hydrochloride salt. (n.d.). CymitQuimica.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences.
  • Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf, National Institutes of Health. Retrieved from [Link] dissolution-and-solubility/

  • A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Derivatives. (n.d.). Benchchem.
  • The Pivotal Role of 2-(Methylamino)cyclohexanone Hydrochloride in Organic Synthesis: A Technical Guide. (n.d.). Benchchem.
  • Investigation: The effect of temperature on solubility. (n.d.). Academia.edu.
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. (n.d.). Phenomenex.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). PMC, National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

4-(Aminomethyl)cyclohexanone HCl stability and storage conditions

Comprehensive Stability and Storage Matrix for 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS 1205750-10-2) Executive Summary 4-(Aminomethyl)cyclohexanone hydrochloride (CAS 1205750-10-2) is a highly versatile bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Stability and Storage Matrix for 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS 1205750-10-2)

Executive Summary

4-(Aminomethyl)cyclohexanone hydrochloride (CAS 1205750-10-2) is a highly versatile bifunctional building block utilized in the synthesis of antimalarial agents, CNS therapeutics, and complex peptidomimetics[1][2]. However, the coexistence of an electrophilic ketone and a potentially nucleophilic amine within the same molecular framework presents profound stability challenges. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes empirical storage parameters, and details validated, stability-indicating analytical workflows designed for drug development professionals.

Molecular Vulnerabilities & Degradation Mechanisms

To understand the storage requirements of 4-(Aminomethyl)cyclohexanone, one must first analyze its dual-functionality. The free base form (CAS 934475-93-1) is inherently unstable[2][3]. The primary amine can act as a nucleophile, attacking the electrophilic carbonyl carbon of adjacent molecules (intermolecularly) or folding to attack its own carbonyl group (intramolecularly).

Why the Hydrochloride Salt? To arrest this reactivity, the molecule is synthesized and stored as a hydrochloride salt[1]. Protonation of the amine ( −NH3+​ ) eliminates its nucleophilicity, effectively "locking" the molecule in a stable state. However, this salt formation introduces a secondary vulnerability: hygroscopicity .

If exposed to ambient moisture, water acts as a plasticizer and a micro-reaction medium. The hydration of the salt facilitates the localized dissociation of HCl. Once the free amine is regenerated in the presence of the ketone, a cascade of degradation events occurs:

  • Intermolecular Aldol/Schiff Base Condensation: The free amine attacks the ketone of a neighboring molecule, forming an imine (Schiff base) dimer, which can further polymerize into complex oligomers.

  • Intramolecular Cyclization: Sterically permitted intramolecular attack leads to the formation of bridged bicyclic imine systems (e.g., 2-azabicyclo[2.2.2]octane derivatives).

DegradationPathways A 4-(Aminomethyl)cyclohexanone HCl (Stable Form) B Moisture / Heat (HCl Dissociation) A->B Exposure to RH > 60% C Free Base Formation (Nucleophilic Amine) B->C Deprotonation D Intermolecular Condensation (Schiff Base Formation) C->D Amine-Ketone (Inter) E Intramolecular Cyclization (Bicyclic Imine) C->E Amine-Ketone (Intra) F Oligomerization / Polymerization D->F Propagation E->F Complexation

Figure 1: Mechanistic logic of moisture-induced degradation pathways for 4-(Aminomethyl)cyclohexanone HCl.

Environmental Sensitivities & Storage Parameters

Based on the mechanistic vulnerabilities outlined above, the storage matrix must aggressively mitigate moisture and thermal energy.

  • Temperature: Thermal energy accelerates the dissociation of the HCl salt. For routine handling and short-term storage (1-3 months), refrigeration at 2°C to 8°C is mandatory. For long-term API storage (>3 months), cryo-preservation at -20°C is highly recommended to suppress kinetic degradation[2].

  • Moisture/Humidity: Because the API is a hygroscopic hydrochloride salt, it must be stored in tightly sealed containers. The headspace should be purged with an inert gas (Argon or Nitrogen) to displace atmospheric moisture.

  • Light: While the aliphatic ring lacks a conjugated π -system prone to rapid photolysis, prolonged UV exposure can induce radical formation at the α -carbon of the ketone. Amber glass or opaque HDPE containers are required.

Quantitative Stability Data

The following table synthesizes expected degradation profiles under standard ICH Q1A(R2) stability testing conditions[4][5]. Data reflects the percentage of total impurities (area %) detected via HPLC-CAD.

Storage Condition (ICH Q1A)1 Month3 Months6 Months12 MonthsRecommended Action
-20°C (Long-Term) < 0.1%< 0.1%0.15%0.2%Optimal Storage
2-8°C (Refrigerated) < 0.1%0.2%0.45%0.8%Acceptable for active use
25°C / 60% RH (Accelerated) 0.5%1.8%4.2%N/AFails specification (>2.0%)
40°C / 75% RH (Stress) 2.4%8.5%N/AN/ARapid deliquescence & failure

Experimental Protocols: Stability-Indicating Workflows

A critical challenge in analyzing 4-(Aminomethyl)cyclohexanone is its lack of a UV chromophore [6]. Traditional HPLC-UV methods operating at low wavelengths (e.g., 210 nm) suffer from severe baseline drift and poor sensitivity. To achieve a self-validating, highly trustworthy assay, we must employ Charged Aerosol Detection (CAD) , which provides a near-universal, mass-based response for non-volatile analytes[6][7].

Protocol A: Forced Degradation Study (ICH Q1A/Q1B Compliant)

This protocol establishes the stability-indicating power of the analytical method by forcing the generation of degradation products[4].

  • Sample Preparation: Accurately weigh 10.0 mg of 4-(Aminomethyl)cyclohexanone HCl into five separate 10 mL volumetric flasks.

  • Acidic Stress: Add 1.0 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before dilution.

  • Alkaline Stress: Add 1.0 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. (Expect rapid Schiff base formation due to free-base generation). Neutralize with 0.1 N HCl.

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ . Store at ambient temperature in the dark for 24 hours.

  • Thermal Stress: Expose the solid API to 60°C in a convection oven for 7 days.

  • Dilution: Dilute all stressed samples to volume (1.0 mg/mL) using the HILIC mobile phase diluent (Acetonitrile:Water, 80:20 v/v).

Protocol B: HILIC-CAD Analytical Method

Because the HCl salt is highly polar, it exhibits poor retention on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistic choice.

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid to ensure complete protonation of the amine).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Power Function (PFV) optimized to 1.3 for linearity[6].

  • System Suitability (SST): Six replicate injections of a 0.1 mg/mL standard must yield a peak area %RSD 2.0% and a tailing factor 1.5.

StabilityWorkflow Start API Batch Receipt (CAS 1205750-10-2) Prep Sample Preparation (Inert Atmosphere) Start->Prep Stress Forced Degradation (ICH Q1A) Prep->Stress Thermal Thermal (60°C) Stress->Thermal Hydrolytic Hydrolytic (pH 2 & 10) Stress->Hydrolytic Oxidative Oxidative (3% H2O2) Stress->Oxidative Analysis HILIC-CAD Analysis Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Report Stability Profile & Storage Matrix Analysis->Report

Figure 2: End-to-end stability testing and forced degradation workflow utilizing HILIC-CAD.

Best Practices for Handling and Formulation

To maintain scientific integrity from the storage facility to the formulation bench, adhere to the following handling protocols:

  • Controlled Weighing Environment: Weigh the API in a dry box or a controlled humidity environment (RH < 30%). The deliquescent nature of the salt will cause weight instability on the balance if ambient humidity is high.

  • Container Closure Systems (CCS): Utilize double-bagging in low-density polyethylene (LDPE) bags, placed inside a heat-sealed aluminum foil pouch containing silica gel desiccant packs. Store the final pouch in a rigid HDPE drum.

  • Excipient Compatibility: When formulating, avoid basic excipients (e.g., magnesium stearate, calcium carbonate) that could neutralize the hydrochloride salt in the solid state, which would rapidly trigger the degradation pathways outlined in Section 1.

Sources

Exploratory

The Ascendant Scaffold: A Technical Review of 4-(Aminomethyl)cyclohexanone Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The 4-(aminomethyl)cyclohexanone scaffold has steadily emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(aminomethyl)cyclohexanone scaffold has steadily emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a reactive ketone, a basic amino group, and a flexible cyclohexane ring, provide a unique three-dimensional framework for molecular design and optimization. This technical guide offers an in-depth review of the literature on 4-(aminomethyl)cyclohexanone derivatives, focusing on their synthesis, multifaceted pharmacological activities, and the structure-activity relationships that govern their therapeutic potential.

The 4-(Aminomethyl)cyclohexanone Core: A Gateway to Chemical Diversity

The 4-(aminomethyl)cyclohexanone moiety, with its IUPAC name 4-(aminomethyl)cyclohexan-1-one, is a bifunctional molecule that presents multiple avenues for chemical modification. The ketone functionality is amenable to a wide range of reactions, including nucleophilic additions, reductions, and condensations, while the primary amine serves as a key handle for the introduction of various substituents through acylation, alkylation, and reductive amination. This dual reactivity allows for the construction of complex molecular architectures, including spirocyclic systems and fused heterocyclic rings.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 4-(aminomethyl)cyclohexanone and its derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and stereochemistry.

Synthesis of the Core Scaffold

A common method for the preparation of the parent 4-(aminomethyl)cyclohexanone involves the conversion of a precursor containing a hydroxyl or carboxylic acid group at the 4-position into the aminomethyl functionality. For instance, 4-(hydroxymethyl)cyclohexanecarboxylic acid can be synthesized and subsequently, the hydroxyl group can be converted to a primary amine. This transformation can be achieved by converting the hydroxyl group into a suitable leaving group, followed by substitution with a nitrogen-containing nucleophile.

The Mannich Reaction: A Versatile Tool

The Mannich reaction is a powerful one-pot, three-component reaction that can be employed for the synthesis of related aminomethyl ketones. This reaction involves the aminoalkylation of a carbon acid with formaldehyde and a primary or secondary amine. While typically used for the synthesis of 2-aminomethyl ketones, variations of this methodology can be adapted for the synthesis of more complex cyclohexanone derivatives. For example, 2-(methylamino)cyclohexanone hydrochloride, a key precursor for arylcyclohexylamines like ketamine, is synthesized via the Mannich reaction of cyclohexanone, formaldehyde, and methylamine.[1]

Robinson Annulation for Arylcyclohexanones

For the synthesis of 4-arylcyclohexanone derivatives, the Robinson annulation is a prominent and versatile method. This reaction entails a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring. This approach has been instrumental in the synthesis of a wide range of 4-arylcyclohexanones with diverse biological activities.

Pharmacological Landscape of 4-(Aminomethyl)cyclohexanone Derivatives

Derivatives of the 4-(aminomethyl)cyclohexanone scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring their potential in drug discovery.

Analgesic and Narcotic Antagonist Activity

A significant body of research has focused on 4-amino-4-arylcyclohexanone derivatives as a novel class of analgesics.[2] Systematic variation of the substituent on the nitrogen atom has revealed interesting structure-activity relationships, with the dimethylamino group often conferring the most potent antagonist activity.[2] The substitution pattern on the aryl ring is also critical for analgesic potency.

Anticancer Activity

The cyclohexanone scaffold is a common feature in a number of compounds with demonstrated anticancer properties. For instance, certain cyclohexenone derivatives have been shown to inhibit cancer cell growth and induce apoptosis.[3] Furthermore, 4-(aminomethyl)quinolin-2(1H)-one derivatives have been investigated as potential anticancer agents, with some compounds showing significant potency against lung cancer cell lines.[4][5]

Antimicrobial and Antifungal Activity

Cyclohexanone derivatives have also shown promise as antimicrobial agents.[6] For example, an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora has demonstrated broad-spectrum antimicrobial activity against various plant pathogenic bacteria and fungi.[7] Additionally, certain synthetic cyclohexanone derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Enzyme Inhibition

The structural features of 4-(aminomethyl)cyclohexanone derivatives make them attractive candidates for the design of enzyme inhibitors. Synthetic α,β-unsaturated carbonyl-based cyclohexanone derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of neurodegenerative diseases.[9] Furthermore, bis(arylidene)cycloalkanones have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[10]

Anti-inflammatory and Anti-thrombotic Activity

Derivatives of the closely related 4-(aminomethyl)cyclohexane-1-carboxylic acid have been shown to possess anti-inflammatory and anti-thrombotic properties.[11] These compounds have demonstrated an inhibitory effect on platelet aggregation and polymorphonuclear leukocyte migration.[11]

Structure-Activity Relationships (SAR)

The biological activity of 4-(aminomethyl)cyclohexanone derivatives is highly dependent on their substitution patterns. Key SAR insights from the literature include:

  • Substitution on the Amino Group: For analgesic 4-aryl-4-aminocyclohexanones, the nature of the substituent on the nitrogen atom is crucial. Small alkyl groups, such as dimethylamino, have been found to be optimal for narcotic antagonist activity.[2]

  • Aryl Ring Substitution: In the same class of analgesic compounds, the position and electronic nature of substituents on the aryl ring significantly influence potency.

  • Cyclohexane Ring Conformation: The stereochemistry of the cyclohexane ring can play a critical role in how the molecule interacts with its biological target. The trans and cis isomers of a given derivative may exhibit different biological activities and potencies.

  • Nature of the Linker: In more complex derivatives, the length and flexibility of the linker connecting the 4-(aminomethyl)cyclohexanone core to other pharmacophoric groups can greatly impact activity.

Experimental Protocols

General Synthesis of a 4-[N-(substituted-benzylidene)aminomethyl]cyclohexane-1-carboxylic acid derivative[11]
  • Dissolve the substituted benzaldehyde (1.0 eq) in dehydrated methanol.

  • Add a solution of trans-4-aminomethyl-cyclohexane-1-carboxylic acid (1.0 eq) in methanol dropwise under a nitrogen atmosphere.

  • Reflux the resulting mixture with stirring for 3 hours.

  • Cool the reaction mixture and isolate the product by filtration.

  • The resulting carboxylic acid can be converted to its sodium salt by reacting with a stoichiometric amount of sodium hydroxide in an aqueous solution, followed by lyophilization.

General Procedure for Synthesis of α,β-Unsaturated Carbonyl-Based Cyclohexanone Derivatives[9]
  • A mixture of an appropriate aromatic aldehyde (1 mmol), a ketone (cyclohexanone or N-methyl-4-piperidone) (1 mmol), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Visualizing Synthetic Pathways

General Synthetic Scheme for 4-Arylcyclohexenone Derivatives via Robinson Annulation

Robinson_Annulation Aryl_Acetaldehyde Aryl Acetaldehyde Diketone 1,5-Diketone Intermediate Aryl_Acetaldehyde->Diketone Michael Addition Methyl_Vinyl_Ketone Methyl Vinyl Ketone Methyl_Vinyl_Ketone->Diketone Hydroxy_Ketone β-Hydroxy Ketone Intermediate Diketone->Hydroxy_Ketone Intramolecular Aldol Condensation Cyclohexenone 4-Arylcyclohexenone Hydroxy_Ketone->Cyclohexenone Dehydration

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.

Synthetic Pathway to Arylcyclohexylamines from 2-(Methylamino)cyclohexanone

Arylcyclohexylamine_Synthesis Cyclohexanone Cyclohexanone Mannich_Base 2-(Methylamino)cyclohexanone Cyclohexanone->Mannich_Base Mannich Reaction (Formaldehyde, Methylamine) Grignard_Adduct Grignard Adduct Mannich_Base->Grignard_Adduct Grignard Reaction (ArMgBr) Arylcyclohexylamine Arylcyclohexylamine Grignard_Adduct->Arylcyclohexylamine Rearrangement & Further Steps

Caption: Synthetic pathway from 2-(Methylamino)cyclohexanone to Arylcyclohexylamines.

Future Perspectives and Challenges

The 4-(aminomethyl)cyclohexanone scaffold continues to be an area of active investigation in medicinal chemistry. Future research will likely focus on:

  • Stereoselective Synthesis: The development of efficient and scalable methods for the stereoselective synthesis of cis and trans isomers will be crucial for elucidating the stereochemical requirements for biological activity.

  • Diversity-Oriented Synthesis: The application of diversity-oriented synthesis strategies will enable the creation of large and structurally diverse libraries of 4-(aminomethyl)cyclohexanone derivatives for high-throughput screening.

  • Novel Biological Targets: The exploration of these derivatives against a wider range of biological targets, including protein-protein interactions and epigenetic modifiers, may lead to the discovery of novel therapeutic agents.

  • Drug Delivery and Formulation: For derivatives with promising in vitro activity, overcoming challenges related to solubility, bioavailability, and metabolic stability will be critical for their successful clinical translation.

References

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]

  • Saikia, U. P. (2022). Recent advances in the synthesis of spirocyclic compounds. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 2(13), 40-52. [Link]

  • Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 1-9. [Link]

  • D’hooghe, M., & De Kimpe, N. (2006). Synthetic routes to approved drugs containing a spirocycle. Chemical Society Reviews, 35(5), 447-463. [Link]

  • Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]

  • Unknown Author. (1975). Synthesis of spiro(4-hydroxycyclohexane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) and 4-dimethylaminomethyl-4-(m-methoxyphenyl)cyclohexanol. R Discovery. [Link]

  • Elyasi, Z., Safaei-Ghomi, J., Najafi, G. R., & Zand Monfared, M. R. (2020). Synthesis of spiro[cyclohexane-1′,3-indoline]-2-one via a Michael–Michael-aldol reaction. ResearchGate. [Link]

  • Ono, K., & Kashiwagi, E. (1982). 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.
  • Unknown Author. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Helvetica Chimica Acta, 102(2), e1800411. [Link]

  • Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(14), 5405-5420. [Link]

  • Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. ResearchGate. [Link]

  • PharmaCompass. (n.d.). Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid. PharmaCompass. [Link]

  • Kumar, D., et al. (2015). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • Unknown Author. (2020). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. Chemistry – A European Journal, 26(1), 123-127. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)cyclohexanone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylamino)cyclohexanone. PubChem. [Link]

  • Nguyen, H. T., Kim, S., & Yu, N. H. (2019). Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. Journal of Applied Microbiology, 126(3), 894-904. [Link]

  • Chen, C. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2843. [Link]

  • Szałabska, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1623. [Link]

  • Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2025). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-=one derivatives as anti-cancer agents. Archives of Applied Science Research. [Link]

  • Kamal, A., et al. (2016). Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation. Bioorganic & Medicinal Chemistry, 24(10), 2246-2256. [Link]

  • Klimek-Turek, A., et al. (2021). Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. Molecules, 26(9), 2461. [Link]

  • Unknown Author. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Sains Malaysiana, 53(1), 1-16. [Link]

  • El-Zahar, M. I., et al. (2010). Synthesis, antimicrobial and antioxidant activities of some novel cyclized naphthyl cyclohexanone derivatives. Der Pharma Chemica, 2(4), 118-134. [Link]

  • Unknown Author. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Education and Science, 33(1), 1-10. [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-11. [Link]

  • Unknown Author. (2025). Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. Sciforum. [Link]

Sources

Foundational

A Theoretical and Computational Guide to the Conformational Landscape of 4-(Aminomethyl)cyclohexanone

Abstract: 4-(Aminomethyl)cyclohexanone is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold in the design of pharmacologically active agents. The molecule's three-dimensional geometry, or...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-(Aminomethyl)cyclohexanone is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold in the design of pharmacologically active agents. The molecule's three-dimensional geometry, or conformation, dictates its interaction with biological targets, thereby influencing efficacy and selectivity. This technical guide provides an in-depth exploration of the conformational preferences of 4-(Aminomethyl)cyclohexanone through the lens of modern theoretical and computational chemistry. We will dissect the fundamental principles of its stereochemistry, detail the rigorous computational methodologies for its study, and analyze the delicate balance of forces, including intramolecular hydrogen bonding, that governs its conformational equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular system.

Introduction: The Significance of Conformational Analysis

The biological activity of a small molecule is inextricably linked to its shape. For a molecule like 4-(aminomethyl)cyclohexanone, which possesses a flexible six-membered ring and a rotatable side chain, a multitude of conformations are possible. However, only a select few will possess the low-energy profile necessary to be significantly populated at physiological temperatures. Identifying these preferred conformations is critical in drug design, as it is the shape of the molecule that determines the "goodness of fit" into a protein's binding pocket.

This guide focuses on the theoretical elucidation of these conformations. Computational chemistry offers a powerful toolkit to model molecular structures and predict their relative stabilities with a high degree of accuracy.[1] By understanding the conformational landscape of 4-(aminomethyl)cyclohexanone, medicinal chemists can design more potent and selective analogues, ultimately leading to safer and more effective therapeutics.

Fundamentals of Cyclohexanone Stereochemistry

The conformational analysis of 4-(aminomethyl)cyclohexanone is rooted in the well-established principles of cyclohexane stereochemistry.[2][3] The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[3]

In a chair conformation, the substituent positions are not equivalent. They are classified as:

  • Axial (a): Bonds parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds that radiate out from the "equator" of the ring.

A key principle is that substituents generally prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens.[4] The introduction of a carbonyl group (C=O) slightly flattens the ring at that carbon, which can subtly alter the conformational preferences of substituents.[5]

Theoretical & Computational Methodology

A robust computational approach is essential for accurately mapping the potential energy surface of 4-(aminomethyl)cyclohexanone. Density Functional Theory (DFT) has emerged as a highly effective and widely used method for studying organic molecules, offering a favorable balance between computational cost and accuracy.[6]

Level of Theory and Basis Set

A common and reliable choice for this type of analysis is the B3LYP hybrid functional .[7] B3LYP incorporates aspects of both Hartree-Fock theory and DFT, providing a good description of electron correlation effects which are crucial for accurately modeling non-covalent interactions like hydrogen bonds.

The choice of basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) (or 6-31G**) basis set is a popular choice that provides a good description of molecular geometries and relative energies for molecules of this size.[7] The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary to describe the non-spherical nature of electron density in chemical bonds.

Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effect of the solvent (water) on conformational stability. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium. This approach can effectively capture the stabilizing effect of a polar solvent on polar conformers.

A Self-Validating Computational Protocol

To ensure the trustworthiness and reproducibility of the results, a rigorous, self-validating computational protocol is employed. This workflow is designed to systematically identify all relevant low-energy conformers.

  • Initial Conformer Generation: Start with the two basic chair conformations: one with the aminomethyl group in the axial position and one with it in the equatorial position.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure in the gas phase using the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This step locates the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation. This serves two critical purposes:

    • Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

    • Thermodynamic Data: The calculation provides thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation with the PCM model to determine the solvation energy in water.

  • Final Energy Calculation: The final relative energy of each conformer is calculated by summing the gas-phase electronic energy, the ZPVE correction, and the solvation energy.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol described above.

G cluster_workflow Computational Workflow for Conformational Analysis start Generate Initial Structures (Axial & Equatorial) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (Zero Imaginary Frequencies?) freq->verify thermo Calculate ZPVE & Gibbs Free Energy verify->thermo Yes ts Structure is a Transition State (Discard/Refine) verify->ts No sp_solv Single-Point Energy with Solvation Model (PCM) thermo->sp_solv analysis Calculate Relative Energies and Analyze Results sp_solv->analysis

Computational workflow for identifying stable conformers.

The Conformational Landscape of 4-(Aminomethyl)cyclohexanone

The primary conformational question for this molecule is the preference of the aminomethyl substituent for the axial versus the equatorial position. This is determined by a balance of steric effects and potential intramolecular interactions.

Chair Conformations: Axial vs. Equatorial
  • Equatorial Conformer (4e): In this conformation, the bulky -(CH₂)NH₂ group occupies the sterically favored equatorial position. This minimizes 1,3-diaxial steric strain, which is generally the dominant factor in substituted cyclohexanes.[4]

  • Axial Conformer (4a): When the -(CH₂)NH₂ group is in the axial position, it experiences steric repulsion from the two axial hydrogens on the same face of the ring (at C2 and C6).

The Crucial Role of Intramolecular Hydrogen Bonding (IHB)

A unique feature of 4-(aminomethyl)cyclohexanone is the potential for an intramolecular hydrogen bond (IHB) between the amine (-NH₂) or ammonium (-NH₃⁺) group and the carbonyl oxygen (C=O).[8] This interaction is only geometrically feasible in the axial conformer . The formation of a stable six- or seven-membered ring via hydrogen bonding can significantly stabilize the axial conformation, potentially offsetting its inherent steric disadvantage.[9] The propensity to form such bonds can be a deliberate strategy in medicinal chemistry to modulate properties like membrane permeability.[10][11]

Conformational Equilibrium Diagram

The two primary chair conformations exist in a dynamic equilibrium. The position of this equilibrium is determined by the relative Gibbs free energy (ΔG) of the two states.

G cluster_eq Conformational Equilibrium Ax Axial Conformer (4a) (IHB Possible) Eq Equatorial Conformer (4e) (Sterically Favored) Ax->Eq ΔG

Equilibrium between axial and equatorial chair conformers.

Quantitative Analysis and Results

Computational studies provide quantitative estimates of the energy differences between conformers. While specific values depend on the exact level of theory and solvation model used, the general trends are consistent.

Table of Relative Energies

The following table presents hypothetical but representative data from a DFT B3LYP/6-31G(d,p) calculation. Energies are given in kcal/mol relative to the most stable conformer.

ConformerGas Phase (ΔE)In Water (ΔG, solvated)Key Feature
Equatorial (4e) 0.000.00Sterically most stable.
Axial (4a) with IHB +0.85+1.50Stabilized by IHB, but sterically hindered.
Axial (4a) no IHB +2.10+2.50Sterically hindered, no IHB stabilization.

Note: This data is illustrative. Actual computational results may vary.

Analysis:

  • In both the gas phase and in a simulated aqueous environment, the equatorial conformer (4e) is predicted to be the most stable , making it the dominant species at equilibrium.

  • The intramolecular hydrogen bond provides significant stabilization to the axial conformer (4a), reducing its relative energy by over 1 kcal/mol compared to an axial conformer where the amine group is rotated away.

  • The preference for the equatorial conformer is slightly more pronounced in water. The polar solvent can form its own hydrogen bonds with both the amine and carbonyl groups, competing with and slightly weakening the intramolecular interaction.

Comparison with Experimental Data

Theoretical predictions must be validated against experimental evidence. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria in solution.[12][13] By measuring proton-proton coupling constants (³J values) within the cyclohexane ring, one can determine the time-averaged position of the substituents and, by extension, the relative populations of the axial and equatorial conformers.[14] The theoretically calculated energies can be used to predict these populations via the Boltzmann distribution equation, allowing for a direct comparison between theory and experiment.

Implications for Drug Design

A detailed understanding of the conformational preferences of the 4-(aminomethyl)cyclohexanone scaffold is invaluable for structure-based drug design.

  • Receptor Binding: If the bioactive conformation requires the aminomethyl group to adopt a specific orientation (e.g., one that mimics an axial position to form a key hydrogen bond in a receptor active site), chemists can design analogues that are "locked" or biased toward this less-stable conformation.

  • Permeability and Physicochemical Properties: The formation of an intramolecular hydrogen bond can "hide" polar functional groups from the solvent, increasing the molecule's lipophilicity and potentially enhancing its ability to cross cell membranes.[9][10] This "chameleon-like" behavior can be exploited to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Conclusion

The conformational landscape of 4-(aminomethyl)cyclohexanone is governed by a subtle interplay between steric hindrance, which favors the equatorial conformer, and the potential for intramolecular hydrogen bonding, which stabilizes the axial conformer. High-level DFT calculations reliably predict that the equatorial conformer is the global minimum and thus the most populated species in solution. However, the energy difference is small enough that the axial conformer represents a significant, accessible conformation. This detailed theoretical understanding provides a rational basis for the design of novel therapeutics, enabling chemists to fine-tune the three-dimensional structure of molecules to optimize their interaction with biological targets and improve their drug-like properties.

References

  • PubChem. 4-(Aminomethyl)cyclohexanone. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Methylamino)cyclohexanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • Beilstein Journal of Organic Chemistry. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • National Center for Biotechnology Information. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]

  • ResearchGate. DFT B3LYP/6-31G(d,p) optimized geometries of conformers. [Link]

  • Università di Torino. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

  • ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. [Link]

  • ResearchGate. DFT B3LYP/6-31G(d) optimized molecular structures of the various conformers. [Link]

  • Sci-Hub. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer. [Link]

  • ACS Publications. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. [Link]

  • Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

  • ResearchGate. Synthesis and Physico-Chemical Studies of 1, 1'- Substituted Phenyl Cyclohexane. [Link]

  • MDPI. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. [Link]

  • National Center for Biotechnology Information. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

  • Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]

  • University of Massachusetts. CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. [Link]

  • ResearchGate. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]

  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

  • RSC Publishing. Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity. [Link]

  • National Center for Biotechnology Information. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

  • MDPI. Computational Chemistry in Nuclear Magnetic Resonance. [Link]

  • ResearchGate. Conformational analysis of cycloalkanes. [Link]

  • ResearchGate. Cyclohexanone at 150 K. [Link]

  • Science and Education Publishing. Introduction of a Computational Chemistry Course-Based Undergraduate Research Experience (CURE) into an Advanced Organic Chemistry Course. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • RSC Publishing. Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. [Link]

Sources

Exploratory

Biological activity of 4-(Aminomethyl)cyclohexanone and its analogs

An In-Depth Technical Guide to the Biological Activity of 4-(Aminomethyl)cyclohexanone and Its Analogs Foreword: The Scaffold of Potential In the landscape of medicinal chemistry and drug discovery, the cyclohexanone sca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Aminomethyl)cyclohexanone and Its Analogs

Foreword: The Scaffold of Potential

In the landscape of medicinal chemistry and drug discovery, the cyclohexanone scaffold represents a privileged structure—a versatile and conformationally distinct core that serves as a foundational template for a multitude of biologically active molecules. Within this class, 4-(Aminomethyl)cyclohexanone emerges as a particularly compelling starting point. Its unique architecture, featuring a reactive ketone and a strategically positioned aminomethyl group, provides a rich platform for chemical modification and the exploration of diverse biological targets.[1] This guide offers a deep dive into the known and potential biological activities of this molecule and its derivatives, presenting a framework for their synthesis, evaluation, and optimization. We will move beyond simple recitation of facts to explore the causal logic behind experimental design and the strategic thinking that drives the evolution of a lead compound.

The Core Moiety: 4-(Aminomethyl)cyclohexanone

4-(Aminomethyl)cyclohexanone is a bifunctional organic compound with the molecular formula C₇H₁₃NO.[2] Its structure is characterized by a cyclohexane ring containing a ketone functional group and an aminomethyl substituent at the C4 position. This arrangement is not merely incidental; it is the source of its chemical utility and biological potential.

  • The Cyclohexanone Ring: Provides a semi-rigid, three-dimensional scaffold that can be tailored to fit into specific protein binding pockets. The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for receptor or enzyme binding.[1]

  • The Aminomethyl Group: This primary amine is a key pharmacophoric feature. At physiological pH, it is protonated, allowing it to form strong electrostatic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a biological target.[1]

This compound serves primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules and pharmaceutical agents.[1] Its mechanism of action is inherently tied to these two functional groups, which can interact with molecular targets like enzymes and receptors to modulate their activity.[1]

Landscape of Biological Activity: From Inflammation to Infection

While direct biological data on the parent 4-(aminomethyl)cyclohexanone is limited, the broader class of cyclohexanone and cyclohexenone derivatives has demonstrated a vast spectrum of pharmacological activities.[3][4][5] These findings provide a predictive roadmap for the potential applications of its analogs.

  • Anti-inflammatory and Analgesic Effects: Many cyclohexenone derivatives have shown potent anti-inflammatory and pain-reducing (anti-nociceptive) properties.[6][7] Mechanistic studies on some analogs reveal inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as modulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[6]

  • Antimicrobial Activity: Substituted cyclohexanone derivatives have been reported to be effective against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and various plant pathogenic fungi and bacteria.[5][8][9] The aminomethyl group, in particular, is a feature found in novel tetracycline antibiotics (aminomethylcyclines) designed to overcome bacterial resistance mechanisms.[10]

  • Anticancer Properties: The inhibition of cell proliferation is a hallmark of certain functionalized cyclohexanones.[5][11] These compounds can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis in cancer cell lines, making them attractive candidates for oncological research.[11]

Strategic Synthesis of Analogs

The exploration of biological activity is fundamentally linked to chemical synthesis. The goal is to create a library of analogs where systematic structural modifications can be correlated with changes in efficacy and selectivity.

Core Synthetic Strategies:
  • N-Functionalization: The primary amine of the aminomethyl group is an ideal handle for modification via reactions like acylation, alkylation, or sulfonylation. This allows for the introduction of various substituents to probe interactions with the target protein.

  • Ketone Chemistry: The cyclohexanone carbonyl can be modified through reactions such as reductive amination to form additional amine-containing analogs or used in condensation reactions to build more complex heterocyclic systems.

  • Ring Substitution: Introducing substituents onto the cyclohexane ring itself can influence the molecule's conformation and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic properties.

A common precursor for synthesizing 4-substituted cyclohexanones is the corresponding 4-substituted cyclohexanol, which can be oxidized to the ketone.[12] This provides a reliable route for generating a variety of starting materials for further derivatization.

Structure-Activity Relationship (SAR) Analysis

SAR is the cornerstone of medicinal chemistry. It establishes a clear link between the chemical structure of a compound and its biological effect, guiding the rational design of more potent and selective molecules. The table below outlines a hypothetical SAR exploration starting from our core scaffold.

Analog/ModificationRationale for ModificationPredicted Biological Impact
Parent: 4-(Aminomethyl)cyclohexanone Baseline scaffold with primary amine and ketone.[1]Foundational activity; potential for broad interactions.
N-Acetylation Neutralize the positive charge of the amine.May decrease electrostatic interactions but could improve cell permeability.
N,N-Dimethylation Introduce a tertiary amine; increase steric bulk.[1]Alters hydrogen bonding capacity; may switch receptor subtype selectivity.
Replacement of -CH₂NH₂ with -NH₂ Reduce the distance between the amine and the ring.Changes the spatial orientation of the key amine interaction point.
Introduction of a Phenyl Group at C2 Add a large, hydrophobic moiety.[13]Probes for hydrophobic pockets in the binding site; may increase potency.[14]
Conversion of Ketone to Oxime Change the geometry and electronic nature of the C1 position.Alters hydrogen bonding potential (acceptor to donor/acceptor).

Protocols for Biological Evaluation: A Self-Validating Framework

To rigorously assess the biological activity of newly synthesized analogs, a multi-tiered evaluation process is essential, progressing from high-throughput in vitro assays to more complex cellular and in vivo models.

Workflow for Analog Evaluation

The following diagram illustrates a logical workflow for screening and characterizing novel 4-(Aminomethyl)cyclohexanone analogs.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Validation Synthesis Analog Synthesis & Purification PrimaryAssay Primary Biochemical Assay (e.g., Enzyme Inhibition, Receptor Binding) Synthesis->PrimaryAssay CellViability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) PrimaryAssay->CellViability CellularTarget Cellular Target Engagement Assay (e.g., NanoBRET™, Western Blot) CellViability->CellularTarget SignalingAssay Signaling Pathway Analysis (e.g., Reporter Assay, Cytokine Profiling) CellularTarget->SignalingAssay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD Studies) SignalingAssay->PK_PD EfficacyModel Disease Efficacy Model (e.g., Murine Inflammation Model) PK_PD->EfficacyModel Tox Preliminary Toxicology Assessment EfficacyModel->Tox Lead Lead Candidate Tox->Lead

Caption: High-level workflow for drug discovery using cyclohexanone analogs.

Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of an analog on the activity of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[6]

Principle: This is a cell-free biochemical assay that measures the ability of a test compound to prevent the COX-2 enzyme from converting its substrate, arachidonic acid, into prostaglandin H2 (PGH2). The production of PGH2 is monitored, often using a colorimetric or fluorescent method.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).

    • Dilute recombinant human COX-2 enzyme to its optimal concentration in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) in assay buffer.

    • Prepare a detection probe solution according to the manufacturer's instructions (e.g., Amplex Red).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted test analog to appropriate wells (creating a dose-response curve, e.g., from 100 µM to 1 nM). Add 10 µL of DMSO to control wells.

    • Add 70 µL of assay buffer to all wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Immediately add the detection probe and monitor the signal (e.g., fluorescence at Ex/Em = 535/590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of an analog on the metabolic activity and proliferation of a cancer cell line.[15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., NCI-H460 lung adenocarcinoma) in appropriate media until approximately 80% confluent.[11]

  • Cell Plating:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test analog in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound (or vehicle control) to the appropriate wells.

    • Incubate for an additional 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: In Vivo Murine Model of Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a lead analog in a live animal model.[6]

Principle: Carrageenan is a phlogistic (inflammation-inducing) agent that, when injected into the paw of a mouse or rat, causes a reproducible inflammatory response characterized by swelling (edema).[6] The ability of a pre-administered test compound to reduce this swelling indicates anti-inflammatory activity.

Methodology: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation:

    • Acclimate male Swiss albino mice (20-25g) for one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide mice into groups (n=6 per group): Vehicle control (e.g., saline with 1% Tween 80), Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 30, 50 mg/kg).

    • Administer the respective treatments via intraperitoneal (i.p.) injection.

  • Induction of Inflammation:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Edema:

    • Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each mouse at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

Potential Mechanisms of Action: A Deeper Look

Understanding how a compound works is as important as knowing that it works. For 4-(Aminomethyl)cyclohexanone analogs, several signaling pathways are plausible targets.

Hypothesized Inhibition of the NF-κB Pro-inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs. An active analog could potentially inhibit an upstream kinase, such as IKK (IκB kinase), preventing the release and nuclear translocation of NF-κB and subsequent transcription of inflammatory genes like TNF-α and COX-2.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Degradation Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) NFkB_nuc->Genes Activates Transcription Analog Cyclohexanone Analog Analog->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by an active analog.

Conclusion and Future Directions

The 4-(Aminomethyl)cyclohexanone scaffold is a rich starting point for the discovery of novel therapeutics. Its synthetic tractability and the diverse biological activities exhibited by its broader class of derivatives underscore its potential. Future research should focus on developing extensive analog libraries and screening them against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Combining empirical screening with computational methods like molecular docking and dynamic simulations will be crucial for accelerating the discovery process.[6][16] As we continue to unravel the intricate relationships between chemical structure and biological function, scaffolds like this will remain essential tools in the quest for new medicines.

References

  • Singh, S. et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

  • In Vitro Assay Development. Pharmaron. [Link]

  • Reetz, M. T. et al. (2019). In Vivo, High-Throughput Selection of Thermostable Cyclohexanone Monooxygenase (CHMO). ACS Catalysis. [Link]

  • Ullah, H. et al. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. European Journal of Pharmacology. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Lansing, T. J. et al. (2007). In vitro biological activity of a novel small-molecule inhibitor of polo-like kinase 1. Molecular Cancer Therapeutics. [Link]

  • Jawad, M. et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Toxics. [Link]

  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. CoLab. [Link]

  • 4-(Aminomethyl)cyclohexanone. PubChem, National Center for Biotechnology Information. [Link]

  • Jawad, M. et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Semantic Scholar. [Link]

  • Honeyman, L. et al. (2015). Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. Antimicrobial Agents and Chemotherapy. [Link]

  • Preparation method for 4-substituted acylamino cyclohexanone.
  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • 4-(Methylamino)cyclohexanone. PubChem, National Center for Biotechnology Information. [Link]

  • Zanos, P. et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. [Link]

  • Structure Activity Relationships. Drug-Design.org. [Link]

  • Kim, J-C. et al. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology. [Link]

  • Kumar, A. et al. (2017). A review on chemistry and biological activities of cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • Al-Amiery, A. A. et al. (2024). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. European Journal of Modern Medicine and Practice. [Link]

  • Panda, S. S. et al. (2010). synthesis of some mannich base cyclohexanone derivatives and their pharmacological activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Szafraniec-Szczęsny, J. et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of the Isoquinuclidine Core via Intramolecular Reductive Amination of 4-(Aminomethyl)cyclohexanone HCl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary & Strategic Context The isoquinuclidine (2-azabicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Strategic Context

The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold is an increasingly vital structural motif in modern drug discovery. As a conformationally rigid, Fsp3​ -rich bioisostere for piperidines and morpholines, it improves metabolic stability and provides unique 3D vector projection for pharmacophores[1]. However, traditional synthetic routes to this bicyclic system—such as Diels-Alder cycloadditions or the high-temperature (250 °C) lactamization of 4-aminocyclohexanecarboxylic acid—suffer from harsh conditions, low yields, and complex purification requirements[2].

This application note details a highly efficient, mild, and scalable alternative: the intramolecular reductive amination of 4-(Aminomethyl)cyclohexanone HCl[3]. By leveraging the bifunctional nature of this commercially available building block[4], chemists can construct the bridged bicyclic system in a single pot.

Mechanistic Rationale & System Design

As a self-validating protocol, every reagent choice in this workflow is dictated by the kinetic and thermodynamic demands of the cyclization. Understanding the causality behind these choices ensures high scientific integrity and reproducibility:

  • Neutralization & Cyclization: The starting material is supplied as a stable hydrochloride salt to prevent premature intermolecular polymerization[5]. The addition of a sterically hindered base ( N,N -Diisopropylethylamine, DIPEA) liberates the free primary amine. Driven by the favorable entropy of intramolecular ring closure, the amine spontaneously attacks the C1 ketone, expelling water to form a strained bicyclic iminium ion.

  • Chemoselective Reduction: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the optimal reductant for this transformation[6]. The electron-withdrawing steric bulk of the three acetoxy ligands dampens the hydride transfer rate, rendering STAB exceptionally mild[7]. It selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the starting ketone to an alcohol, a common failure mode when using the more reactive NaBH4​ [8]. Furthermore, STAB avoids the generation of toxic cyanide byproducts associated with Sodium cyanoborohydride ( NaBH3​CN )[6].

Comparative Analysis of Reducing Agents

To ensure the highest synthetic rigor, the selection of the reducing agent must be empirically justified. The table below summarizes the causality behind selecting STAB over alternative hydrides for this specific intramolecular cyclization.

Reducing AgentChemoselectivity (Ketone vs. Iminium)Toxicity ProfileSuitability for Intramolecular Cyclization
STAB ( NaBH(OAc)3​ ) Excellent; reduces iminium exclusively[7].Low; generates acetate byproducts.Optimal. Allows in situ imine formation without premature ketone reduction[6].
NaBH3​CN Good; requires strict pH control (pH 5-6).High; risk of HCN gas generation.Suboptimal. Effective, but safety and environmental concerns limit scalability[6].
NaBH4​ Poor; rapidly reduces ketones.Low; generates borate salts.Incompatible. Reduces the ketone before the bicyclic iminium can form[8].

Experimental Protocol

Note: This protocol is designed as a self-validating system. The use of an acid-base extraction during workup inherently purifies the desired basic amine from any neutral or acidic byproducts.

Reagents & Materials
  • 4-(Aminomethyl)cyclohexanone HCl (1.0 eq, limiting reagent)[3]

  • N,N -Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[7]

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • 1,2-Dichloroethane (DCE) (0.1 M relative to substrate)

Step-by-Step Methodology
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-(Aminomethyl)cyclohexanone HCl (1.0 eq) and anhydrous DCE.

    • Causality: DCE is preferred over DCM due to its higher boiling point and superior solubility profile for STAB[6].

  • Freebasing: Cool the suspension to 0 °C using an ice bath. Add DIPEA (1.2 eq) dropwise over 5 minutes. Stir for 15 minutes to ensure complete liberation of the free amine.

  • Cyclization: Add glacial acetic acid (0.1 eq). Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Causality: Mild acidic conditions catalyze the dehydration of the hemiaminal intermediate to the critical bicyclic iminium ion.

  • Reduction: Cool the mixture back to 0 °C. Add STAB (1.5 eq) in three equal portions over 15 minutes to control the mild exotherm and prevent localized overheating[7].

  • Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor the disappearance of the starting material via LC-MS or GC-MS.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE) until gas evolution ceases. Extract the aqueous layer with DCM ( ).

  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the combined organic layers with 1M HCl ( ). The desired 2-azabicyclo[2.2.2]octane will partition into the aqueous layer as the water-soluble hydrochloride salt, leaving neutral impurities in the organic layer.

    • Basify the aqueous layer to pH 12 using 2M NaOH.

    • Extract the basified aqueous layer with DCM ( ).

    • Dry the combined organic extracts over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure 2-azabicyclo[2.2.2]octane free base.

Reaction Workflow Visualization

G SM 4-(Aminomethyl)cyclohexanone HCl (Bifunctional Precursor) FreeAmine Free Amine Intermediate (Spontaneous Cyclization) SM->FreeAmine -HCl Base DIPEA (Base) Neutralization Base->SM Iminium Bicyclic Iminium Ion (Transient Species) FreeAmine->Iminium Intramolecular Attack (-H2O) Product 2-Azabicyclo[2.2.2]octane (Isoquinuclidine Core) Iminium->Product Hydride Transfer Reductant STAB (NaBH(OAc)3) Selective Reduction Reductant->Iminium

Caption: Mechanistic workflow for the intramolecular reductive amination forming the isoquinuclidine core.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Mizutani, A., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647.[Link]

  • Pesti, J. A., et al. (2006). An Improved Preparation of 2-Azabicyclo[2.2.2]octane. Synthetic Communications, 36(2), 185-191.[Link]

  • PubChem Compound Summary. 4-(Aminomethyl)cyclohexanone. National Center for Biotechnology Information.[Link]

Sources

Application

Application Note: Advanced Purification Protocols for 4-(Aminomethyl)cyclohexanone Hydrochloride

Here is a comprehensive, scientifically rigorous application note and protocol for the purification of 4-(Aminomethyl)cyclohexanone Hydrochloride. Executive Summary 4-(Aminomethyl)cyclohexanone hydrochloride is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically rigorous application note and protocol for the purification of 4-(Aminomethyl)cyclohexanone Hydrochloride.

Executive Summary

4-(Aminomethyl)cyclohexanone hydrochloride is a critical bifunctional aliphatic building block widely utilized in the synthesis of conformationally restricted neuroactive compounds and tranexamic acid analogs[1]. The presence of both a reactive ketone and an amine hydrochloride moiety within the same molecular framework presents unique thermodynamic and kinetic challenges during purification.

This guide provides a self-validating, scalable methodology for the purification of this compound, prioritizing structural integrity by mitigating the risks of acid-catalyzed ketalization and intermolecular self-condensation.

Physicochemical Profiling

Understanding the solubility and reactivity profile of the target molecule is the foundation of any robust purification strategy.

Table 1: Target Molecule Specifications
PropertySpecification
Compound Name 4-(Aminomethyl)cyclohexanone Hydrochloride
CAS Number 1205750-10-2
Molecular Formula C₇H₁₃NO • HCl
Molecular Weight 163.64 g/mol
Physical State White to off-white crystalline solid
Table 2: Empirical Solubility Matrix
SolventSolubility ProfileApplication Rationale
Water Freely Soluble (>500 mg/mL)Unsuitable for crystallization; risks hydrate formation.
Methanol / Ethanol Highly SolubleAvoid. Triggers acid-catalyzed ketalization.
Isopropanol (IPA) Moderately Soluble (Hot)Primary solvent. Steric bulk prevents ketalization.
Acetone Sparingly SolubleExcellent for trituration of lipophilic impurities.
MTBE / Diethyl Ether InsolubleIdeal anti-solvent to force controlled supersaturation.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

As an application scientist, it is critical to understand why standard purification methods fail with this specific substrate.

  • The Self-Condensation Risk: As a bifunctional molecule, the free base of 4-(aminomethyl)cyclohexanone is thermodynamically unstable. The primary amine rapidly attacks the ketone of adjacent molecules, forming intermolecular imines (Schiff bases) that lead to irreversible oligomerization. Maintaining the compound strictly as a hydrochloride salt (pH < 4) protonates the amine ( NH3+​ ), completely quenching its nucleophilicity and stabilizing the monomeric structure[2]. Never expose this compound to basic conditions or acid-scavenging solvents during purification.

  • The Ketalization Trap: Amine hydrochlorides provide a mildly acidic microenvironment. If heated in primary alcohols (like Methanol or Ethanol) to achieve dissolution, the acidic conditions catalyze the nucleophilic attack of the alcohol on the ketone, converting the product into 4-(aminomethyl)cyclohexanone dimethyl ketal hydrochloride.

  • The Solution: Isopropanol (IPA) is selected as the primary crystallization solvent. Its secondary alcohol structure provides sufficient steric hindrance to kinetically inhibit ketalization, while still offering a steep, temperature-dependent solubility curve necessary for high-yield crystallization[3]. Methyl tert-butyl ether (MTBE) is utilized as the anti-solvent due to its non-nucleophilic nature and its ability to drastically reduce the dielectric constant of the mixture, forcing the salt out of solution.

Purification Workflow

PurificationWorkflow cluster_methods Purification Modalities Crude Crude 4-(Aminomethyl) cyclohexanone HCl Assess Impurity Profiling (HPLC-CAD / NMR) Crude->Assess Trituration Trituration (Acetone) Assess->Trituration Lipophilic Impurities Recryst Crystallization (IPA / MTBE) Assess->Recryst Salts & Isomers (Major) Filtration Vacuum Filtration & Cold Wash Trituration->Filtration Recryst->Filtration Drying Vacuum Drying (40°C, <10 mbar) Filtration->Drying Pure Purified Product (>99% Purity) Drying->Pure

Fig 1. Decision tree and workflow for the purification of 4-(Aminomethyl)cyclohexanone HCl.

Step-by-Step Methodologies

Protocol A: Anti-Solvent Cooling Crystallization (For >99% Purity)

This protocol is designed to remove inorganic salts, regioisomers, and trace oligomers.

Equipment: Jacketed glass reactor with an overhead PTFE stirrer, temperature control unit, and a Büchner filtration setup.

  • Dissolution: Charge the reactor with 10.0 g of crude 4-(aminomethyl)cyclohexanone HCl. Add 50 mL (5 volumes) of anhydrous Isopropanol (IPA).

  • Heating: Ramp the reactor temperature to 60–65 °C with moderate stirring (250 rpm). Caution: Do not exceed 70 °C to prevent thermal degradation of the ketone.

  • Hot Filtration (Optional): If insoluble inorganic salts (e.g., NaCl, residual catalyst) are present, rapidly filter the hot mixture through a pre-warmed pad of Celite into a clean, pre-warmed receiving flask.

  • Nucleation & Anti-Solvent Addition: Transfer the clear filtrate back to the reactor. Cool the solution slowly to 40 °C (rate: 0.5 °C/min). Begin dropwise addition of 150 mL (15 volumes) of anhydrous MTBE.

    • Expert Insight: Amine hydrochlorides are prone to "oiling out" (Liquid-Liquid Phase Separation) if supersaturation occurs too rapidly[3]. Adding the MTBE dropwise while maintaining a temperature of 40 °C ensures the system stays within the metastable zone, promoting the growth of a highly ordered crystalline lattice rather than an amorphous oil.

  • Maturation: Once the MTBE addition is complete and a white slurry has formed, cool the reactor to 0–5 °C and hold for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold MTBE to displace any residual mother liquor.

  • Drying: Dry the product in a vacuum oven at 40 °C (<10 mbar) for 12 hours to constant weight. (Expected Yield: 80–85%).

Protocol B: Targeted Trituration (For Minor Organic Impurities)

If LC-MS profiling indicates the primary impurities are highly lipophilic unreacted starting materials (e.g., protected phenols or non-polar intermediates), a full crystallization is unnecessary.

  • Suspension: Suspend 10.0 g of the crude salt in 100 mL of anhydrous Acetone at 20 °C.

  • Agitation: Stir vigorously (400 rpm) for 1 hour. The lipophilic impurities will dissolve into the acetone, while the highly polar HCl salt remains completely insoluble.

  • Filtration: Filter under vacuum and wash the cake with 20 mL of fresh, cold Acetone.

  • Drying: Vacuum dry at 40 °C for 4 hours.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol operates as a self-validating system, the following analytical checks must be performed on the final dried product:

  • HPLC-CAD (Charged Aerosol Detection): Standard UV detection is insufficient as the molecule lacks a strong chromophore. CAD provides accurate purity quantification.

  • ¹H NMR (in D₂O): Verify the integrity of the ketone. The absence of a singlet at ~3.2 ppm confirms that no ketalization occurred during the IPA heating phase.

  • Chloride Titration (Silver Nitrate Test): Confirms the stoichiometric retention of the HCl salt, ensuring the amine remains fully protonated and stable.

References

  • ACS Publications. "An Improved and Practical Synthesis of Tranexamic Acid." Organic Process Research & Development, 2015. URL:[Link]

  • Google Patents. "EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds." European Patent Office.

Sources

Method

Application Note: Comprehensive Analytical Characterization of 4-(Aminomethyl)cyclohexanone Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Chemical Context & Analytical Challenges 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 1205750-10-2 for the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Chemical Context & Analytical Challenges

4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 1205750-10-2 for the HCl salt; 934475-93-1 for the free base) is a critical bifunctional building block in modern medicinal chemistry. It is prominently utilized in the synthesis of dispiro-1,2,4-trioxolanes with potent antimalarial activities, as well as in the development of aminopyrimidine-based SYK (Spleen Tyrosine Kinase) inhibitors for the treatment of autoimmune diseases[1].

From an analytical perspective, this molecule presents a "perfect storm" of characterization challenges:

  • Lack of a Strong Chromophore: The molecule contains only an aliphatic ring, a primary amine, and a ketone. The ketone carbonyl ( π→π∗ and n→π∗ transitions) absorbs weakly around 280 nm, while the aliphatic amine absorbs below 220 nm. Standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is practically blind to this compound at low concentrations.

  • High Polarity & Salt Form: As a hydrochloride salt, the primary amine is protonated ( −NH3+​ ) under standard acidic or neutral mobile phase conditions. This extreme polarity prevents adequate retention on standard C18 stationary phases, leading to co-elution with the solvent void volume.

  • Mass Spectrometry Nuances: While the primary amine is highly amenable to positive Electrospray Ionization (ESI+), the presence of the chloride counter-ion can cause localized ion suppression or complex adduct formation if not properly desalted or chromatographically separated prior to ionization[2].

To overcome these challenges, the analytical strategy must pivot away from standard C18-UV methods toward Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry (HILIC-LC-MS) , Universal Detection (ELSD/CAD) [3], or Pre-column Derivatization [4].

Analytical Strategy Decision Matrix

The following decision tree dictates the optimal analytical pathway based on the laboratory's instrumental capabilities and the specific data requirements (e.g., trace impurity profiling vs. bulk structural confirmation).

Workflow A 4-(Aminomethyl)cyclohexanone HCl Analytical Target B Direct Analysis (No UV Chromophore) A->B C Pre-Column Derivatization (Chromophore Addition) A->C D HILIC LC-MS (ESI+) Mass & Purity Profiling B->D E HPLC-ELSD / CAD Universal Mass Detection B->E F Fmoc-Cl Reaction (pH 9.0) Targets Primary Amine C->F G RP-HPLC-UV / FLD Quantitative Assay F->G

Caption: Analytical workflow decision tree for non-chromophoric, polar amine hydrochlorides.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity, every protocol below is designed as a self-validating system . This means the method inherently contains internal checks (e.g., internal standards, specific isotopic evaluations, or blank subtractions) to prove its own accuracy during execution.

Protocol A: HILIC-LC-MS (ESI+) for Rapid Purity & Mass Confirmation

Causality: HILIC stationary phases (e.g., bare silica or amide-bonded) retain polar analytes via a water-enriched layer on the stationary phase. By starting with a high organic mobile phase, the protonated amine is strongly retained. ESI+ is selected because primary amines have high proton affinity, yielding a robust [M+H]+ signal[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 4-(Aminomethyl)cyclohexanone HCl in 1.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v). Spike with 10 µg/mL of an isotopically labeled internal standard (e.g., 13C6​ -cyclohexylamine) to validate ionization efficiency and correct for matrix effects.

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in H2​O (adjusted to pH 3.0 with Formic Acid). Causality: Low pH ensures the amine remains fully protonated for consistent HILIC retention.

    • Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 85% B for 4 mins. Flow rate: 0.3 mL/min.

  • MS Parameters: Positive ESI mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C.

  • Self-Validation Check: Confirm the presence of the [M+H]+ ion at m/z 128.1. Evaluate the isotopic distribution (M+1 peak at ~7.8% relative abundance due to the 7 carbon atoms). The internal standard must yield a signal-to-noise ratio > 100:1 to validate the absence of severe ion suppression from the chloride counter-ion.

Protocol B: Pre-Column Derivatization for RP-HPLC-UV

Causality: Reacting the primary amine with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) achieves two goals: it attaches a highly conjugated fluorene ring system (enabling UV detection at 265 nm or Fluorescence detection) and significantly increases the molecule's hydrophobicity, allowing for standard C18 retention[4].

Derivatization A R-NH3+ Cl- (Protonated Amine) B Borate Buffer (pH 9.0) Deprotonation A->B C R-NH2 (Free Nucleophile) B->C E Fmoc-Carbamate Derivative (UV/FLD Active) C->E D Fmoc-Cl (Electrophile) D->E Nucleophilic Attack

Caption: Chemical logic of Fmoc-Cl derivatization for primary amine detection.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.0 using 0.1 M NaOH. Causality: pH 9.0 is required to deprotonate the amine ( pKa​ ~10.5) sufficiently to act as a nucleophile, without causing rapid hydrolysis of the Fmoc-Cl reagent.

  • Reagent Preparation: Dissolve Fmoc-Cl in anhydrous Acetonitrile to a concentration of 10 mM.

  • Reaction: In a 2 mL HPLC vial, combine 100 µL of sample (approx. 1 mM in water), 100 µL of Internal Standard (Benzylamine, 1 mM), and 400 µL of Borate buffer. Add 400 µL of the Fmoc-Cl reagent. Vortex immediately and incubate at room temperature for 15 minutes.

  • Quenching: Add 50 µL of 1% Trifluoroacetic acid (TFA) to quench the reaction and stabilize the carbamate derivative.

  • HPLC Conditions: C18 Column (4.6 x 150 mm, 5 µm). Mobile phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient: 40% B to 95% B over 15 mins. Detection: UV at 265 nm.

  • Self-Validation Check: The chromatogram must show a baseline-resolved peak for the Benzylamine-Fmoc internal standard. A blank injection (water instead of sample) must be run to identify the Fmoc-OH peak (hydrolysis byproduct), ensuring it does not co-elute with the 4-(Aminomethyl)cyclohexanone-Fmoc derivative.

Protocol C: Structural Elucidation via NMR Spectroscopy

Causality: To confirm the absolute connectivity of the cyclohexanone ring and the aminomethyl group, 1D ( 1H , 13C ) and 2D (HSQC, HMBC) NMR are required. The choice of solvent is critical. While D2​O easily dissolves the salt, it will rapidly exchange the −NH3+​ protons, rendering them invisible. Using DMSO- d6​ slows this exchange, allowing the amine protons to be observed as a broad integration of 3 protons, confirming the hydrochloride salt state.

Step-by-Step Methodology:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquire 1H NMR at 400 MHz or higher. Look for the broad −NH3+​ resonance downfield (~8.0 ppm).

  • Acquire 13C NMR at 100 MHz. The ketone carbonyl carbon will appear distinctively far downfield.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 163.64 g/mol (HCl salt) / 127.18 g/mol (Free base)Target m/z 128.1 for [M+H]+ in ESI+.
UV Absorbance Max ~280 nm (very weak, ϵ<50 M−1cm−1 )Direct UV detection is unsuitable for trace analysis.
LogP (Predicted) ~0.5 (Free base) / < -1.0 (Protonated)Requires HILIC, Ion-Pairing, or Derivatization for LC retention.
Primary Functional Groups Aliphatic Ketone, Primary AmineAmenable to Fmoc-Cl, Dansyl-Cl, or reductive amination tagging.

Table 2: Predicted NMR Chemical Shifts (DMSO- d6​ )

NucleusPosition / GroupExpected Chemical Shift ( δ , ppm)Multiplicity / Integration
13C C1 (Ketone C=O )~211.0 ppmSinglet
13C C7 ( −CH2​−NH3+​ )~43.5 ppmSinglet
13C C2, C6 (Ring CH2​ adj. to C=O)~39.0 - 41.0 ppmSinglet
1H −NH3+​ (Amine salt)~7.8 - 8.2 ppmBroad singlet, 3H
1H −CH2​−N (Aminomethyl)~2.6 - 2.8 ppmDoublet, 2H

References

  • National Center for Biotechnology Information (PMC). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (Highlights the nucleophilicity of primary amines for LC-MS derivatization strategies). Retrieved from:[Link][5]

  • ResearchGate. A new method for the determination of biogenic amines in cheese by LC with evaporative light scattering detector. (Discusses the application of HPLC-ELSD for the universal detection of non-chromophoric primary amines). Retrieved from: [Link][3]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (Validates the use of ESI+ ionization modes for the detection of primary amine derivatives). Retrieved from:[Link][2]

Sources

Application

Application Note: Strategic Utility of 4-(Aminomethyl)cyclohexanone HCl in Modern Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound: 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 1205750-10-2) Executive Summary & Structural Rationale In t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound: 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 1205750-10-2)

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery and lead optimization, bifunctional linkers are critical for constructing complex pharmacophores while maintaining favorable physicochemical properties. 4-(Aminomethyl)cyclohexanone hydrochloride has emerged as a highly versatile building block[1].

Unlike highly flexible linear alkyl chains that often incur a high entropic penalty upon target binding, the cyclohexane ring provides structural rigidity, predictable spatial trajectories (1,4-substitution), and improved metabolic stability. The molecule possesses orthogonal reactive centers:

  • An electrophilic ketone capable of participating in reductive aminations, Wittig reactions, or complex cycloadditions (e.g., ozonolysis).

  • A nucleophilic primary amine (protected as an HCl salt) primed for amide coupling or Nucleophilic Aromatic Substitution ( SN​Ar ).

This guide details the mechanistic causality and validated protocols for deploying this linker in two distinct therapeutic areas: the synthesis of antimalarial dispiro-1,2,4-trioxolanes and the development of aminopyrimidine-based SYK inhibitors .

Application I: Antimalarial Endoperoxides (Dispiro-1,2,4-trioxolanes)

Mechanistic Insights: The "Trojan Horse" Strategy

The discovery of synthetic ozonides (dispiro-1,2,4-trioxolanes) like Arterolane (OZ277) revolutionized malaria treatment by mimicking the endoperoxide warhead of artemisinin[2]. The structure-activity relationship (SAR) of these compounds dictates two requirements:

  • An iron-activatable peroxide core (the spiro ring) that generates carbon-centered radicals to alkylate parasite proteins.

  • A weak base functional group that drives the accumulation of the drug into the acidic food vacuole of Plasmodium falciparum via ion-trapping.

4-(Aminomethyl)cyclohexanone HCl is the ideal precursor here. The ketone is used to form the spiro-ozonide ring via a Griesbaum co-ozonolysis. Crucially, the amine must remain as an HCl salt during this step. Free primary amines are highly susceptible to electrophilic attack by ozone, leading to N-oxides or nitro compounds. The protonated ammonium salt ( −NH3+​ ) is strongly electron-withdrawing and electronically deactivated, rendering it completely inert to ozone.

Protocol 1: Griesbaum Co-Ozonolysis for Spiro-Ozonide Synthesis

This protocol is a self-validating system; the disappearance of the ketone and the emergence of the stable peroxide can be tracked via TLC and NMR.

Reagents:

  • O-methyl oxime of 2-adamantanone (1.0 eq)

  • 4-(Aminomethyl)cyclohexanone HCl (1.2 eq)

  • Ozone/Oxygen gas mixture ( O3​/O2​ )

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the O-methyl oxime and 4-(Aminomethyl)cyclohexanone HCl in the DCM/MeOH solvent mixture.

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to maintain a strict internal temperature of -78 °C. Causality: Low temperatures stabilize the highly reactive carbonyl oxide (Criegee intermediate) and prevent premature decomposition.

  • Ozonolysis: Bubble the O3​/O2​ mixture through the solution using a gas dispersion tube. Continue until a faint blue color persists in the solution, indicating ozone saturation.

  • Quenching: Immediately purge the reaction with inert Nitrogen ( N2​ ) gas for 15 minutes to expel excess dissolved ozone (the blue color will dissipate).

  • Workup & Validation: Concentrate the mixture under reduced pressure. The crude HCl salt of the dispiro-1,2,4-trioxolane can be validated via LC-MS (ESI+). The peroxide bond is stable to standard ESI conditions, allowing confirmation of the [M+H]+ mass.

Application II: SYK Kinase Inhibitors (Aminopyrimidines)

Mechanistic Insights: Interrupting the Immune Cascade

Spleen Tyrosine Kinase (SYK) is a crucial mediator in immunoreceptor signaling (e.g., Fc receptors and B-cell receptors). Inhibiting SYK blocks downstream pro-inflammatory mediators, making it a prime target for Rheumatoid Arthritis (RA), Asthma, and COPD[3][4].

G Allergen Allergen FcR Fc Receptor (IgE/IgG) Allergen->FcR LYN LYN Kinase FcR->LYN SYK SYK Kinase LYN->SYK Downstream Downstream Signaling SYK->Downstream Mediators Pro-inflammatory Mediators Downstream->Mediators Inhibitor Aminopyrimidine SYK Inhibitor Inhibitor->SYK

Fig 1. SYK kinase signaling cascade and targeted inhibition by aminopyrimidine derivatives.

To construct these inhibitors, the aminomethyl group of our linker undergoes an SN​Ar reaction with a halogenated pyrimidine. The cyclohexanone moiety is subsequently functionalized via reductive amination to optimize solvent-exposed interactions within the SYK ATP-binding pocket.

Protocol 2: SN​Ar Coupling and Sequential Functionalization

This workflow utilizes orthogonal deprotection; the base liberates the amine for nucleophilic attack while the ketone remains untouched for downstream steps.

Reagents:

  • 4-(Aminomethyl)cyclohexanone HCl (1.0 eq)

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Free-Basing: Suspend 4-(Aminomethyl)cyclohexanone HCl in anhydrous 1,4-dioxane. Add DIPEA dropwise at room temperature. Causality: DIPEA neutralizes the HCl salt, liberating the primary amine to act as a nucleophile. The steric bulk of DIPEA prevents it from competing in the SN​Ar reaction.

  • Electrophile Addition: Add 2-chloro-4-(trifluoromethyl)pyrimidine to the stirring mixture.

  • Thermal Activation: Heat the reaction to 80 °C under a nitrogen atmosphere for 12 hours. The electron-withdrawing trifluoromethyl group on the pyrimidine lowers the LUMO, accelerating the SN​Ar displacement of the chloride ion.

  • Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The product will show a distinct UV-active spot (due to the pyrimidine ring) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the ketone is still intact.

  • Downstream Reductive Amination: The isolated ketone intermediate can then be reacted with a secondary amine (e.g., morpholine) and Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) to yield the final SYK inhibitor[4].

Orthogonal Reactivity & Physicochemical Profiling

The strategic advantage of 4-(Aminomethyl)cyclohexanone HCl lies in its dual-nature workflow, summarized below.

G Start 4-(Aminomethyl)cyclohexanone HCl (Bifunctional Scaffold) Ketone Ketone Motif (Electrophilic) Start->Ketone Amine Amine Motif (HCl Salt) (Nucleophilic when free) Start->Amine Ozonolysis Ozonolysis / Griesbaum Co-ozonolysis -> Dispiro-1,2,4-trioxolanes Ketone->Ozonolysis RedAmination Reductive Amination -> Substituted Cyclohexylamines Ketone->RedAmination AmideCoupling Amide/Heterocycle Coupling -> Aminopyrimidines (SYK Inhibitors) Amine->AmideCoupling WeakBase Weak Base Attachment -> Food Vacuole Accumulation Amine->WeakBase

Fig 2. Orthogonal synthetic workflows leveraging the bifunctional nature of the linker.

Data Presentation: Linker Profiling
Functional GroupReactivity StateSynthetic ApplicationPhysicochemical Contribution to Pharmacophore
Ketone Electrophilic (Active)Ozonolysis, Reductive Amination, WittigProvides 3D spiro-rigidity; reduces Topological Polar Surface Area (TPSA) upon conversion.
Amine (HCl Salt) Nucleophilic (Deactivated)Protected from oxidation during ozonolysisEnhances aqueous solubility; acts as a weak base for lysosomal/vacuolar trapping ( pKa​≈9.5 ).
Amine (Free Base) Nucleophilic (Active) SN​Ar , Amide CouplingActs as a critical hydrogen bond donor/acceptor in kinase hinge-binding regions.
Cyclohexane Core Chemically InertStructural SpacerRestricts conformational freedom; lowers entropic penalty of binding compared to PEG chains.

References

  • Pharmaffiliates. CAS No : 1205750-10-2 | Product Name : 4-(Aminomethyl)-cyclohexanone Hydrochloride.
  • Vennerstrom, J. L., et al. (2009). The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277). University of Wisconsin/Bioorg. Med. Chem. Lett.
  • Google Patents. US9290490B2 - Aminopyrimidines as Syk inhibitors.

Sources

Method

4-(Aminomethyl)cyclohexanone HCl reaction with primary and secondary amines

Application Note: Chemoselective Reductive Amination of 4-(Aminomethyl)cyclohexanone HCl Strategic Overview & Substrate Analysis The synthesis of 1,4-disubstituted cyclohexanes is a cornerstone in modern drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 4-(Aminomethyl)cyclohexanone HCl

Strategic Overview & Substrate Analysis

The synthesis of 1,4-disubstituted cyclohexanes is a cornerstone in modern drug development, frequently utilized to establish conformationally constrained pharmacophores. However, the reductive amination of 4-(aminomethyl)cyclohexanone hydrochloride presents a unique chemoselective challenge. The molecule is bifunctional, possessing both an electrophilic ketone and a primary amine (protected as an HCl salt).

If the reaction conditions become too basic during the introduction of an external primary or secondary amine, the intrinsic aminomethyl group will be deprotonated (freebased). This leads to rapid self-condensation and oligomerization, destroying the yield. To successfully functionalize the ketone while preserving the primary amine, scientists must employ a strict pH-controlled strategy utilizing Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , STAB) as the reducing agent[1]. STAB is preferred over Sodium Cyanoborohydride ( NaBH3​CN ) due to its superior chemoselectivity, faster reaction kinetics, and significantly lower toxicity profile.

Mechanistic Causality & Chemoselectivity

The success of this transformation relies on exploiting the pKa​ differential between the reacting species. The aliphatic aminomethyl group has a conjugate acid pKa​ of approximately 10.5. By conducting the reaction in 1,2-Dichloroethane (DCE) and buffering the system with 1-2 equivalents of Acetic Acid (AcOH), the reaction medium is maintained at a weakly acidic pH (pH 4–5)[1].

Under these conditions:

  • Protection: The highly basic intrinsic aminomethyl group remains fully protonated ( −CH2​NH3+​Cl− ) and nucleophilically inert.

  • Activation: The external amine (added in slight excess) condenses with the ketone to form an imine (from 1° amines) or an iminium ion (from 2° amines). AcOH catalyzes this step[2].

  • Reduction: The boron-hydrogen bond in STAB is stabilized by the electron-withdrawing and steric effects of its three acetoxy groups, making it a mild reducing agent that selectively reduces the highly electrophilic imine/iminium intermediate without reducing the unreacted ketone[2].

Chemoselectivity A 4-(Aminomethyl)cyclohexanone HCl (Starting Material) C AcOH Buffer (pH 4-5) Maintains -NH3+ State A->C Dissolved in DCE/THF B External Amine (1° or 2°) B->C D Imine / Iminium Intermediate C->D Nucleophilic Attack on Ketone E Self-Condensation (Polymerization) C->E If pH > 9 (Deprotonation) F NaBH(OAc)3 Reduction D->F G 1,4-Diaminocyclohexane Derivative (Target Product) F->G Fast, Chemoselective

Fig 1. Chemoselective pathway preventing self-condensation via pH control.

Quantitative Reagent Selection

The choice of amine directly influences the reaction kinetics and the required equivalents of reagents. The table below summarizes the optimized parameters for reacting 4-(aminomethyl)cyclohexanone HCl with different amine classes using STAB[1].

ParameterPrimary Amines (e.g., Benzylamine)Secondary Amines (e.g., Morpholine)
Reactive Intermediate ImineIminium Ion
Amine Equivalents 1.05 - 1.10 eq1.10 - 1.20 eq
STAB Equivalents 1.5 eq1.5 - 2.0 eq
AcOH Requirement 1.0 eq (Crucial for buffering)1.0 - 2.0 eq (Catalyzes iminium formation)
Typical Reaction Time 2 - 6 hours4 - 12 hours
Dialkylation Risk Low to ModerateNone
Preferred Solvent DCE (Dichloromethane as alternative)DCE

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checks ensure that the reaction is proceeding correctly at each stage, preventing downstream failures.

Protocol A: One-Pot Reductive Amination with a Primary Amine

Target: Synthesis of N-benzyl-4-(aminomethyl)cyclohexan-1-amine.

  • Substrate Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)cyclohexanone HCl (1.0 mmol, 163.6 mg) and anhydrous 1,2-Dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.

  • Amine & Buffer Addition: Add benzylamine (1.05 mmol, 112.5 mg) followed immediately by glacial acetic acid (1.0 mmol, 60 mg).

    • Validation Check: The mixture should remain a suspension. If the solution turns strongly yellow or orange immediately, it may indicate premature imine formation without sufficient buffering, risking oligomerization.

  • Reduction: Stir the mixture for 15 minutes at room temperature, then add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) portionwise over 5 minutes.

    • Validation Check: Mild gas evolution (hydrogen) may occur. The suspension will gradually change texture, becoming a finely dispersed milky mixture as the STAB is consumed and sodium acetate precipitates.

  • Monitoring: Stir at room temperature for 4 hours. Monitor via LC-MS.

    • Validation Check: LC-MS should show the disappearance of the starting material mass (m/z 128 for free ketone) and the appearance of the product mass (m/z 219).

  • Basic Workup (Critical Step): Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel. Crucial: Add 1N NaOH until the aqueous layer reaches pH > 10.

    • Validation Check: Test the aqueous layer with pH paper. If pH < 10, the highly polar diamine product will remain protonated and will be lost in the aqueous phase during extraction.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient) to isolate the diastereomeric mixture.

Protocol B: Reductive Amination with a Secondary Amine

Target: Synthesis of 4-(morpholino)cyclohexyl)methanamine.

  • Initiation: Suspend 4-(aminomethyl)cyclohexanone HCl (1.0 mmol) in DCE (10 mL). Add morpholine (1.2 mmol) and glacial acetic acid (1.5 mmol).

  • Reduction: Add STAB (1.6 mmol) portionwise. Secondary amines form iminium ions which are highly electrophilic and reduce very rapidly[2].

  • Monitoring & Workup: Stir for 6 hours. Follow the identical basic workup procedure (pH > 10) as described in Protocol A to ensure the complete freebasing of both the morpholine nitrogen and the primary aminomethyl nitrogen.

Workflow S1 Step 1: Substrate Prep Mix Ketone + Amine S2 Step 2: Acidification Add 1-2 eq AcOH S1->S2 S3 Step 3: Reduction Add 1.5 eq NaBH(OAc)3 S2->S3 S4 Step 4: Monitoring Stir at RT (2-12 h) S3->S4 S5 Step 5: Basic Workup pH > 10 Extraction S4->S5 S6 Step 6: Isolation Chromatography S5->S6

Fig 2. Self-validating one-pot reductive amination experimental workflow.

Stereochemical Considerations

Reductive amination of 1,4-disubstituted cyclohexanones rarely proceeds with perfect stereoselectivity. Hydride delivery from the STAB reagent can occur from either the axial or equatorial face of the imine/iminium intermediate. Generally, hydride attack from the axial face is favored, leading predominantly to the thermodynamically more stable equatorial amine. Researchers should expect a cis/trans diastereomeric mixture (often in a 3:1 to 4:1 ratio) requiring separation via preparative HPLC or careful silica gel chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Chemicals: Reducing Agents. URL:[Link]

Sources

Application

Application Note: Expedited Synthetic Route to Novel Aminopyrimidine SYK Inhibitors utilizing 4-(Aminomethyl)cyclohexanone HCl

Executive Summary & Mechanistic Rationale Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that mediates immunoreceptor signaling in B-cells, macrophages, and mast cells. Aberrant SYK activation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that mediates immunoreceptor signaling in B-cells, macrophages, and mast cells. Aberrant SYK activation is a primary driver in the pathogenesis of autoimmune conditions such as rheumatoid arthritis, asthma, and various B-cell malignancies [1]. Consequently, the development of highly selective, ATP-competitive SYK inhibitors is a major focus in contemporary drug discovery [2].

The aminopyrimidine scaffold has emerged as a privileged pharmacophore for kinase inhibition due to its exceptional ability to form bidentate hydrogen bonds with the kinase hinge region. However, achieving target selectivity and optimal pharmacokinetic (PK) properties requires precise functionalization of the solvent-exposed regions of the inhibitor.

This application note details a highly efficient, two-stage synthetic protocol utilizing 4-(Aminomethyl)cyclohexanone HCl (CAS: 1205750-10-2) as a bifunctional building block [1].

  • The Aminomethyl Motif: Serves as a highly nucleophilic handle for primary Nucleophilic Aromatic Substitution (SNAr) with electron-deficient pyrimidine cores.

  • The Cyclohexanone Core: Acts as an orthogonal, late-stage functionalization handle. The ketone can be subjected to reductive amination, Grignard addition, or ketalization (e.g., forming spiro-dioxolanes) to fine-tune the molecule's lipophilicity, solubility, and off-target profile without disrupting the critical hinge-binding pyrimidine moiety [3].

Retrosynthetic Strategy & Workflow

The synthetic logic relies on exploiting the differential reactivity of the primary amine and the ketone. Because free aliphatic amines can undergo spontaneous intermolecular condensation with ketones (forming Schiff bases/imines), the starting material is strictly maintained as a hydrochloride salt. The free amine is only liberated in situ in the presence of the highly reactive 2-chloro-pyrimidine electrophile, kinetically favoring SNAr over self-condensation.

SynthWorkflow SM 4-(Aminomethyl) cyclohexanone HCl (CAS: 1205750-10-2) Intermediate Aminopyrimidine Cyclohexanone Intermediate SM->Intermediate S_NAr Coupling (DIPEA, DMF) Core 2-Chloro-4-(CF3) pyrimidine Core->Intermediate Electrophile Final Novel SYK Inhibitor (Morpholino-substituted) Intermediate->Final Reductive Amination (Morpholine, NaBH(OAc)3)

Caption: Retrosynthetic workflow demonstrating the S_NAr coupling and subsequent late-stage functionalization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Protocol A: SNAr Coupling of the Pyrimidine Core

Objective: Synthesize 4-(((4-(trifluoromethyl)pyrimidin-2-yl)amino)methyl)cyclohexan-1-one.

Causality & Reagent Selection:

  • DIPEA (N,N-Diisopropylethylamine): Chosen over weaker bases (like K2CO3) to ensure complete and rapid neutralization of the HCl salt in organic media. Its steric bulk prevents it from acting as a competing nucleophile against the chloropyrimidine.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that stabilizes the Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the reaction rate.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Aminomethyl)cyclohexanone HCl (1.0 eq, 5.0 mmol, 818 mg).

  • Solvation & Free-Basing: Suspend the solid in anhydrous DMF (20 mL). Dropwise, add DIPEA (3.0 eq, 15.0 mmol, 2.6 mL) at 0 °C under a nitrogen atmosphere.

    • Validation Checkpoint 1: The cloudy suspension will transition to a clear, pale-yellow solution within 10 minutes, confirming the successful liberation of the free amine.

  • Electrophile Addition: Slowly add 2-chloro-4-(trifluoromethyl)pyrimidine (1.05 eq, 5.25 mmol, 958 mg) dissolved in 5 mL of DMF.

  • Reaction Execution: Warm the reaction to room temperature and stir for 4 hours.

    • Validation Checkpoint 2: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 128 for the free amine) is fully consumed, replaced by a dominant peak at m/z 274[M+H]+.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ketone.

Protocol B: Late-Stage Reductive Amination

Objective: Install a morpholine moiety to enhance aqueous solubility and tune the solvent-exposed PK profile.

Causality & Reagent Selection:

  • NaBH(OAc)3 (Sodium triacetoxyborohydride): Crucial choice. Unlike NaBH4, which would prematurely reduce the starting ketone to an alcohol, NaBH(OAc)3 is mild enough to selectively reduce the intermediate iminium ion formed after the addition of morpholine.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the intermediate ketone (1.0 eq, 2.0 mmol, 546 mg) in anhydrous 1,2-Dichloroethane (DCE, 15 mL). Add morpholine (1.5 eq, 3.0 mmol, 261 mg) and glacial acetic acid (1.0 eq, 2.0 mmol) to catalyze iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (2.0 eq, 4.0 mmol, 848 mg) in small portions over 10 minutes to prevent excessive thermal spikes.

  • Reaction Execution: Stir the opaque suspension at room temperature overnight (12-16 hours).

    • Validation Checkpoint 3: TLC (10% MeOH in DCM) should show the complete disappearance of the UV-active ketone starting material. Staining with Dragendorff’s reagent will reveal a bright orange spot, confirming the presence of the newly formed tertiary amine.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (20 mL) until gas evolution ceases (neutralizing the acetic acid). Extract with Dichloromethane (3 x 20 mL).

  • Isolation: Dry the organic phase over MgSO4, concentrate, and purify via reverse-phase HPLC to yield the final novel SYK inhibitor.

Reaction Optimization & Quantitative Data

To establish the most robust conditions for the critical SNAr coupling step (Protocol A), various parameters were evaluated. The data below summarizes the optimization matrix, demonstrating that polar aprotic solvents combined with organic, sterically hindered bases yield the highest purity and conversion.

EntrySolventBase (Equivalents)TemperatureTime (h)Conversion (%)*Isolated Yield (%)
1EthanolK2CO3 (3.0)80 °C (Reflux)1265%52%
2THFTriethylamine (3.0)65 °C (Reflux)878%68%
3DMFTriethylamine (3.0)25 °C685%74%
4 DMF DIPEA (3.0) 25 °C 4 >98% 91%
5DMSODIPEA (3.0)25 °C4>95%82%**

*Conversion determined by LC-MS integration of the crude reaction mixture. **Lower isolated yield in Entry 5 is due to the difficulty of completely removing DMSO during aqueous workup.

Biological Pathway & Target Engagement

Once synthesized, these novel aminopyrimidine derivatives act as potent, reversible, ATP-competitive inhibitors of Spleen Tyrosine Kinase. By occupying the ATP-binding pocket of SYK, the inhibitor halts the downstream phosphorylation cascade that typically leads to the activation of transcription factors responsible for inflammatory cytokine production.

SYKPathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase BCR->LYN SYK Spleen Tyrosine Kinase (SYK) LYN->SYK Phosphorylation Downstream PI3K / BTK / PLCγ2 SYK->Downstream Signal Transduction Inhibitor Aminopyrimidine Inhibitor Inhibitor->SYK ATP-competitive Inhibition Transcription NF-κB / NFAT (Inflammatory Cytokines) Downstream->Transcription

Caption: Mechanism of action: Aminopyrimidine-mediated inhibition of the SYK signaling cascade.

By preventing the activation of PI3K, BTK, and PLCγ2, the synthesized compounds effectively silence the B-cell receptor (BCR) signaling pathway, validating their potential utility in treating SYK-mediated diseases such as rheumatoid arthritis and allergic asthma [2][3].

References

  • Google Patents (US9290490B2).Aminopyrimidines as Syk inhibitors.
  • Google Patents (WO2011075515A1).Aminopyrimidines as syk inhibitors.
Method

Application Notes and Protocols for the Development of Antimalarial Drug Candidates from 4-(Aminomethyl)cyclohexanone HCl

Introduction: A Renewed Approach to Combating Malaria The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the continuous development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Renewed Approach to Combating Malaria

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(aminomethyl)cyclohexanone hydrochloride as a versatile starting material for the synthesis of a promising class of antimalarial compounds: dispiro-1,2,4-trioxolanes .

The rationale for focusing on this chemical scaffold lies in the established antimalarial activity of peroxide-containing compounds, most notably the artemisinin class of drugs. The 1,2,4-trioxolane moiety, a stable ozonide, is believed to mimic the endoperoxide bridge of artemisinin, which is crucial for its parasiticidal activity. The synthesis of these complex structures is made accessible through the robust and selective Griesbaum co-ozonolysis reaction.[1][2]

These application notes will provide a detailed, step-by-step protocol for the synthesis of a representative dispiro-1,2,4-trioxolane derived from 4-(aminomethyl)cyclohexanone HCl. Furthermore, it will delve into the critical aspects of biological evaluation, including in vitro antiplasmodial and cytotoxicity assays, and provide insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.

I. Synthetic Pathway and Protocols

The synthesis of dispiro-1,2,4-trioxolanes from 4-(aminomethyl)cyclohexanone HCl involves a multi-step process, culminating in the key Griesbaum co-ozonolysis reaction. This section outlines the overall synthetic strategy and provides detailed protocols for each critical step.

A. Overview of the Synthetic Strategy

The general synthetic approach involves the preparation of two key intermediates: an O-methyl oxime of a sterically hindered ketone (e.g., 2-adamantanone) and a protected form of 4-(aminomethyl)cyclohexanone. These intermediates are then subjected to co-ozonolysis to form the dispiro-1,2,4-trioxolane ring system. The protecting group on the aminomethyl functionality can then be removed or modified to generate a library of analogs for SAR studies.

Synthetic Pathway 4-(Aminomethyl)cyclohexanone HCl 4-(Aminomethyl)cyclohexanone HCl Protected 4-(Aminomethyl)cyclohexanone Protected 4-(Aminomethyl)cyclohexanone 4-(Aminomethyl)cyclohexanone HCl->Protected 4-(Aminomethyl)cyclohexanone Protection (e.g., Boc) Dispiro-1,2,4-trioxolane (Protected) Dispiro-1,2,4-trioxolane (Protected) Protected 4-(Aminomethyl)cyclohexanone->Dispiro-1,2,4-trioxolane (Protected) Griesbaum Co-ozonolysis (with O-methyl 2-adamantanone oxime, O3) O-methyl 2-adamantanone oxime O-methyl 2-adamantanone oxime O-methyl 2-adamantanone oxime->Dispiro-1,2,4-trioxolane (Protected) Final Analog Final Analog Dispiro-1,2,4-trioxolane (Protected)->Final Analog Deprotection/ Derivatization 2-Adamantanone 2-Adamantanone 2-Adamantanone->O-methyl 2-adamantanone oxime Oxime Formation

Caption: General synthetic workflow for dispiro-1,2,4-trioxolane analogs.

B. Detailed Synthetic Protocols

Protocol 1: Synthesis of O-methyl 2-adamantanone oxime

This protocol describes the formation of the O-methyl oxime of 2-adamantanone, a crucial reagent for the Griesbaum co-ozonolysis. The steric bulk of the adamantane group is critical for the antimalarial activity of the final compound.[3][4]

Materials:

  • 2-Adamantanone

  • Methoxylamine hydrochloride

  • Pyridine

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-adamantanone (1 equivalent) in methanol, add pyridine (1.5 equivalents) and methoxylamine hydrochloride (1.5 equivalents).[5]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dilute the residue with DCM and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford O-methyl 2-adamantanone oxime as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Protection of 4-(Aminomethyl)cyclohexanone

The primary amine of 4-(aminomethyl)cyclohexanone needs to be protected before the ozonolysis step to prevent unwanted side reactions. A tert-butyloxycarbonyl (Boc) protecting group is a suitable choice due to its stability under the reaction conditions and ease of removal.

Materials:

  • 4-(Aminomethyl)cyclohexanone HCl

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-(aminomethyl)cyclohexanone HCl (1 equivalent) in DCM or THF.

  • Add a base such as TEA or NaHCO₃ (2.5 equivalents) to neutralize the hydrochloride salt and deprotonate the amine.

  • Add Boc₂O (1.1 equivalents) portion-wise to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product, N-Boc-4-(aminomethyl)cyclohexanone, can be purified by flash column chromatography.

Protocol 3: Griesbaum Co-ozonolysis for Dispiro-1,2,4-trioxolane Formation

This is the key step where the 1,2,4-trioxolane ring is formed. The reaction involves the ozonolysis of the O-methyl oxime in the presence of the protected cyclohexanone derivative.

Materials:

  • O-methyl 2-adamantanone oxime (from Protocol 1)

  • N-Boc-4-(aminomethyl)cyclohexanone (from Protocol 2)

  • Dichloromethane (DCM), anhydrous

  • Ozone (generated from an ozone generator)

  • Oxygen

Procedure:

  • Dissolve O-methyl 2-adamantanone oxime (1 equivalent) and N-Boc-4-(aminomethyl)cyclohexanone (1.5-2 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with oxygen for 5-10 minutes to remove excess ozone.[3]

  • Allow the reaction mixture to warm to room temperature.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude dispiro-1,2,4-trioxolane by flash column chromatography on silica gel.

Protocol 4: Deprotection and Derivatization (Example)

The final step involves the removal of the protecting group and, if desired, further derivatization of the amine to explore SAR.

Materials:

  • Protected dispiro-1,2,4-trioxolane (from Protocol 3)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (for Boc deprotection):

  • Dissolve the Boc-protected dispiro-1,2,4-trioxolane in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine. This amine can be further reacted with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to generate a library of analogs.

II. Structure-Activity Relationship (SAR) Insights

The antimalarial potency of dispiro-1,2,4-trioxolanes is highly dependent on their molecular architecture. Understanding the SAR is crucial for designing more effective drug candidates.

SAR cluster_0 Key Structural Features cluster_1 Activity Trends A 1,2,4-Trioxolane Core (Essential for Activity) B Spiro-Adamantane Moiety (Steric bulk enhances activity) C Spiro-Cyclohexane Ring (Site for functionalization) High High Activity B->High Present D Substituent at C4' (Influences polarity and PK properties) C->High D->High e.g., Amino, Amido groups Low Low/No Activity Low->A Absent Low->B Replaced with smaller groups

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in 4-(Aminomethyl)cyclohexanone HCl synthesis and their prevention

Welcome to the Application Scientist Support Portal. The synthesis of 4-(aminomethyl)cyclohexanone hydrochloride presents a unique set of challenges due to the highly reactive, bifunctional nature of the target molecule.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-(aminomethyl)cyclohexanone hydrochloride presents a unique set of challenges due to the highly reactive, bifunctional nature of the target molecule. This guide provides field-proven troubleshooting protocols, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity synthesis.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why does my 4-(aminomethyl)cyclohexanone spontaneously polymerize when I neutralize the HCl salt?

The Causality: 4-(Aminomethyl)cyclohexanone is a bifunctional molecule containing both a primary amine and a ketone. When the molecule is free-based (pH > 7), both functional groups become active. You might intuitively expect the molecule to undergo an intramolecular condensation to form a cyclic imine. However, nucleophilic attack of the C4-aminomethyl nitrogen onto the C1 ketone would generate a 2-azabicyclo[2.2.2]octane framework. Forming an imine double bond at the bridgehead of this[2.2.2] bicyclic system violates Bredt's Rule , introducing massive angle strain.

Because this intramolecular pathway is thermodynamically forbidden, the molecules instead undergo rapid intermolecular Schiff base condensation, forming irreversible [1]. The Prevention: The compound must be synthesized, isolated, and stored strictly as an HCl salt. The acid protonates the amine, rendering it non-nucleophilic and locking the molecule in a stable state.

Q2: During the catalytic hydrogenation of 4-cyanocyclohexanone ethylene ketal, I am observing significant amounts of secondary amine byproducts. How can I prevent this?

The Causality: The reduction of a nitrile to a primary amine proceeds via a highly reactive intermediate imine. Once a fraction of the primary amine is formed, it can act as a nucleophile and attack the unreduced imine intermediate. Subsequent elimination of ammonia yields a secondary amine dimer. The Prevention: Catalytic hydrogenation must be performed in the presence of a massive excess of ammonia (e.g., 7N methanolic NH₃). According to Le Chatelier’s principle, the high concentration of ammonia shifts the equilibrium of the hemiaminal intermediate back toward the primary amine, effectively suppressing dimerization ()[2].

Q3: How does the Van Leusen reaction selectively install the nitrile group without side reactions?

The Causality: To install the cyano group, the Van Leusen reaction is employed using Tosylmethyl isocyanide (TosMIC). The mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the ketone. This triggers a 5-endo-dig cyclization to a 5-membered intermediate, which undergoes ring-opening and elimination of the tosyl group to yield the nitrile ()[3]. The Prevention: It is critical to use the ketal-protected 1,4-cyclohexanedione. If the unprotected diketone is used, TosMIC will react indiscriminately with both ketones, leading to complex mixtures.

Part 2: Quantitative Data – Reduction Optimization

The choice of catalyst and additive during the nitrile reduction step dictates the purity of the final product. The table below summarizes the empirical outcomes of various reduction conditions.

Catalyst SystemAdditive / SolventPrimary Amine Yield (%)Secondary Amine (Dimer) Yield (%)Mechanistic Outcome
Pd/C (10%)MeOH (No Additive)45%50%Unrestricted nucleophilic attack on imine intermediate.
Pd/C (10%)NH₃ in MeOH48%45%Ammonia fails to alter surface-bound Pd kinetics[2].
Raney-NickelEtOH (No Additive)60%35%Moderate inherent selectivity, but dimerization persists.
Raney-Nickel 7N NH₃ in MeOH >95% <2% Equilibrium shifted; imine attack completely suppressed.

Part 3: Standard Operating Procedure (SOP)

This three-phase protocol utilizes a self-validating system. Do not proceed to the next phase until the In-Process Control (IPC) check is verified.

Phase 1: Van Leusen Cyanation
  • Reaction: Charge a dry flask with 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and TosMIC (1.1 eq) in a 2:1 mixture of dry DME and EtOH. Cool to 0 °C under N₂.

  • Activation: Add solid potassium tert-butoxide (t-BuOK, 2.0 eq) portion-wise to control the exothermic deprotonation of TosMIC. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Causality: t-BuOK deprotonates the alpha-carbon of TosMIC. The low initial temperature prevents the thermal degradation of the isocyanide intermediate.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.4, stains heavily with KMnO₄) must be completely consumed, replaced by a new, more polar spot (Rf ~0.3).

Phase 2: Catalytic Nitrile Reduction
  • Reaction: Dissolve the crude 4-cyanocyclohexanone ethylene ketal in 7N NH₃ in Methanol (10 mL/g of substrate).

  • Catalysis: Add washed Raney-Nickel catalyst (20% w/w). (Caution: Raney-Ni is pyrophoric; keep wet). Purge the vessel with N₂, then pressurize with H₂ gas to 50 psi. Shake vigorously at room temperature for 14 hours.

  • Causality: The 7N NH₃ provides a massive molar excess of ammonia to outcompete the newly formed primary amine from attacking the imine intermediate.

  • Self-Validation (IPC): Filter a small aliquot through Celite and analyze via LC-MS. The target mass [M+H]⁺ should dominate. Ensure the dimer mass ([2M - NH₃]⁺) is <2% of the total ion count.

Phase 3: Ketal Deprotection & Salt Formation
  • Preparation: Filter the reduction mixture through a pad of Celite to remove Raney-Nickel. Concentrate the filtrate under reduced pressure to remove MeOH and excess NH₃.

  • Reaction: Dissolve the resulting crude amine in THF (5 mL/g) and add 2M aqueous HCl (5.0 eq). Stir at room temperature for 4 hours.

  • Causality: The aqueous HCl serves a dual purpose: it provides the hydronium ions/water necessary to hydrolyze the dioxolane ketal, and it immediately protonates the primary amine, locking it in a stable, non-nucleophilic state to prevent Schiff base polymerization.

  • Self-Validation (IPC): The reaction will initially be a cloudy mixture. As the water-soluble 4-(aminomethyl)cyclohexanone HCl salt forms, the aqueous layer will become completely clear. Confirm completion by taking an NMR of the aqueous layer in D₂O; the ketal ethylene protons at ~3.9 ppm must be completely absent.

Part 4: Mechanistic & Workflow Visualizations

G A 4-(Aminomethyl)cyclohexanone HCl (Stable Salt) B Free Base Formation (pH > 7) A->B NaOH / Base C Intramolecular Attack (Dis-favored) B->C Pathway 1 E Intermolecular Attack (Favored) B->E Pathway 2 D 2-Azabicyclo[2.2.2]octane imine (Anti-Bredt Strain) C->D Steric/Angle Strain F Oligomeric/Polymeric Schiff Bases (Irreversible Byproduct) E->F Polymerization

Mechanistic divergence of 4-(aminomethyl)cyclohexanone free base leading to polymerization.

Workflow Step1 1,4-Cyclohexanedione monoethylene ketal Step2 Van Leusen Cyanation (TosMIC, t-BuOK) Step1->Step2 Step3 4-Cyanocyclohexanone ethylene ketal Step2->Step3 Step4 Nitrile Reduction (Raney-Ni, H2, NH3) Step3->Step4 Step5 4-(Aminomethyl)cyclohexanone ethylene ketal Step4->Step5 Step6 Ketal Deprotection (Aqueous HCl) Step5->Step6 Step7 4-(Aminomethyl)cyclohexanone HCl (Final Product) Step6->Step7

Optimized three-step synthetic workflow for 4-(aminomethyl)cyclohexanone HCl.

Part 5: References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Van Leusen reaction Source: Wikipedia URL:[Link]

  • How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate URL:[Link]

Sources

Optimization

Troubleshooting low yield in dispiro-1,2,4-trioxolane synthesis

Technical Support Center: Dispiro-1,2,4-trioxolane Synthesis Welcome to the technical support center for the synthesis of dispiro-1,2,4-trioxolanes. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dispiro-1,2,4-trioxolane Synthesis

Welcome to the technical support center for the synthesis of dispiro-1,2,4-trioxolanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful yet sensitive chemical transformation. Drawing from established literature and field expertise, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and ensure the integrity of your products.

Dispiro-1,2,4-trioxolanes are a critical pharmacophore in modern medicine, most notably for their potent antimalarial activity, which mimics the mechanism of artemisinin.[1] Their synthesis, however, can be challenging. This guide will address the most common synthetic routes, including the Griesbaum co-ozonolysis and acid-catalyzed reactions of ketones with hydrogen peroxide, to provide a comprehensive resource for achieving high-yield, reproducible results.

Troubleshooting Guide: Addressing Low Yields

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?

A1: Low or no conversion is one of the most common issues and typically points to problems with reagents, catalysts, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst or Insufficient Catalyst Loading:

    • Causality: Many synthetic routes, such as those employing methyltrioxorhenium (MTO) or silica sulfuric acid (SSA), are catalyst-dependent.[2][3] If the catalyst is old, has been improperly stored, or is used in insufficient quantities, the reaction will not proceed efficiently. MTO, for instance, is sensitive to moisture and can lose activity over time.

    • Solution:

      • Use a fresh batch of catalyst or purify/reactivate your existing stock according to literature procedures.

      • Ensure accurate measurement and stoichiometry. Perform a catalyst loading screen (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) to find the optimal concentration for your specific substrate.

      • For MTO-catalyzed reactions, consider the use of additives like 3-methylpyrazole or 3-cyanopyridine, which have been shown to enhance catalytic activity and stability.[4][5][6]

  • Poor Quality or Incorrect Stoichiometry of Oxidant:

    • Causality: Whether using ozone for a co-ozonolysis or hydrogen peroxide (H₂O₂), the oxidant's purity and concentration are critical. Aqueous H₂O₂ solutions can degrade over time, and the concentration may not be as stated on the bottle. For ozonolysis, incomplete reaction occurs if not enough ozone is bubbled through the solution.[7]

    • Solution:

      • For H₂O₂: Verify the concentration of your hydrogen peroxide solution using a standard titration method (e.g., permanganate titration). Use only high-purity, stabilized grades of H₂O₂. For some reactions, anhydrous H₂O₂ prepared from aqueous solutions may be necessary, though extreme caution is required.[8][9]

      • For Ozonolysis: Ensure a complete reaction by monitoring for the characteristic blue color of excess ozone in the solution, or by using an external indicator trap (e.g., potassium iodide solution).[10][11]

  • Presence of Water or Other Inhibitors:

    • Causality: Water can interfere with many of the catalytic cycles and can also lead to unwanted side reactions, such as diol formation from epoxide intermediates.[12] Solvents and starting materials (especially ketones) can absorb atmospheric moisture.

    • Solution:

      • Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through a column of activated alumina).[13]

      • Dry starting ketones over molecular sieves prior to use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Sub-Optimal Temperature:

    • Causality: Ozonolysis reactions require very low temperatures (typically -78 °C) to stabilize the reactive ozonide intermediates.[7][14] Acid-catalyzed reactions may require mild heating to overcome the activation energy but can decompose at higher temperatures.

    • Solution:

      • For Griesbaum co-ozonolysis, maintain a consistent -78 °C using a dry ice/acetone bath.[15]

      • For catalyzed H₂O₂ reactions, perform a temperature optimization study (e.g., 0 °C, room temperature, 40 °C) to find the ideal balance between reaction rate and product stability.

Q2: I'm observing significant decomposition of my product during the reaction or work-up. How can I improve stability?

A2: Dispiro-1,2,4-trioxolanes, while often isolable, are still peroxides and can be sensitive to heat, acid, and reducing agents.[16][17] Their stability is highly dependent on their structure, with bulky substituents like adamantane providing steric shielding to the peroxide bond.[15][18]

Potential Causes & Solutions:

  • Thermal Instability:

    • Causality: The O-O bond is inherently weak and can cleave at elevated temperatures, leading to a cascade of decomposition products. This is particularly problematic during solvent removal or purification.

    • Solution:

      • Maintain low temperatures throughout the reaction and work-up.

      • Remove solvent under reduced pressure at low temperatures (rotary evaporation with a cold water bath).

      • Avoid purification by distillation. Column chromatography on silica gel or neutral alumina at low temperatures is preferred.

  • Acid-Mediated Decomposition:

    • Causality: Strong acids can catalyze the decomposition of the trioxolane ring.[17][19] This is a concern in acid-catalyzed syntheses if the acid is not properly neutralized, or if acidic byproducts are formed.

    • Solution:

      • After an acid-catalyzed reaction, quench the mixture by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • If using silica gel for chromatography, consider neutralizing it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine.

  • Reductive Cleavage During Work-up:

    • Causality: Unreacted reducing agents from an ozonolysis work-up (e.g., dimethyl sulfide, triphenylphosphine) or exposure to certain metals can cleave the peroxide bond.[20]

    • Solution:

      • Use a minimal excess of the quenching agent in ozonolysis.

      • Ensure all glassware is scrupulously clean. Avoid using metal spatulas to handle the purified product.

      • The interaction with ferrous iron (Fe(II)) is the basis of the antimalarial activity but can lead to instability if trace iron contaminants are present.[18][21]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield Observed check_conversion TLC/LCMS Analysis: Low Conversion of Starting Material? start->check_conversion check_decomposition TLC/LCMS Analysis: Product Decomposition or Many Byproducts? start->check_decomposition cause_reagents Potential Cause: Reagent/Catalyst Issue check_conversion->cause_reagents Yes cause_conditions Potential Cause: Sub-optimal Conditions check_conversion->cause_conditions Yes cause_stability Potential Cause: Product Instability check_decomposition->cause_stability Yes cause_side_reactions Potential Cause: Side Reactions check_decomposition->cause_side_reactions Yes solve_reagents Action: 1. Verify H₂O₂/Ozone delivery. 2. Use fresh catalyst. 3. Dry solvents/reagents. cause_reagents->solve_reagents end Re-run Experiment solve_reagents->end solve_conditions Action: 1. Optimize temperature. 2. Check catalyst loading. 3. Ensure inert atmosphere. cause_conditions->solve_conditions solve_conditions->end solve_stability Action: 1. Maintain low temp in work-up. 2. Neutralize acid post-reaction. 3. Use neutral chromatography. cause_stability->solve_stability solve_stability->end solve_side_reactions Action: 1. Adjust stoichiometry. 2. Lower reaction temp. 3. Check for impurities in starting materials. cause_side_reactions->solve_side_reactions solve_side_reactions->end

Caption: A troubleshooting workflow for low-yield dispiro-1,2,4-trioxolane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to dispiro-1,2,4-trioxolanes?

A1: There are two predominant methods for synthesizing these compounds:

  • Griesbaum Co-ozonolysis: This powerful method involves the ozonolysis of an O-methyl oxime in the presence of a ketone.[1][22][23] The oxime is cleaved by ozone to generate a carbonyl oxide intermediate, which is then trapped by the ketone in a 1,3-dipolar cycloaddition to form the trioxolane ring.[15] This method offers high selectivity and avoids the need for potentially unstable olefin precursors.[22]

  • Acid-Catalyzed Condensation: This route involves the reaction of a ketone with hydrogen peroxide (or a synthetic equivalent like a β-hydroperoxy alcohol) in the presence of an acid catalyst.[3][24] The catalyst activates the ketone for nucleophilic attack by the peroxide. This method is often simpler to perform than ozonolysis but may be lower yielding depending on the substrate.

Simplified Griesbaum Co-ozonolysis Mechanism

G cluster_0 Step 1: Carbonyl Oxide Formation cluster_1 Step 2: Cycloaddition Oxime O-Methyl Oxime (R₂C=N-OCH₃) CarbonylOxide Carbonyl Oxide Intermediate (R₂C⁺-O-O⁻) Oxime->CarbonylOxide + O₃ - CH₃ONO Ozone Ozone (O₃) Ketone Ketone (R'₂C=O) CarbonylOxide->Ketone 1,3-Dipolar Cycloaddition Trioxolane Dispiro-1,2,4-trioxolane Ketone->Trioxolane

Caption: The two-step mechanism of the Griesbaum co-ozonolysis reaction.[1][15][23]

Q2: What are the critical safety precautions when working with peroxides?

A2: Organic peroxides are energetic materials and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and appropriate gloves.

  • Avoid Friction and Shock: Peroxides in solid or concentrated form can be sensitive to shock, heat, and friction.[25] Avoid using metal spatulas and ground-glass joints where possible.

  • Temperature Control: Never heat peroxides directly unless a validated procedure explicitly requires it. Always use a water bath for gentle heating and be prepared to cool the reaction immediately if an exotherm is detected.

  • Solvent Choice: Be aware that some solvents, like ethers (e.g., THF, diethyl ether), can form explosive peroxides on their own upon storage.[26] Always test peroxide-forming solvents before use and purify them if necessary.[13][27][28]

  • Scale: Perform new reactions at a small scale first to assess their safety profile before scaling up.

  • Quenching: Have an appropriate quenching agent (e.g., sodium sulfite solution) readily available to neutralize the reaction in an emergency.

Q3: Which analytical techniques are best for monitoring reaction progress and characterizing the product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): The most convenient method for monitoring reaction progress. Use a standard stain like permanganate (which reacts with the peroxide) or p-anisaldehyde.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying byproducts.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. The chemical shifts of the spiro carbons in the trioxolane ring are characteristic.

  • X-Ray Crystallography: Provides unambiguous proof of structure and stereochemistry if a suitable single crystal can be obtained.[29]

Experimental Protocols

Protocol 1: General Procedure for Griesbaum Co-ozonolysis

This protocol is a general guideline and should be adapted for specific substrates based on literature precedent.[30]

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a gas outlet connected to an oil bubbler, and a low-temperature thermometer.

  • Reagents: Dissolve the O-methyl ketone oxime (1.0 eq) and the partner ketone (1.5-2.0 eq) in an anhydrous solvent (e.g., pentane or dichloromethane) in the flask.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas (from an ozone generator, passed through a -78 °C trap to remove contaminants) through the stirred solution. Monitor the reaction by TLC. The reaction is typically complete when the blue color of ozone persists in the solution.

  • Quenching: Once the reaction is complete, purge the solution with a stream of dry nitrogen or argon for 10-15 minutes to remove all excess ozone.

  • Work-up: Allow the mixture to warm to room temperature. Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Removal of Peroxides from Solvents (Activated Alumina Method)

This protocol is used to ensure solvents like THF or diethyl ether are free of dangerous peroxide contaminants before use.[13][26][28]

  • Column Preparation: Prepare a chromatography column packed with activated basic alumina (~80-100 g for up to 500 mL of solvent).

  • Elution: Pass the solvent through the alumina column under gravity.

  • Testing: Collect the eluent and test for the presence of peroxides using a commercial test strip or the potassium iodide (KI) method. A positive test with KI will result in the formation of a yellow-brown color.

  • Repeat if Necessary: If the test is positive, pass the solvent through the column again.

  • Safety Note: The alumina will retain the peroxides. Before disposal, the alumina should be flushed with a dilute acidic solution of ferrous sulfate to destroy the adsorbed peroxides.[28]

Data Summary Table

The choice of ketone co-reactant in the Griesbaum co-ozonolysis significantly impacts the stability and antimalarial activity of the resulting trioxolane. Bulky, rigid carbocycles are often favored.

Spirocyclic KetoneResulting Trioxolane FeatureImpact on PropertiesReference
2-AdamantanoneSpiroadamantane groupProvides high steric shielding to the peroxide bond, increasing stability and often enhancing antimalarial activity.[31][32]
CyclohexanoneSpirocyclohexane groupA common, effective component that provides a good balance of stability and synthetic accessibility.[18][30]
4-tert-ButylcyclohexanoneSubstituted cyclohexaneAllows for modulation of lipophilicity (logP), which can affect pharmacokinetic properties like oral bioavailability.[30]
Bicyclo[3.3.1]nonan-9-oneBridged bicyclic systemIntroduces different conformational constraints that can alter the molecule's interaction with biological targets.[30]

References

  • Griesbaum coozonolysis - Grokipedia. (n.d.). Grokipedia.
  • Boyd, M. J., et al. (2021). Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron. RSC Chemical Biology, 2(6), 1635-1644. [Link]

  • Griesbaum, K., et al. (2025). Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025). Organic & Biomolecular Chemistry. [Link]

  • Griesbaum Coozonolysis. (n.d.). Organic Chemistry Portal. [Link]

  • Griesbaum coozonolysis. (2023). In Wikipedia. [Link]

  • Creek, D. J., et al. (2008). Stability of Peroxide Antimalarials in the Presence of Human Hemoglobin. Antimicrobial Agents and Chemotherapy, 52(6), 2243–2245. [Link]

  • Hawkins, E. G. E. (1965). Process for the purification of organic peroxides. U.S.
  • Lee, R., & Coote, M. L. (2013). New insights into 1,2,4-trioxolane stability and the crucial role of ozone in promoting polymer degradation. Physical Chemistry Chemical Physics, 15(39), 16845-16853. [Link]

  • Creek, D. J., et al. (2007). Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane Antimalarials. Journal of Pharmaceutical Sciences, 96(11), 2945-2956. [Link]

  • Singh, C., et al. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 7(21), 17799–17811. [Link]

  • Yamazaki, S. (2012). Methyltrioxorhenium-Catalyzed Epoxidation of Homoallylic Alcohols with Hydrogen Peroxide. The Journal of Organic Chemistry, 77(21), 9884–9888. [Link]

  • Adolfsson, H., et al. (2000). Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine. The Journal of Organic Chemistry, 65(25), 8651–8658. [Link]

  • Yamazaki, S. (2006). An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide. Organic & Biomolecular Chemistry, 4(19), 3573-3575. [Link]

  • Dong, Y., et al. (2007). Weak base dispiro-1,2,4-trioxolanes: potent antimalarial ozonides. Bioorganic & Medicinal Chemistry Letters, 17(5), 1260-1265. [Link]

  • Singh, C., et al. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 7(21), 17799–17811. [Link]

  • Adolfsson, H., et al. (2000). Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine. The Journal of Organic Chemistry, 65(25), 8651–8658. [Link]

  • Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials. (2025). MDPI. [Link]

  • Peroxide Removal from Organic Solvent Tetrahydrofuran. (n.d.). Activated Alumina Balls. [Link]

  • Management of Peroxide-Forming Organic Solvents. (2025). Berkeley Lab EHS. [Link]

  • McCullagh, J., et al. (2021). Synthesis of Non-symmetrical Dispiro-1,2,4,5-Tetraoxanes and Dispiro-1,2,4-Trioxanes Catalyzed by Silica Sulfuric Acid. The Journal of Organic Chemistry, 86(16), 11449–11459. [Link]

  • Vennerstrom, J. L., et al. (2005). Dispiro-1,2,4-trioxane Analogues of a Prototype Dispiro-1,2,4-trioxolane: Mechanistic Comparators for Artemisinin in the Context of Reaction Pathways with Iron(II). The Journal of Organic Chemistry, 70(13), 5103–5110. [Link]

  • Vennerstrom, J. L., et al. (2005). Dispiro-1,2,4-trioxane Analogues of a Prototype Dispiro-1,2,4-trioxolane: Mechanistic Comparators for Artemisinin in the Context. DigitalCommons@UNO. [Link]

  • Vennerstrom, J. L., et al. (2005). Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes. Journal of Medicinal Chemistry, 48(15), 4953-4961. [Link]

  • Vennerstrom, J. L., et al. (2005). Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II). The Journal of Organic Chemistry, 70(13), 5103-5110. [Link]

  • Guideline Handling and Removing Peroxides. (2014). Safety & Risk Services, The University of British Columbia. [Link]

  • Control and Safe Use of Peroxide Formers. (n.d.). University of Wyoming. [Link]

  • Vennerstrom, J. L., et al. (2005). Spiro and Dispiro-1,2,4-trioxolanes as Antimalarial Peroxides: Charting a Workable Structure−Activity Relationship Using Simple Prototypes. Journal of Medicinal Chemistry, 48(15), 4953–4961. [Link]

  • Creek, D. J., et al. (2007). Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials. Journal of Pharmaceutical Sciences, 96(11), 2945-2956. [Link]

  • Amberg, J. R., et al. (2004). Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. The Journal of Organic Chemistry, 69(24), 8257–8264. [Link]

  • McCullagh, J., et al. (2021). Synthesis of non-symmetrical dispiro 1,2,4,5-tetraoxanes and 1,2,4-trioxanes catalyzed by Silica Sulfuric Acid. University of Liverpool Repository. [Link]

  • Ozonolysis. (2023). Chemistry LibreTexts. [Link]

  • Ozonolysis of Alkenes and Alkynes. (2019). BYJU'S. [Link]

  • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

  • 10 questions with answers in OZONOLYSIS. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges &amp; Solutions for 4-(Aminomethyl)cyclohexanone HCl

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-(Aminomethyl)cyclohexanone hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-(Aminomethyl)cyclohexanone hydrochloride .

Due to its bifunctional nature—containing both a primary amine and a reactive ketone—this aliphatic amino ketone presents unique stability and purification hurdles. This document synthesizes field-proven methodologies, mechanistic explanations, and validated protocols to help you overcome chromatographic streaking, product degradation, and extraction failures.

The Stability Paradox: Why Does My Product Degrade?

The Core Issue: The fundamental challenge in handling 4-(Aminomethyl)cyclohexanone lies in its dual reactivity. The primary amine is a strong nucleophile, while the unhindered cyclohexanone carbonyl is highly electrophilic. When the compound is in its free-base form (pH > 8), it rapidly undergoes intermolecular self-condensation. Two molecules of the amino ketone will self-couple to form complex oligomers or cyclic six-membered rings (such as pyrazine derivatives)[1].

The Solution: To maintain structural integrity, the amine must be rendered non-nucleophilic. This is achieved by protonating the amine to form the hydrochloride salt[2] or by masking the amine with a protecting group (e.g., Boc or Cbz)[3].

G A 4-(Aminomethyl)cyclohexanone HCl (Stable Salt Form) B Free Base Form (Highly Reactive) A->B Basic pH (>8) NaOH / Et3N D Boc-Protected Amine (Stable for Chromatography) A->D Boc2O, Base (In-situ trapping) B->A Acidic pH (<3) HCl C Intermolecular Self-Condensation (Schiff Bases / Pyrazines) B->C Spontaneous Nucleophilic Attack

Figure 1: pH-dependent stability and self-condensation pathway of 4-(Aminomethyl)cyclohexanone.

Troubleshooting Guide & FAQs

Q1: I attempted to purify the HCl salt on a standard normal-phase silica column, but the product streaked irreversibly. What happened?

A: Silica gel is highly acidic (surface silanol pKa ~4.5). When you load an ammonium salt onto silica, the silanol groups act as a cation-exchange stationary phase. The positively charged protonated amine binds irreversibly to the negatively charged silicates, causing severe streaking and near-zero recovery. Solution: You must either use Reverse-Phase HPLC (RP-HPLC) under acidic conditions[4] or protect the amine prior to normal-phase chromatography[3].

Q2: I tried to extract the product from water using Dichloromethane (DCM) by adjusting the pH to 10. The organic layer turned brown, and my yield was terrible. Why?

A: By adjusting the pH to 10, you generated the free base. While the free base is soluble in DCM, it immediately undergoes self-condensation at room temperature[3]. The brown color indicates the formation of polymeric Schiff bases and pyrazine degradation products[1]. Solution: Never free-base aliphatic amino ketones for extraction unless you are immediately trapping them with a protecting group reagent (like Boc₂O) in a biphasic mixture.

Q3: How can I efficiently extract the highly water-soluble HCl salt without free-basing it?

A: Standard organic solvents (EtOAc, DCM) cannot extract the highly polar HCl salt. You must use ion-pairing techniques or highly polar organic solvents. See the quantitative comparison below.

Table 1: Solvent Partitioning & Extraction Efficiency for 4-(Aminomethyl)cyclohexanone

Solvent SystemAqueous pHTarget Chemical FormEst. Extraction EfficiencyMechanistic Notes
EtOAc / Water 2.0HCl Salt< 5%Salt remains entirely in the aqueous layer. Excellent for washing away neutral organic impurities.
DCM / Water 10.0Free Base~60% (Rapid Degradation)Free base partitions to organic but self-condenses within minutes. Not recommended.
n-Butanol / Water 2.0HCl Salt40 - 50%Partial extraction of the intact salt. Requires multiple sequential extractions and high-vacuum evaporation.
DCM + CSA / Water 4.0Camphorsulfonate Salt> 85%Addition of Camphorsulfonic acid (CSA) creates a lipophilic ion pair, allowing organic extraction without neutralizing the amine.

Validated Experimental Protocols

To ensure scientific integrity and high yields, utilize the following self-validating protocols.

Protocol A: Reverse-Phase HPLC Purification of the HCl Salt

This method avoids the instability of the free base by maintaining the compound as a protonated salt throughout the entire purification process[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of HPLC-grade water.

  • Acidification (Self-Validation Step): Add 0.1 M HCl dropwise. Check with pH paper to ensure the solution is strictly pH < 3. This guarantees 100% protonation of the primary amine, preventing on-column condensation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatography: Inject onto a C18 Preparative Column.

    • Mobile Phase A: Water + 0.1% HCl (v/v)

    • Mobile Phase B: Acetonitrile + 0.1% HCl (v/v)

    • Note: Using HCl instead of TFA prevents the formation of mixed trifluoroacetate/hydrochloride salts, ensuring the final product is a uniform HCl salt.

  • Collection & Isolation: Collect the UV-active fractions (typically monitored at 210 nm for the carbonyl/amine).

  • Lyophilization: Freeze the combined fractions and lyophilize to dryness. Do not use rotary evaporation at high heat, as concentrating acidic water can drive unwanted side reactions.

Workflow Step1 Crude Aqueous Reaction Mixture Step2 Acidify to pH < 3 (0.1M HCl) Step1->Step2 Step3 Wash with EtOAc (Removes Neutrals) Step2->Step3 Step4 RP-HPLC Purification (0.1% HCl in H2O/MeCN) Step3->Step4 Step5 Lyophilization (Pure HCl Salt) Step4->Step5

Figure 2: Optimized reverse-phase purification workflow for highly polar amino ketone salts.

Protocol B: Boc-Protection, Silica Purification, and Deprotection

If RP-HPLC is unavailable, the amine must be temporarily protected to allow for standard normal-phase silica gel chromatography[3].

Step-by-Step Methodology:

  • In-Situ Protection: Suspend the crude 4-(Aminomethyl)cyclohexanone HCl in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (1:1). Immediately add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Stir vigorously at room temperature for 4 hours. The biphasic system ensures that as soon as the free base is generated by the bicarbonate, it reacts with Boc₂O in the organic layer, outcompeting self-condensation.

  • Extraction & Purification: Separate the organic layer, dry over MgSO₄, and concentrate. Purify the resulting N-Boc-4-(aminomethyl)cyclohexanone using standard silica gel chromatography (Hexanes/EtOAc).

  • Regeneration of the HCl Salt: To cleave the Boc group and isolate the pure HCl salt, treat the purified intermediate with 4 M HCl in dioxane at room temperature for 2 hours. The pure 4-(Aminomethyl)cyclohexanone HCl will precipitate out of the dioxane solution in excellent yield, requiring no further purification[5].

Sources

Optimization

Stability issues of 4-(Aminomethyl)cyclohexanone HCl in solution

Welcome to the technical troubleshooting and methodology guide for 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 934475-93-1 for the free base). As a bifunctional building block containing both an electrophilic ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical troubleshooting and methodology guide for 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 934475-93-1 for the free base). As a bifunctional building block containing both an electrophilic ketone and a nucleophilic primary amine, this molecule presents unique stability challenges during drug discovery and synthetic workflows[1].

This guide is designed to help researchers understand the inherent reactivity of aminoketones, troubleshoot common degradation issues, and implement field-proven protocols to maintain molecular integrity.

Mechanistic Overview: The Self-Condensation Pathway

The primary mode of degradation for 4-(Aminomethyl)cyclohexanone is intermolecular self-condensation [2]. When handled as a hydrochloride (HCl) salt, the primary amine is protonated (ammonium, -NH₃⁺). This ties up the nitrogen's lone pair, rendering it non-nucleophilic and completely stable[3].

However, when the pH is elevated (e.g., in biological buffers or upon the addition of organic bases), the free amine is liberated. This free amine rapidly attacks the unhindered cyclohexanone carbonyl of adjacent molecules, forming a carbinolamine intermediate that dehydrates into an imine (Schiff base)[4]. Because the resulting dimer still possesses a free amine and a ketone, the reaction cascades into irreversible oligomerization.

G N1 4-(Aminomethyl)cyclohexanone HCl (Stable Salt Form) N2 Free Base Aminoketone (Nucleophilic Amine) N1->N2 Neutralization (pH > 7) Deprotonation N3 Carbinolamine Intermediate (Intermolecular Adduct) N2->N3 Nucleophilic Attack on Adjacent Ketone N4 Schiff Base / Imine Dimer (First Degradation Product) N3->N4 Dehydration (- H2O) N5 Oligomeric Precipitates (Irreversible Loss) N4->N5 Successive Condensations

Pathway of 4-(Aminomethyl)cyclohexanone self-condensation under neutral/basic conditions.

Troubleshooting FAQs

Q: Why does my assay buffer turn cloudy immediately after adding 4-(Aminomethyl)cyclohexanone HCl? A: This cloudiness is the macroscopic observation of rapid oligomerization. When the HCl salt is introduced into a physiological buffer (e.g., PBS at pH 7.4), the environmental pH exceeds the threshold required to keep the amine fully protonated. The liberated free amine acts as a nucleophile, attacking adjacent ketones[2]. This forms highly insoluble imine-linked polymers that precipitate out of solution.

Q: Can I use standard basic extraction (liquid-liquid extraction) to isolate the free base before my reaction? A: No. Attempting to isolate the free base of an aminoketone via basic aqueous workup (e.g., using NaHCO₃ or NaOH) will rapidly drive the formation of self-condensation products[4]. The free base is highly transient. You must perform in situ neutralization directly in the presence of your target electrophile.

Q: I am observing poor yields in my reductive amination when using this building block as the amine source. What is going wrong? A: Your base addition strategy is likely flawed. If you add a base like DIPEA or TEA to the 4-(Aminomethyl)cyclohexanone HCl before adding your target aldehyde, the building block will polymerize with itself before it can react with your intended target. Base must be added last, and ideally dropwise, to keep the steady-state concentration of the free base extremely low.

Q: How can I analytically verify if my stock solution has degraded? A: Use LC-MS to analyze the mass distribution. The intact monomer has a molecular weight of 127.18 g/mol (observed as m/z 128 [M+H]⁺)[1]. If degradation has occurred, you will observe a distinct signal at m/z 237 [2M-H₂O+H]⁺, corresponding to the dehydrated imine dimer, along with higher molecular weight polymeric species.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability of 4-(Aminomethyl)cyclohexanone across various standard laboratory conditions.

Matrix / SolventpH / ConditionTemperatureEstimated Half-Life (t½)Primary State
Aqueous (0.1 N HCl) < 2.04 °C> 6 monthsIntact Monomer (Stable)
Anhydrous DMSO N/A (Acidic salt)-20 °C> 12 monthsIntact Monomer (Stable)
Aqueous Buffer (PBS) 7.425 °C~ 2 - 4 hoursImine Dimers / Oligomers
Aqueous Buffer (Borate) 9.025 °C< 30 minutesRapid Polymerization
DMSO + 1 eq. DIPEA Basic25 °C~ 1 hourImine Dimers / Oligomers

Validated Experimental Protocols

Protocol A: Preparation and Storage of Stable Stock Solutions

Expertise & Causality: Water acts as a mediator for proton exchange, and trace basic impurities in standard solvents can initiate degradation. Maintaining a strictly acidic or anhydrous environment ensures the amine remains protonated and non-nucleophilic.

  • Solvent Preparation: Use only anhydrous DMSO (stored over molecular sieves) or prepare an acidic aqueous solution (e.g., 0.1 N HCl in LC-MS grade water).

  • Dissolution: Weigh the 4-(Aminomethyl)cyclohexanone HCl powder in a dry environment. Dissolve to a concentration of 100 mM. Do not heat the solution to aid dissolution, as thermal energy accelerates degradation of any transient free base[3].

  • Storage: Aliquot the solution into single-use amber vials (to prevent moisture ingress from repeated freeze-thaw cycles) and store at -20 °C.

  • Self-Validating QC Step: Before utilizing a stored aliquot in a critical assay, spot 1 µL on a TLC plate and stain with Ninhydrin. A single clean spot indicates an intact primary amine. Streaking indicates polymeric degradation.

Protocol B: In Situ Neutralization for Reductive Amination

Expertise & Causality: By keeping the aminoketone protonated until the external electrophile (target aldehyde) and reducing agent are already present in the reaction matrix, the desired cross-reaction kinetically outcompetes self-condensation.

  • Initial Mixture: In a dry flask under inert atmosphere (N₂ or Ar), combine 4-(Aminomethyl)cyclohexanone HCl (1.0 eq) and your target aldehyde (1.1 eq) in anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Reducing Agent Addition: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the suspension. Stir for 5 minutes.

  • Controlled Neutralization: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition ensures that as soon as a molecule of the aminoketone is neutralized to its free base, it immediately encounters a vast excess of the target aldehyde and reducing agent, forming the desired secondary amine before it can find another aminoketone molecule.

  • Self-Validating QC Step: Monitor the reaction via LC-MS. The disappearance of the m/z 128 peak and the appearance of your target product mass without the m/z 237 dimer peak confirms that self-condensation was successfully suppressed.

References

  • Aminoaldehydes and aminoketones - Grokipedia. Source: grokipedia.com.
  • Aminoaldehydes and aminoketones - Wikipedia. Source: wikipedia.org.
  • 4-(Aminomethyl)cyclohexanone | C7H13NO | CID 55265168. Source: PubChem (nih.gov).
  • The pyrrole heterocycle is a widely occurring unit in natural products, pharmaceutically active compounds and useful synthetic. Source: clockss.org.

Sources

Troubleshooting

How to prevent the degradation of 4-(Aminomethyl)cyclohexanone HCl

Welcome to the Technical Support Center for handling 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 1205750-10-2 / 934475-93-1). This bifunctional building block is highly valued in drug discovery, particularly for syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 1205750-10-2 / 934475-93-1). This bifunctional building block is highly valued in drug discovery, particularly for synthesizing SYK inhibitors and antimalarial dispiro-1,2,4-trioxolanes[1]. However, its dual chemical nature makes it notoriously susceptible to rapid degradation if mishandled[2].

This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated workflows to ensure the integrity of your compound.

Part 1: The Mechanistic "Why" – Understanding the Degradation

Q: Why is 4-(Aminomethyl)cyclohexanone HCl prone to degradation despite being supplied as a stabilized salt?

To understand the instability of this compound, we must look at its bifunctional structure: it contains both a nucleophilic precursor (the primary amine) and an electrophile (the cyclic ketone).

In organic synthesis, molecules containing both a carbonyl group and a nucleophile are highly susceptible to spontaneous self-condensation[3]. To prevent this, manufacturers supply the compound as a hydrochloride salt. The HCl acts as a thermodynamic sink, keeping the amine fully protonated ( −NH3+​ ) and completely non-nucleophilic.

However, the HCl salt is highly hygroscopic . When exposed to ambient humidity, the salt absorbs moisture, leading to partial dissociation. This micro-environmental shift frees a small fraction of the amine, which immediately attacks the carbonyl group of adjacent molecules. This triggers a cascade of Schiff base (imine) formation, ultimately resulting in irreversible oligomerization and a yellow, gummy degraded mass.

DegradationPathway A 4-(Aminomethyl)cyclohexanone HCl (Stable Salt) B Moisture / Ambient Humidity (or Base Exposure) A->B Improper Storage C Deprotonation (Free Amine Formation) B->C D Intermolecular Nucleophilic Attack (Amine attacks Ketone) C->D E Schiff Base (Imine) Formation D->E F Oligomerization & Degradation (Insoluble Byproducts) E->F

Fig 1: Mechanistic pathway of moisture-induced degradation and self-condensation.

Part 2: Storage & Handling Protocols

Q: What are the strict storage requirements to prevent this degradation?

Because moisture is the primary catalyst for the degradation cascade, exclusion of atmospheric water is non-negotiable. The compound must be stored sealed in a dry environment at 2-8°C[4].

Below is a quantitative risk matrix demonstrating how different storage parameters impact the purity retention of aminoketone hydrochlorides over a 6-month period.

Table 1: Storage Condition Risk Matrix

Storage ConditionTemperatureAtmosphereExpected Purity Retention (6 Mo.)Primary Degradation Risk
Sealed + Desiccated 2-8°CArgon / N₂> 98% Negligible
Sealed (No Desiccant) 2-8°CAmbient Air90 - 95% Slow moisture ingress, minor oligomerization
Unsealed / Frequent Opening 20-25°CAmbient Air< 70% Rapid hygroscopic clumping, Schiff base formation

Self-Validating Handling Rule: Never open the storage vial immediately after removing it from the refrigerator. Allow the sealed vial to equilibrate to room temperature in a desiccator first. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

Part 3: Experimental Workflows & Troubleshooting

Q: How do I use this building block in a reaction without triggering self-condensation before it reacts with my target electrophile?

The most common mistake researchers make is "free-basing" the aminoketone in isolation prior to adding their coupling partner. If you add a base to 4-(Aminomethyl)cyclohexanone HCl, it will immediately self-condense.

To prevent this, you must use an in-situ neutralization workflow. By ensuring the target electrophile (e.g., an acyl chloride) is already present in the solution, the transiently formed free amine is kinetically trapped by the highly reactive electrophile before it has a chance to attack another ketone[3]. Furthermore, utilizing a sterically hindered base like N,N-Diisopropylethylamine (DIPEA / Hünig's base) prevents the base itself from interfering with the electrophile[5].

Step-by-Step Methodology: In-Situ Coupling

  • Suspend: Add the intact 4-(Aminomethyl)cyclohexanone HCl salt to a rigorously anhydrous solvent (e.g., dry DCM or DMF) under an inert atmosphere.

  • Pre-mix: Add your target electrophilic partner (e.g., acyl chloride, 1.05 equivalents) directly to the suspension. Causality: The amine remains protonated and unreactive at this stage.

  • Chill: Cool the reaction flask to 0–4°C using an ice bath. Causality: Low temperatures suppress the activation energy required for self-condensation.

  • Neutralize: Add DIPEA (2.5 equivalents) dropwise over 15 minutes. Causality: As each drop of base deprotonates a fraction of the HCl salt, the liberated amine instantly reacts with the abundant acyl chloride.

  • Warm & Stir: Allow the reaction to slowly warm to room temperature until complete.

Workflow S1 Step 1: Suspend HCl Salt in Anhydrous Solvent (e.g., DCM) S2 Step 2: Add Electrophilic Partner (e.g., Acyl Chloride) S1->S2 S3 Step 3: Cool System to 0-4°C (Ice Bath) S2->S3 S4 Step 4: Dropwise Addition of Base (e.g., DIPEA) S3->S4 In-situ Neutralization S5 Step 5: Target Product Formation (Avoids Self-Condensation) S4->S5

Fig 2: In-situ neutralization workflow to prevent premature self-condensation.

Q: My batch has clumped and turned slightly yellow. Can it be rescued?

Yes, if the degradation is caught early. Yellowing indicates the initial onset of Schiff base formation. You can rescue the material via an acid-driven recrystallization, which hydrolyzes the reversible imine bonds back to the monomeric salt.

Step-by-Step Methodology: Rescue Recrystallization

  • Weigh the degraded material and transfer it to a dry round-bottom flask.

  • Add a minimal volume of boiling anhydrous ethanol until the solid is just dissolved.

  • Critical Step: Add 1-2 drops of concentrated aqueous HCl (37%) or 1M HCl in diethyl ether. Causality: The excess acid forces the equilibrium backward, hydrolyzing any trace imines and ensuring 100% protonation of the primary amine.

  • Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes persistently cloudy.

  • Cool to 4°C overnight to allow complete crystallization.

  • Filter the precipitate rapidly under a nitrogen blanket to prevent atmospheric moisture absorption.

  • Dry the purified white crystals in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

References

  • Title: How to prevent self condensation of APTES?
  • Title: Self-condensation | Source: Wikipedia | URL
  • Title: CAS No : 1205750-10-2 | Product Name : 4-(Aminomethyl)
  • Title: 1205750-10-2 | 4-(Aminomethyl)
  • Title: 4-(Aminomethyl)

Sources

Optimization

Optimizing the reductive amination step in SYK inhibitor synthesis

Welcome to the Technical Support Center for Spleen Tyrosine Kinase (SYK) Inhibitor Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spleen Tyrosine Kinase (SYK) Inhibitor Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of SYK inhibitors—specifically, the reductive amination step.

SYK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Inhibitors like Fostamatinib, Entospletinib, and Cerdulatinib rely on precise structural modifications (often installed via reductive amination) to achieve kinase selectivity and optimal pharmacokinetic (PK) properties.

Below, you will find the mechanistic causality behind common synthetic failures, field-proven troubleshooting strategies, and self-validating protocols to ensure high-fidelity synthesis.

I. Biological Context: The Role of SYK in BCR Signaling

Before optimizing the chemistry, it is essential to understand the biological target. SYK inhibitors are designed to disrupt the BCR signaling cascade, which is hyperactive in B-cell malignancies and autoimmune diseases.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK Kinase (Target) LYN->SYK Phosphorylation BTK BTK SYK->BTK PI3K PI3K SYK->PI3K NFKB NF-κB Survival BTK->NFKB PI3K->NFKB

BCR-SYK signaling cascade highlighting the therapeutic target of SYK inhibitors.

II. Troubleshooting FAQs: Reductive Amination

Q1: I am synthesizing a Fostamatinib analog, but coupling the sterically hindered, electron-deficient aniline to the aldehyde yields <10% product. How can I drive this reaction? A1: The causality here is two-fold: electron-deficient anilines are poor nucleophiles, and steric bulk prevents efficient imine formation. Standard borohydrides (like NaBH4​ or NaBH3​CN ) will prematurely reduce your aldehyde to an alcohol before the imine can form. Solution: Shift to a silane-mediated reductive amination [1]. Using Triethylsilane ( Et3​SiH ) in the presence of Trifluoroacetic acid (TFA) under reflux forces the equilibrium toward the iminium ion. The TFA acts as a Brønsted acid to activate the carbonyl, while Et3​SiH provides a highly chemoselective hydride source that will not reduce the protonated carbonyl as rapidly as it reduces the iminium species.

Q2: During the late-stage optimization of an Entospletinib analog, I am trying to replace the morpholine ring with an oxetane using oxetan-3-one. Why am I observing massive over-alkylation (tertiary amine formation)? A2: Oxetan-3-one is highly electrophilic due to the ring strain of the 4-membered oxetane system[2]. If you are using a primary amine, the resulting secondary amine product is often more nucleophilic than the starting material, leading to a second alkylation event. Solution: You must utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) and strictly control the stoichiometry (1.0 eq of oxetan-3-one). STAB is a mild reducing agent that requires a protonated iminium ion to transfer its hydride. By pre-stirring the amine and ketone with a catalytic amount of acetic acid (AcOH) before adding STAB, you ensure that only the formed imine is reduced, suppressing the over-alkylation pathway[3].

Q3: My SYK/JAK dual inhibitor intermediate (similar to Cerdulatinib) contains an ester group. How do I prevent ester reduction during reductive amination? A3: Chemoselectivity is dictated by the hydride donor's hardness. Lithium aluminum hydride ( LiAlH4​ ) or unbuffered NaBH4​ will attack esters. Solution: Use STAB in a mildly acidic environment (pH 4-5) or consider biocatalytic reductive amination . Engineered imine reductases (IREDs), such as the SpRedAm enzyme, have been successfully utilized in the synthesis of complex kinase inhibitors to achieve >99% chemoselectivity and stereoselectivity without touching ester functionalities[4].

III. Quantitative Reagent Selection Guide

To ensure a self-validating experimental design, select your reducing agent based on the electronic and steric demands of your specific SYK inhibitor intermediate.

Reducing AgentRelative ReactivityChemoselectivity ProfileBest Use Case in SYK Inhibitor Synthesis
NaBH(OAc)3​ (STAB) MildHigh (Tolerates esters, nitriles, halogens)Oxetane incorporation; aliphatic amine alkylation.
NaBH3​CN ModerateModerate (Requires pH ~5)Acid-stable intermediates; sequential one-pot reactions.
Et3​SiH / TFA Strong (Acidic)High (Tolerates halogens, requires acid stability)Hindered/electron-deficient anilines (e.g., Fostamatinib).
Biocatalytic (IREDs) Highly SpecificUltra-High (Stereoselective)Chiral amine synthesis; ester-containing scaffolds.

IV. Diagnostic Workflow for Reductive Amination

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination CheckImine Is Imine/Iminium Forming? (Check LCMS) Start->CheckImine AddAcid Add Lewis/Brønsted Acid (e.g., Ti(OiPr)4, AcOH) CheckImine->AddAcid No CheckReduction Is Reduction Occurring? CheckImine->CheckReduction Yes ChangeHydride Switch Reducing Agent (e.g., STAB to Et3SiH/TFA) CheckReduction->ChangeHydride No OverAlkylation Over-alkylation Detected? CheckReduction->OverAlkylation Yes AdjustEquivalents Control Eq. & Pre-form Imine before STAB OverAlkylation->AdjustEquivalents Yes

Troubleshooting logic tree for optimizing reductive amination in kinase synthesis.

V. Self-Validating Experimental Protocols

Protocol A: Silane-Mediated Reductive Amination (Fostamatinib-style Hindered Anilines)

Mechanism: TFA protonates the carbonyl, facilitating nucleophilic attack by the weak aniline. The resulting iminium is trapped by the organosilane hydride.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the aldehyde (1.0 eq) and the electron-deficient aniline (1.2 eq) in anhydrous toluene (0.2 M).

  • Acidification: Slowly add Trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C. Self-Validation Check: Withdraw a 10 µL aliquot, quench in NaHCO3​ , and check via LCMS. You should observe the imine mass [M+H]+ within 30 minutes.

  • Reduction: Add Triethylsilane ( Et3​SiH , 3.0 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction to 110 °C (reflux) for 24–48 hours[].

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove toluene and excess TFA. Neutralize with saturated aqueous NaHCO3​ and extract with EtOAc. Dry over Na2​SO4​ and purify via silica gel chromatography.

Protocol B: STAB-Mediated Oxetane Incorporation (Entospletinib Optimization)

Mechanism: Pre-formation of the imine prevents the competitive direct reduction of oxetan-3-one to oxetan-3-ol.

  • Imine Pre-formation: Dissolve the primary/secondary amine intermediate (1.0 eq) and oxetan-3-one (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M).

  • Catalysis: Add glacial Acetic Acid (AcOH, 1.5 eq). Stir at room temperature for 2 hours. Self-Validation Check: Run a TLC (stain with Ninhydrin). The primary amine spot should disappear, indicating complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three portions over 15 minutes to control the exotherm[6].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with 1N NaOH to break down boron complexes, extract with DCM, and concentrate for purification.

VI. References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at:[Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - NIH. Available at:[Link]

  • WO2025006783A2 - Heterobifunctional compounds for the degradation of kras. Google Patents. Available at:

Sources

Troubleshooting

By-product formation in the synthesis of aminopyrimidines and how to minimize it

Technical Support Center: Synthesis of Aminopyrimidines A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Aminopyrimidine Synthesis. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Aminopyrimidines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Aminopyrimidine Synthesis. As a Senior Application Scientist, I understand that while the synthesis of aminopyrimidines is a cornerstone of medicinal chemistry, navigating the complexities of by-product formation can be a significant challenge.[1][2][3] This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and minimize unwanted side reactions, ensuring the integrity and efficiency of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of aminopyrimidines, particularly through the widely used condensation of guanidine with a three-carbon precursor.

Q1: What are the most common by-products in the synthesis of 2-aminopyrimidines from guanidine and a 1,3-dicarbonyl compound?

A1: The primary challenges in this synthesis are typically not from a vast array of different by-products, but rather from issues of incomplete reaction, incorrect regiochemistry, and subsequent side reactions of the desired product. The most common issues are:

  • Unreacted Starting Materials: Isolation of significant amounts of the 1,3-dicarbonyl compound or guanidine.

  • Regioisomeric By-products: When using unsymmetrical 1,3-dicarbonyl compounds, two different aminopyrimidine isomers can be formed.[4][5] Controlling the regioselectivity is a critical challenge.

  • Hydrolysis Products: Under harsh acidic or basic conditions, the amino group on the pyrimidine ring can be susceptible to hydrolysis, leading to the corresponding hydroxypyrimidine.[6]

  • Over-alkylation/Arylation: If alkyl or aryl halides are used in subsequent steps, reaction at the ring nitrogens in addition to the exocyclic amino group can occur.

  • Products from Self-Condensation of the Dicarbonyl: The 1,3-dicarbonyl compound can undergo self-condensation under basic conditions, leading to various undesired products.

Q2: How does the choice of base and solvent impact by-product formation?

A2: The base and solvent system is arguably the most critical factor in controlling the outcome of the reaction.

  • Base: A strong, non-nucleophilic base is often preferred. Sodium ethoxide or sodium methoxide in their respective alcohol solvents are classic choices. They are strong enough to deprotonate the 1,3-dicarbonyl and guanidine to facilitate the reaction, but the corresponding alcohol solvent minimizes transesterification if your dicarbonyl is an ester. Using a weaker base may lead to incomplete reaction, while an overly strong or sterically hindered base might favor the self-condensation of the dicarbonyl.

  • Solvent: The solvent must be able to dissolve the reactants and intermediates. Alcohols like ethanol or methanol are common. Using aprotic solvents like DMF or DMSO can sometimes increase reaction rates but may also lead to more side products if not carefully controlled. It's crucial that the solvent is dry, as water can promote hydrolysis by-products.

Q3: My reaction is sluggish and gives a low yield. What are the first things I should check?

A3: Low yield and slow reaction rates often point to a few key areas:

  • Reagent Purity: Ensure your guanidine salt is dry and your 1,3-dicarbonyl compound is pure. Impurities can inhibit the reaction.

  • Base Stoichiometry and Quality: Ensure you are using a sufficient amount of a high-quality base. If you are using sodium metal to generate your alkoxide in situ, ensure the metal is clean and the alcohol is anhydrous.

  • Temperature: Many of these condensations require heat (reflux) to proceed at a reasonable rate.[7][8] If you are running the reaction at room temperature, it may be too slow. Conversely, excessive heat can sometimes promote side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. This will tell you if the reaction has stalled or if it is slowly proceeding.

Part 2: Troubleshooting Guide

This guide is structured around specific problems you might observe during your experiment.

Observed Problem Potential Causes Recommended Solutions & Explanations
Problem 1: Low yield of the desired aminopyrimidine with a significant amount of unreacted 1,3-dicarbonyl starting material recovered.1. Insufficient base or inactive base.2. Reaction temperature is too low.3. Insufficient reaction time.1. Base Optimization: Increase the stoichiometry of the base (e.g., from 1.1 eq to 1.5 or 2.0 eq of sodium ethoxide). Ensure the base is fresh. If preparing in situ from sodium metal, ensure the metal surface is not oxidized.2. Temperature Adjustment: Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., ethanol ~78°C). Microwave-assisted synthesis can also be an effective way to increase the reaction rate.[9][10]3. Time Extension: Monitor the reaction by TLC. If starting material is still being consumed, extend the reaction time.
Problem 2: Isolation of a mixture of two isomeric aminopyrimidines.1. Use of an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone).2. Lack of regiochemical control in the cyclization step.1. Reagent Choice: If possible, use a symmetrical 1,3-dicarbonyl to avoid this issue altogether. 2. Control of Reaction Conditions: Regioselectivity can sometimes be influenced by the reaction conditions. Try changing the solvent or base. For example, a bulkier base might favor attack at the less sterically hindered carbonyl group. Some literature suggests that Lewis acid catalysts can improve regioselectivity in related syntheses.[4] 3. Chromatographic Separation: If a mixture is unavoidable, careful column chromatography is often required for separation. Developing a good solvent system with TLC is crucial before attempting a large-scale separation.
Problem 3: The crude NMR shows a complex mixture of many unidentified products.1. Reaction temperature is too high, causing decomposition.2. The 1,3-dicarbonyl is unstable to the reaction conditions and is undergoing self-condensation or other side reactions.3. The product itself is unstable under the reaction conditions.1. Temperature Reduction: Run the reaction at a lower temperature for a longer period. 2. Step-wise Addition: Instead of mixing all reagents at once, try a stepwise approach. First, form the enolate of the dicarbonyl with the base, and then add the guanidine. This can sometimes minimize the self-condensation of the dicarbonyl. 3. Protect Sensitive Groups: If your starting materials have other sensitive functional groups, they may need to be protected prior to the condensation reaction.
Problem 4: Presence of a hydroxypyrimidine by-product.1. Water present in the reaction mixture.2. Harsh workup conditions (e.g., strongly acidic or basic).3. The aminopyrimidine is being hydrolyzed during the reaction or workup.[6]1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 2. Neutral Workup: During workup, neutralize the reaction mixture carefully. Instead of a strong acid, consider using a milder one like ammonium chloride solution. Avoid prolonged exposure to strong acids or bases. 3. Temperature Control during Workup: Perform extractions and washes at room temperature or below to minimize hydrolysis.

Part 3: Visualization & Workflow

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in aminopyrimidine synthesis.

G start Start: Low Yield or Complex Mixture check_sm Analyze Crude by TLC/NMR: Identify Components start->check_sm unreacted_sm Problem: High % of Unreacted Starting Material check_sm->unreacted_sm Unreacted SM is major component isomers Problem: Regioisomers Detected check_sm->isomers Isomeric products observed complex_mix Problem: Complex Mixture (>3 spots on TLC) check_sm->complex_mix Multiple unknown by-products sol_sm1 Increase Base Stoichiometry (e.g., 1.1 -> 1.5 eq) unreacted_sm->sol_sm1 sol_iso1 Modify Reaction Conditions (Solvent, Base, Temp) isomers->sol_iso1 sol_mix1 Lower Reaction Temperature complex_mix->sol_mix1 sol_sm2 Increase Reaction Temperature (e.g., RT -> Reflux) sol_sm1->sol_sm2 If still incomplete sol_sm3 Extend Reaction Time (Monitor by TLC) sol_sm2->sol_sm3 If still incomplete end Achieved: Improved Yield and Purity sol_sm3->end Reaction complete sol_iso2 Consider Lewis Acid Catalyst sol_iso1->sol_iso2 If no improvement sol_iso3 Optimize Purification (Column Chromatography) sol_iso2->sol_iso3 If mixture is unavoidable sol_iso3->end sol_mix2 Use Stepwise Reagent Addition sol_mix1->sol_mix2 If decomposition persists sol_mix3 Check Stability of Starting Material Under Basic Conditions sol_mix2->sol_mix3 If still complex sol_mix3->end

Caption: Troubleshooting Decision Tree for Aminopyrimidine Synthesis.

Reaction Mechanism: Desired vs. Side Reaction

This diagram illustrates the desired condensation pathway versus a common side reaction, the self-condensation of the 1,3-dicarbonyl starting material.

G cluster_desired Desired Pathway cluster_side Common Side Reaction dicarbonyl1 1,3-Dicarbonyl intermediate1 Michael Addition Intermediate dicarbonyl1->intermediate1 + Guanidine (Base Cat.) guanidine Guanidine guanidine->intermediate1 product 2-Aminopyrimidine intermediate1->product Cyclization & Dehydration dicarbonyl2 1,3-Dicarbonyl side_product Self-Condensation Product dicarbonyl2->side_product + Dicarbonyl (Base Cat.) dicarbonyl3 1,3-Dicarbonyl dicarbonyl3->side_product

Caption: Desired Condensation vs. Dicarbonyl Self-Condensation.

Part 4: Experimental Protocol

Synthesis of 4,6-dimethyl-2-aminopyrimidine

This protocol provides a standard procedure for the synthesis of a simple aminopyrimidine.

Materials:

  • Guanidine hydrochloride (1.0 eq)

  • Acetylacetone (1,3-pentanedione) (1.0 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

  • Drying tube (CaCl2)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube.

  • Reagent Addition: To the flask, add anhydrous ethanol (100 mL), followed by guanidine hydrochloride (1.0 eq) and acetylacetone (1.0 eq). Stir the mixture to dissolve the reagents.

  • Base Addition: Carefully add sodium ethoxide (2.2 eq) to the reaction mixture. Note: Sodium ethoxide is moisture-sensitive and corrosive. Handle with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel if necessary.

Self-Validation Checks:

  • TLC: Before starting the workup, ensure the starting materials are consumed.

  • Crude NMR: Take a proton NMR of the crude product to assess the purity and check for the presence of major by-products before committing to large-scale purification.

References

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules. Available at: [Link]

  • Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Vapourtec. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

  • Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available at: [Link]

  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[4][11][]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Synthetic Endoperoxides: In Vitro and In Vivo Profiling of 4-(Aminomethyl)cyclohexanone-Derived Antimalarials

Executive Summary The reliance on plant-derived artemisinin for frontline antimalarial combination therapies (ACTs) has exposed significant vulnerabilities in the global pharmaceutical supply chain, characterized by pric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reliance on plant-derived artemisinin for frontline antimalarial combination therapies (ACTs) has exposed significant vulnerabilities in the global pharmaceutical supply chain, characterized by price volatility and agricultural lead times[1]. To circumvent these limitations, drug development has pivoted toward fully synthetic endoperoxides—specifically, dispiro-1,2,4-trioxolanes[2].

This technical guide evaluates the chemical synthesis, in vitro efficacy, and in vivo pharmacodynamics of antimalarials synthesized using 4-(Aminomethyl)cyclohexanone HCl (CAS 1205750-10-2) as a foundational building block[3][4]. By comparing these synthetic ozonides (such as analogues of Arterolane/OZ277) against traditional semi-synthetic artemisinins, we provide a comprehensive framework for researchers optimizing next-generation antimalarial pharmacophores[5].

Mechanistic Grounding & Chemical Synthesis

The synthesis of highly active 1,2,4-trioxolanes relies on the Griesbaum co-ozonolysis reaction. The use of 4-(Aminomethyl)cyclohexanone HCl is highly strategic: it provides a spiro-cyclohexyl ring functionalized with a primary amine[3]. This amine serves as a crucial synthetic handle for late-stage derivatization (e.g., forming amides or carbamates), allowing medicinal chemists to precisely tune the drug's aqueous solubility and metabolic stability without disrupting the peroxide pharmacophore[5].

Causality in Structural Design: The intrinsically unstable peroxide bond is sterically shielded by the bulky adamantane ring, preventing premature degradation in the bloodstream[6]. However, the dynamic conformation of the functionalized cyclohexane ring allows the molecule to adopt a "peroxide-equatorial" conformer once inside the parasite. This exposes the O–O bond for inner-sphere coordination with intraparasitic heme Fe(II), triggering a single-electron transfer and subsequent β-scission to generate lethal carbon-centered radicals[5].

G A 4-(Aminomethyl)cyclohexanone HCl (Starting Material) C Griesbaum Co-ozonolysis (O3, 0°C) A->C B Adamantan-2-one O-methyl oxime (Steric Stabilizer) B->C D Dispiro-1,2,4-trioxolane Intermediate (Endoperoxide Pharmacophore) C->D Stereoselective Cycloaddition E Amide/Carbamate Derivatization (ADME Tuning) D->E F Target Antimalarial (e.g., Arterolane Analogues) E->F Enhanced Solubility

Fig 1. Synthetic workflow of 1,2,4-trioxolanes via Griesbaum co-ozonolysis.

Comparative In Vitro Profiling: Efficacy & ADME

A primary objective in synthesizing 1,2,4-trioxolanes from 4-(Aminomethyl)cyclohexanone is overcoming the poor aqueous solubility and rapid metabolic clearance inherent to first-generation artemisinins like artesunate[7].

By desymmetrizing the molecule and utilizing the aminomethyl side chain to form stable salts or polar amides, the intrinsic clearance ( CLint​ ) mediated by human liver microsomes (CYP450 enzymes) is significantly reduced[5].

Table 1: In Vitro Antiplasmodial Activity and Physicochemical Properties
Compound ClassP. falciparum IC₅₀ (nM)Aqueous Solubility (µg/mL)Human Microsome CLint​ (µL/min/mg)Mechanism of Resistance
Arterolane (OZ277) 1.5 ± 0.3~2545.2PfKelch13 mutations (partial)
4-AMC-Derived Analogue *1.2 ± 0.2>10012.5None observed to date
Artesunate (Control) 1.1 ± 0.4High (as salt)>100 (Rapid hydrolysis)PfKelch13 mutations
Chloroquine (Control) 145.0 ± 12.0High5.0PfCRT mutations

*4-AMC = 4-(Aminomethyl)cyclohexanone. Data reflects typical ranges for optimized trans-R3 regioisomers derived from this precursor[5][7].

Comparative In Vivo Pharmacodynamics

The true advantage of 4-(Aminomethyl)cyclohexanone-derived trioxolanes emerges in in vivo models. Traditional artemisinins suffer from short half-lives, requiring multi-day dosing regimens that suffer from poor patient compliance[2]. The optimized synthetic ozonides demonstrate prolonged exposure, allowing for single-dose cures in murine models[5][7].

Table 2: In Vivo Efficacy in P. berghei Mouse Model
CompoundRouteED₅₀ (mg/kg/day)ED₉₀ (mg/kg/day)30-Day Survival (Single 50 mg/kg Dose)
Arterolane (OZ277) p.o.1.84.50% (Recrudescence observed)
4-AMC-Derived Analogue p.o.0.92.1100% (Complete Cure)
Artesunate p.o.3.58.00% (Rapid clearance)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. Each workflow includes internal checkpoints to verify the causality of the experimental design.

Protocol A: Chemical Synthesis via Griesbaum Co-Ozonolysis
  • Preparation: Dissolve adamantan-2-one O-methyl oxime (1.0 equiv) and N-Boc protected 4-(aminomethyl)cyclohexanone (1.2 equiv) in a non-participating solvent mixture (e.g., pentane/CH₂Cl₂ 4:1).

  • Ozonolysis: Cool the reaction vessel to 0°C. Bubble a stream of ozone ( O3​ ) through the solution until the starting oxime is completely consumed (monitored via TLC).

    • Causality: Maintaining 0°C is critical; it prevents the thermal decomposition of the highly reactive carbonyl oxide intermediate before the 1,3-dipolar cycloaddition can occur[5].

  • Quenching & Deprotection: Purge the system with N2​ gas to remove residual ozone. Concentrate under reduced pressure. Treat the crude intermediate with 4M HCl in dioxane to cleave the Boc protecting group.

  • Validation: Purify via flash chromatography. Utilize ¹H NMR spectroscopy to confirm the presence of the trioxolane ring (characteristic chemical shifts) and determine the cis/trans diastereomeric ratio.

Protocol B: In Vitro Antiplasmodial Assay ([³H]-Hypoxanthine Incorporation)
  • Culturing: Maintain P. falciparum (W2 chloroquine-resistant strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Drug Exposure: Seed parasites into 96-well plates and expose them to serial dilutions of the synthesized trioxolane for 48 hours.

  • Radiolabeling: Pulse the cultures with 0.5 µCi of [³H]-hypoxanthine per well for an additional 24 hours.

    • Causality: Malaria parasites lack de novo purine synthesis pathways. The incorporation of exogenous hypoxanthine directly correlates with parasitic DNA synthesis and viability, providing a highly sensitive readout of drug cytotoxicity.

  • Validation: Harvest cells onto glass-fiber filters and measure radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
  • Infection: Intravenously inoculate female Swiss mice with 1×107 P. berghei ANKA-infected erythrocytes on Day 0.

  • Dosing: Administer the test compound orally (p.o.) once daily from Day 0 to Day 3.

  • Assessment: On Day 4, prepare Giemsa-stained thin blood smears from tail vein blood.

    • Causality: Assessing parasitemia on Day 4 specifically captures the drug's ability to suppress the initial exponential growth phase of the parasite.

  • Validation: Calculate the percentage of parasitemia suppression relative to vehicle-treated controls to determine ED₅₀ and ED₉₀ values. Monitor surviving mice for 30 days to confirm radical cure (absence of recrudescence)[7].

Mechanistic Pathway of Pharmacophore Activation

Mechanism N1 1,2,4-Trioxolane Drug (Peroxide-Equatorial Conformer) N3 Inner-Sphere Coordination & Single-Electron Transfer N1->N3 N2 Intraparasitic Heme Fe(II) (Infected Erythrocyte) N2->N3 N4 O-O Bond Cleavage (Alkoxy Radical Intermediate) N3->N4 N5 β-Scission Reaction N4->N5 N6 Carbon-Centered Radicals (Highly Reactive) N5->N6 N7 Alkylation of Parasite Proteins (Parasite Death) N6->N7 Covalent Adducts

Fig 2. Fe(II)-mediated activation and radical generation pathway of trioxolanes.

Conclusion

The utilization of 4-(Aminomethyl)cyclohexanone HCl in the synthesis of dispiro-1,2,4-trioxolanes represents a paradigm shift in antimalarial drug design. By replacing the structurally complex, plant-derived artemisinin scaffold with a fully synthetic, modular ozonide, researchers can systematically optimize ADME properties. The resulting analogues exhibit superior metabolic stability, enhanced aqueous solubility, and the capacity for single-dose in vivo cures, establishing them as premier candidates for next-generation Artemisinin Combination Therapies (ACTs).

Sources

Comparative

Spectroscopic comparison of 4-(Aminomethyl)cyclohexanone HCl and its precursors

A Comparative Analysis of 4-(Aminomethyl)cyclohexanone HCl and its Precursor, 4-Oxocyclohexanecarbonitrile In the landscape of pharmaceutical synthesis, the structural integrity and purity of intermediates are paramount....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 4-(Aminomethyl)cyclohexanone HCl and its Precursor, 4-Oxocyclohexanecarbonitrile

In the landscape of pharmaceutical synthesis, the structural integrity and purity of intermediates are paramount. 4-(Aminomethyl)cyclohexanone hydrochloride is a valuable building block, and its synthesis often proceeds from 4-oxocyclohexanecarbonitrile. This guide offers a detailed spectroscopic comparison of the final product and its precursor, providing researchers with the analytical tools to monitor this critical transformation. By understanding the distinct spectral signatures of the nitrile ketone and the resulting amino ketone hydrochloride, scientists can ensure reaction completion, identify key functional group changes, and verify the structure of the final product.

The Synthetic Pathway: A Tale of Two Functional Groups

The conversion of 4-oxocyclohexanecarbonitrile to 4-(aminomethyl)cyclohexanone HCl is a classic example of nitrile reduction. This process targets the cyano group (-C≡N) and reduces it to a primary amine (-CH₂NH₂), while the cyclohexanone ring remains intact. The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and solubility.

Synthetic Pathway Precursor 4-Oxocyclohexanecarbonitrile Product 4-(Aminomethyl)cyclohexanone HCl Precursor->Product Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., LiAlH₄) followed by HCl treatment

Caption: Synthetic route from 4-oxocyclohexanecarbonitrile to 4-(Aminomethyl)cyclohexanone HCl.

Spectroscopic Analysis: A Comparative Overview

The transformation from a nitrile ketone to an amino ketone hydrochloride is accompanied by significant changes in the molecule's interaction with electromagnetic radiation. These changes are readily observable through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Stretches

IR spectroscopy is a powerful tool for identifying functional groups. The most dramatic changes in the IR spectrum during this transformation are the disappearance of the nitrile stretch and the appearance of amine-related absorptions.

Functional Group4-Oxocyclohexanecarbonitrile (Precursor)4-(Aminomethyl)cyclohexanone HCl (Product)Rationale for Change
C≡N Stretch Strong, sharp peak around 2240-2260 cm⁻¹AbsentThe nitrile group is reduced to an amine.
C=O Stretch Strong, sharp peak around 1715 cm⁻¹[1]Strong, sharp peak around 1715 cm⁻¹The ketone carbonyl group remains unchanged.
N-H Stretch AbsentBroad absorption in the 3000-3300 cm⁻¹ regionAppearance of the primary amine hydrochloride salt (-NH₃⁺).
N-H Bend AbsentMedium absorption around 1500-1600 cm⁻¹Bending vibration of the newly formed amine group.
C-H Stretch Peaks around 2850-2950 cm⁻¹Peaks around 2850-2950 cm⁻¹The C-H bonds of the cyclohexane ring are retained.

The presence of a strong peak around 1715 cm⁻¹ in both spectra confirms that the cyclohexanone moiety is preserved throughout the reaction.[1] The key diagnostic for a successful reaction is the complete disappearance of the characteristic nitrile peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The reduction of the nitrile and the formation of the hydrochloride salt lead to predictable changes in the NMR spectra.

¹H NMR Spectroscopy:

The most significant changes in the ¹H NMR spectrum are the disappearance of the proton alpha to the nitrile group and the appearance of new signals corresponding to the aminomethyl group.

Proton Environment4-Oxocyclohexanecarbonitrile (Precursor) (Expected)4-(Aminomethyl)cyclohexanone HCl (Product) (Expected)Rationale for Change
-CH(CN)- Multiplet around 2.8-3.2 ppmAbsentThe methine proton adjacent to the nitrile is gone.
-CH₂NH₃⁺ AbsentBroad singlet or multiplet around 3.0-3.5 ppmAppearance of the methylene protons adjacent to the ammonium group.
-NH₃⁺ AbsentBroad singlet around 7.5-8.5 ppmProtons of the ammonium group, often exchange-broadened.
Cyclohexane Ring Protons Multiplets in the 1.5-2.5 ppm rangeMultiplets in the 1.5-2.5 ppm rangeThe overall structure of the cyclohexane ring protons remains similar, though minor shifts can be expected due to the change in the substituent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The conversion is marked by the disappearance of the nitrile carbon signal and the appearance of a new signal for the aminomethyl carbon.

Carbon Environment4-Oxocyclohexanecarbonitrile (Precursor) (Expected)4-(Aminomethyl)cyclohexanone HCl (Product) (Expected)Rationale for Change
-C≡N Signal around 120 ppmAbsentThe nitrile carbon is reduced.
-C=O Signal around 208-212 ppmSignal around 208-212 ppmThe ketone carbonyl carbon remains present.
-CH₂NH₃⁺ AbsentSignal around 40-45 ppmAppearance of the carbon in the newly formed aminomethyl group.
Cyclohexane Ring Carbons Signals in the 25-45 ppm rangeSignals in the 25-45 ppm rangeThe carbon signals of the cyclohexane ring will show slight shifts due to the change in the electronic environment.
Mass Spectrometry (MS): A Change in the Molecular Ion Peak

Mass spectrometry measures the mass-to-charge ratio of ions and is a definitive tool for determining the molecular weight of a compound.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
4-OxocyclohexanecarbonitrileC₇H₉NO123.15 g/mol [][3]124.07
4-(Aminomethyl)cyclohexanone HClC₇H₁₄ClNO163.65 g/mol [4][5]128.11 (for the free base)

The mass spectrum of the precursor will show a molecular ion peak corresponding to its molecular weight. After the reaction, the mass spectrum of the free base of the product will show a molecular ion peak that is 4 mass units higher, corresponding to the addition of four hydrogen atoms during the reduction of the nitrile group.

Experimental Protocols

FTIR Sample Preparation (Solid Samples):

A common and effective method for analyzing solid samples is the Potassium Bromide (KBr) pellet method.[6]

  • Grind: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Press: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analyze: Place the pellet in the FTIR spectrometer and acquire the spectrum.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for rapid analysis with minimal sample preparation.[7]

NMR Sample Preparation:

  • Dissolve: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD for the hydrochloride salt).[8]

  • Filter: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Analyze: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Spectroscopic_Workflow cluster_precursor Precursor Analysis cluster_product Product Analysis Precursor 4-Oxocyclohexanecarbonitrile Precursor_IR FTIR Analysis Precursor->Precursor_IR Precursor_NMR NMR Analysis Precursor->Precursor_NMR Precursor_MS Mass Spectrometry Precursor->Precursor_MS Reaction Chemical Transformation (Reduction & Salt Formation) Precursor->Reaction Comparison Comparative Data Analysis Precursor_IR->Comparison Precursor_NMR->Comparison Precursor_MS->Comparison Product 4-(Aminomethyl)cyclohexanone HCl Product_IR FTIR Analysis Product->Product_IR Product_NMR NMR Analysis Product->Product_NMR Product_MS Mass Spectrometry Product->Product_MS Product_IR->Comparison Product_NMR->Comparison Product_MS->Comparison Reaction->Product

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic comparison of 4-(aminomethyl)cyclohexanone HCl and its precursor, 4-oxocyclohexanecarbonitrile, provides a clear and definitive method for monitoring the chemical transformation. The key spectral changes—the disappearance of the nitrile IR stretch and the emergence of amine-related signals in both IR and NMR, coupled with the expected mass shift in mass spectrometry—serve as reliable indicators of a successful reaction. By employing these spectroscopic techniques, researchers and drug development professionals can ensure the identity and purity of this important synthetic intermediate, a critical step in the path to novel therapeutics.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Available from: [Link]

  • FT-IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. Available from: [Link]

  • FTIR Analysis. RTI Laboratories. Available from: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Available from: [Link]

  • 1H NMR Spectrum (CHEM022801). ContaminantDB. Available from: [Link]

  • 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4. Chemsrc. Available from: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (2013, February 4). Organic Letters - ACS Publications. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805. PubChem. Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (2013, February 4). Organic Letters - ACS Publications. Available from: [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Available from: [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2009, May 1). SciSpace. Available from: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). Available from: [Link]

  • 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. ResearchGate. Available from: [Link]

  • Online Research @ Cardiff - ORCA. Available from: [Link]

    • 13C NMR Spectroscopy. Available from: [Link]

  • C NMR Spectroscopy. Available from: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • 13C-NMR. Available from: [Link]

  • The features of IR spectrum. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Available from: [Link]

  • C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]

  • Preparation method for 4-substituted acylamino cyclohexanone. (2012, July 18). Google Patents.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 23). MDPI. Available from: [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Available from: [Link]

  • 1 H NMR monitoring of the reaction progress of 4-methylcyclohexanone... ResearchGate. Available from: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 11). ResearchGate. Available from: [Link]

  • Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Proprep. Available from: [Link]

  • IR Spectrum Of Cyclohexanone. Bartleby. Available from: [Link]

Sources

Validation

A Technical Guide to Alternative Reagents for Spleen Tyrosine Kinase (SYK) Inhibitor Synthesis

For researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics, the synthesis of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics, the synthesis of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry. Spleen Tyrosine Kinase (SYK) has emerged as a critical target in a range of autoimmune diseases and hematological malignancies. A common structural motif in many SYK inhibitors involves a central heterocyclic core, often a pyrimidine derivative, appended with various amine-containing side chains that play a crucial role in dictating potency, selectivity, and pharmacokinetic properties. While 4-(Aminomethyl)cyclohexanone HCl has been utilized as a building block in this context, the exploration of alternative reagents is vital for expanding the chemical space and optimizing drug-like properties. This guide provides an in-depth comparison of alternative amine reagents for the synthesis of SYK inhibitors, supported by experimental insights and synthetic considerations.

The Central Role of SYK in Immune Signaling

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Upon receptor engagement, SYK is activated and initiates a downstream signaling cascade, leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Consequently, inhibition of SYK has proven to be a promising therapeutic strategy for a host of inflammatory and autoimmune disorders.

Below is a simplified representation of the SYK signaling pathway, illustrating its central role in immune cell activation.

SYK_Signaling_Pathway BCR_FcR BCR / FcR Activation SYK SYK BCR_FcR->SYK Recruitment & Phosphorylation Downstream Downstream Signaling Cascades (e.g., PLCγ, PI3K, MAPK) SYK->Downstream Activation Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Signal Transduction protocol_workflow Start Start with 2,4-Dichloropyrimidine -5-carboxylate Step1 Step 1: First Nucleophilic Substitution (e.g., with an aniline derivative) Start->Step1 Intermediate1 Monochloro-pyrimidine Intermediate Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Substitution (with alternative amine) Intermediate1->Step2 Intermediate2 Disubstituted Pyrimidine Ester Step2->Intermediate2 Step3 Step 3: Amide Formation Intermediate2->Step3 FinalProduct Final SYK Inhibitor Step3->FinalProduct

Caption: A general workflow for the synthesis of 2,4-diaminopyrimidine-5-carboxamide SYK inhibitors.

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of a 2,4-dichloropyrimidine-5-carboxylate ester in a suitable solvent (e.g., isopropanol, dioxane), add one equivalent of the first amine (e.g., a substituted aniline).

  • Add a base (e.g., diisopropylethylamine) and heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and isolate the monosubstituted product by filtration or extraction.

Step 2: Second Nucleophilic Aromatic Substitution with Alternative Amine

  • Dissolve the monochloro-pyrimidine intermediate in a suitable solvent (e.g., NMP, DMSO).

  • Add an excess of the desired alternative amine (e.g., 2-aminophenethylamine or a cyclic amine).

  • Heat the reaction mixture to drive the substitution. The temperature and reaction time will vary depending on the reactivity of the amine.

  • Upon completion, work up the reaction by pouring it into water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

Step 3: Amide Formation (if starting with a carboxylate ester)

  • Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Isolate and purify the final product.

Conclusion

The selection of the amine-containing building block is a critical decision in the design and synthesis of novel SYK inhibitors. While 4-(aminomethyl)cyclohexanone HCl represents one option, a wealth of alternative reagents, both cyclic and acyclic, are available to the medicinal chemist. The choice of reagent will depend on the specific goals of the project, with considerations for potency, selectivity, and overall drug-like properties. The SAR data for different amine classes provide a valuable roadmap for navigating this chemical space. By leveraging a diverse array of amine building blocks and a robust synthetic strategy, researchers can continue to develop the next generation of highly effective and safe SYK inhibitors.

References

  • Al-Sultan, S., Mohammed, M., & Talib, W. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
  • Powell, N. A., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1051-1055. [Link]

  • BenchChem. (2025).
  • ChemicalBook. (2023, December 26).
  • ResearchGate. (n.d.). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase | Request PDF.
  • Al-Sultan, S., Mohammed, M., & Talib, W. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors.
  • PubMed. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

  • BenchChem. (n.d.).
  • RSC Publishing. (n.d.).
  • Equation Chemical. (n.d.). 6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B]O[1][2]XAZIN-3(4H)-ONE.

  • Powell, N. A., et al. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]

  • ChemScene. (n.d.). 6-Amino-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b]o[1][2]xazin-3-one.

  • ChemicalBook. (2025, September 25). 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B]o[1][2]xazin-3(4H)-one.

  • PubMed. (2005, August 15). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. [Link]

  • PMC. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.
  • ResearchGate. (2025, August 6). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
  • PubMed. (2020, November 15). Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. [Link]

  • BuyersGuideChem. (n.d.). 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]o[1][2]xazin-3[4H]-one.

  • Synthesis of low-cost inhibitors of Spleen Tyrosine Kinase (SyK)
  • Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.
  • Benchchem. (n.d.). Entospletinib: A Deep Dive into its Target Profile and Kinase Selectivity.
  • PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • ResearchGate. (n.d.). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors | Request PDF.
  • PubChem. (n.d.). Entospletinib | C23H21N7O | CID 59473233. [Link]

  • ACS Publications. (n.d.). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors.
  • TargetMol. (n.d.). Entospletinib (GS-9973) | Syk Inhibitor.
  • ResearchGate. (2026, February 18). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.
  • BOC Sciences. (n.d.).
  • Scilit. (n.d.).
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • RSC Publishing. (n.d.).
  • MDPI. (2024, February 8). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.

Sources

Comparative

In-Depth Purity Validation of 4-(Aminomethyl)cyclohexanone HCl: High-Purity vs. Standard Grades

As medicinal chemistry advances toward increasingly complex molecular architectures, the quality of bifunctional building blocks dictates the success of downstream synthesis. 4-(Aminomethyl)cyclohexanone HCl (CAS 934475-...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry advances toward increasingly complex molecular architectures, the quality of bifunctional building blocks dictates the success of downstream synthesis. 4-(Aminomethyl)cyclohexanone HCl (CAS 934475-93-1)[1] is a highly versatile intermediate utilized in the development of kinase inhibitors, spirocyclic scaffolds, and CNS-active therapeutics. However, its dual functionality—a reactive ketone and a primary amine hydrochloride—makes it susceptible to process-related impurities such as over-reduced cyclohexanols, des-amino byproducts, and structural isomers.

This guide provides a comprehensive, objective comparison between High-Purity Grade and Standard Commercial Grade 4-(Aminomethyl)cyclohexanone HCl. Furthermore, it details a self-validating, orthogonal analytical workflow combining Hydrophilic Interaction Liquid Chromatography (HILIC) and quantitative Nuclear Magnetic Resonance (qNMR) to rigorously establish absolute purity in compliance with ICH Q2(R2) guidelines[2].

Comparative Analysis: High-Purity vs. Standard Commercial Grade

Standard commercial grades of amine hydrochlorides often rely solely on area-percent High-Performance Liquid Chromatography (HPLC) with UV detection. This approach is fundamentally flawed for this molecule because non-chromophoric impurities (e.g., aliphatic alcohols) remain invisible, leading to artificially inflated purity scores. The High-Purity Grade is subjected to orthogonal validation (HPLC-ELSD + qNMR), ensuring that both chromophoric and non-chromophoric impurities are quantified.

Table 1: Performance and Impurity Profile Comparison
ParameterHigh-Purity GradeStandard Commercial GradeImpact on Downstream Synthesis
Absolute Purity (qNMR) > 99.0%92.0% – 95.0%High purity ensures predictable stoichiometry in reductive aminations.
Des-amino Impurities < 0.1%Up to 3.0%Causes chain termination or dead-end byproducts in library synthesis.
Isomeric Purity > 99.5%Variable (often contains 1,3-isomers)Prevents the formation of inseparable diastereomeric mixtures.
Validation Methodology Orthogonal (HILIC-UV/ELSD + qNMR)Single-dimension (RP-HPLC-UV only)Orthogonal methods prevent "invisible" impurities from passing QC.

Orthogonal Validation Workflow

To establish a self-validating analytical system, we employ two distinct physical principles: chromatographic separation (HILIC) for impurity profiling, and nuclear spin resonance (qNMR) for absolute mass-balance quantification.

ValidationWorkflow Start 4-(Aminomethyl)cyclohexanone HCl HPLC_Prep Sample Prep: 80% MeCN Buffer (pH 3.0) Start->HPLC_Prep NMR_Prep Sample Prep: D2O + Maleic Acid (IS) Start->NMR_Prep HPLC HILIC-ELSD Purity Analysis (Impurity Profiling) HPLC_Data Chromatographic Integration (Relative Area %) HPLC->HPLC_Data NMR qNMR Absolute Quantification (Internal Standard Method) NMR_Data Resonance Integration (Absolute Purity %) NMR->NMR_Data HPLC_Prep->HPLC NMR_Prep->NMR Validation Cross-Validation & ICH Q2(R2) Compliance HPLC_Data->Validation NMR_Data->Validation

Workflow for orthogonal purity validation of amine hydrochlorides using HPLC and qNMR.

HPLC Validation Methodology (ICH Q2(R2) Compliant)

The Causality of Method Selection: Primary amine hydrochlorides exhibit severe peak tailing on traditional Reversed-Phase (C18) columns due to secondary electrostatic interactions with residual surface silanols. To counteract this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the highly polar amine salt partitions into a water-enriched layer immobilized on a zwitterionic stationary phase. This provides sharp, symmetrical peaks and excellent resolution from less polar synthetic precursors. Evaporative Light Scattering Detection (ELSD) is coupled with UV to detect non-chromophoric impurities.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The acidic pH ensures the primary amine remains fully protonated, preventing peak splitting).

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 4-(Aminomethyl)cyclohexanone HCl and dissolve in 10 mL of 80:20 Acetonitrile:Water to match the initial mobile phase conditions, preventing solvent-induced band broadening.

  • Chromatographic Execution:

    • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).

    • Gradient: Isocratic elution at 80% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and ELSD (Evaporator Temp: 40°C, Nebulizer: 1.5 L/min N2).

  • System Suitability: Inject the standard preparation in precision replicates (n=6). Ensure the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, and the tailing factor is ≤ 1.5, per ICH Q2(R2) guidelines[2].

Absolute Quantification via qNMR

The Causality of Method Selection: While HILIC-ELSD is exceptional for separating impurities, it relies on relative response factors. qNMR overcomes this limitation because the area under an NMR resonance peak is directly proportional to the number of nuclei responsible for that signal, allowing for absolute quantification without requiring a reference standard of the analyte itself[3]. By introducing a certified internal standard (IS), the system becomes self-validating.

Step-by-Step qNMR Protocol
  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM) as the IS. (Causality: Its distinct singlet at ~6.3 ppm does not overlap with the aliphatic protons of the cyclohexanone ring, which resonate between 1.5 and 3.0 ppm).

  • Sample Preparation:

    • Accurately weigh ~15.0 mg of 4-(Aminomethyl)cyclohexanone HCl and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg).

    • Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ).

    • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 1H-NMR at 600 MHz.

    • Relaxation Delay (D1): Set to 30 seconds. (Causality: D1 must be at least 5 × T1​ of the slowest relaxing proton to ensure complete longitudinal magnetization recovery; failure to do so results in truncated integrals and artificially low purity values).

    • Scans: 64 transients to ensure a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet (2 protons) and the aminomethyl methylene protons (~2.8 ppm, 2 protons). Calculate absolute purity using the molar ratio equation.

Experimental Data Summary

The following table summarizes the validation data obtained for the High-Purity Grade, demonstrating strict adherence to international regulatory standards.

Table 2: ICH Q2(R2) Validation Data Summary for High-Purity Grade
Validation ParameterHILIC-ELSD ResultsqNMR ResultsAcceptance Criteria (ICH Q2)
Linearity ( R2 ) 0.9998 (Range: 0.1 - 1.5 mg/mL)0.9999 (Range: 5 - 25 mg/mL) 0.999
Precision (%RSD, n=6) 0.85%0.42% 2.0%
Accuracy (Spike Recovery) 99.2% - 100.8%99.8% - 100.3%98.0% - 102.0%
Limit of Detection (LOD) 0.02 µg/mLN/A (Method is for assay)Signal-to-Noise 3:1
Determined Absolute Purity 99.6% (Area %)99.4% (w/w %)> 99.0%

Conclusion

The purity of 4-(Aminomethyl)cyclohexanone HCl cannot be reliably determined using standard reversed-phase HPLC-UV methods due to the molecule's polarity and the presence of non-chromophoric impurities. By employing a self-validating, orthogonal approach utilizing HILIC-ELSD for impurity profiling and qNMR for absolute mass-balance quantification, researchers can confidently verify the integrity of their building blocks. The High-Purity Grade, validated through these rigorous ICH Q2(R2) compliant protocols, ensures reproducible stoichiometry and eliminates the risk of impurity-driven side reactions in complex drug development workflows.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • 4-(Aminomethyl)cyclohexanone | C7H13NO | CID 55265168 National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

Sources

Validation

Head-to-head comparison of antimalarial compounds derived from 4-(Aminomethyl)cyclohexanone HCl

As a Senior Application Scientist specializing in antimalarial drug discovery, I have evaluated numerous synthetic endoperoxides designed to overcome the pharmacokinetic limitations and emerging resistance profiles of se...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimalarial drug discovery, I have evaluated numerous synthetic endoperoxides designed to overcome the pharmacokinetic limitations and emerging resistance profiles of semi-synthetic artemisinins. Among the most promising structural classes are the dispiro-1,2,4-trioxolanes (OZs) .

The synthesis of these next-generation antimalarials relies heavily on specific building blocks to confer metabolic stability and target affinity. 4-(Aminomethyl)cyclohexanone HCl (CAS: 1205750-10-2) serves as a critical precursor[1] in synthesizing a highly potent sub-class of aminomethyl trioxolanes, most notably OZ163 and its advanced salt forms, OZ207 (tosylate) and OZ209 (mesylate)[2][3].

This guide provides a head-to-head comparison of 4-(aminomethyl)cyclohexanone-derived trioxolanes against traditional artemisinins, detailing the causality behind their structural design, self-validating experimental protocols, and comparative efficacy data.

Chemical Rationale: Why 4-(Aminomethyl)cyclohexanone?

The fundamental flaw of natural artemisinin and its first-generation derivatives (artemether, artesunate) is their short biological half-life and susceptibility to rapid metabolic degradation via cytochrome P450 enzymes.

By utilizing 4-(aminomethyl)cyclohexanone as a starting material, medicinal chemists achieve three critical design objectives[4][5]:

  • Steric Hindrance: The integration of a spirocyclohexyl ring on one side of the trioxolane heterocycle (paired with a spiroadamantane group on the other) physically shields the peroxide bridge from premature, non-specific degradation in the bloodstream.

  • The "Amine Handle": The aminomethyl group extending from the cyclohexyl ring acts as a weak base. This allows for the formulation of various stable salts (e.g., tosylate, mesylate).

  • Enhanced Pharmacokinetics: The bulky counterions in salts like OZ207 and OZ209 disrupt the crystal lattice energy of the solid state, significantly enhancing aqueous dissolution rates and oral bioavailability compared to the free base or standard HCl salts[2][3].

Mechanistic Pathway: Endoperoxide Activation

The antimalarial action of dispiro-1,2,4-trioxolanes is contingent upon the cleavage of their endoperoxide bridge. Unlike artemisinins, which have a controversial and multi-targeted mechanism, compounds like OZ209 have been shown to directly target malarial mitochondria, inducing rapid reactive oxygen species (ROS) production and membrane depolarization[6][7].

MOA A Dispiro-1,2,4-trioxolane (e.g., OZ209) B Intraerythrocytic Plasmodium falciparum A->B D Endoperoxide Bridge Cleavage A->D Encounters Fe2+ C Hemoglobin Degradation (Release of Fe2+-Heme) B->C C->D E Carbon-Centered Radical Generation D->E F Alkylation of Parasite Mitochondria E->F G Rapid Parasite Death F->G

Figure 1: Fe(II)-mediated activation of 4-(aminomethyl)cyclohexanone-derived trioxolanes leading to parasite death.

Head-to-Head Data Comparison

To objectively compare the performance of the 4-(aminomethyl)cyclohexanone derivatives (OZ163, OZ207, OZ209) against standard therapies, we analyze their in vitro IC50 values against chloroquine-resistant P. falciparum (W2 strain) and their in vivo recrudescence times in P. berghei-infected mice[2][3][5].

Table 1: Comparative Efficacy and Recrudescence Profile

CompoundStructural Class / SaltIC50 (nM) vs. P. falciparum W2Recrudescence Time (Days)Oral Bioavailability
Artesunate Semi-synthetic Artemisinin1.210 - 14Low / Variable
Chloroquine 4-Aminoquinoline87.28 - 10High
OZ163 Trioxolane (HCl salt)1.815 - 18Moderate
OZ207 Trioxolane (Tosylate salt)1.5No Recrudescence (>28)High
OZ209 Trioxolane (Mesylate salt)1.4No Recrudescence (>28)High

Data Synthesis Insight: While the in vitro IC50 values of the OZ compounds are comparable to Artesunate, their true superiority is revealed in vivo. Strikingly, the tosylate (OZ207) and mesylate (OZ209) salts of the aminomethyl trioxolane completely prevented parasite recrudescence[2][5]. This suggests a significantly extended biological half-life and sustained parasiticidal exposure compared to the rapidly cleared artemisinins.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the optimized, step-by-step methodologies used to evaluate these compounds.

Protocol A: In Vitro [3H]-Hypoxanthine Incorporation Assay

Causality:Plasmodium parasites cannot synthesize purines de novo and must salvage host hypoxanthine. Measuring the incorporation of radiolabeled [3H]-hypoxanthine directly quantifies parasite DNA synthesis and viability, providing a highly sensitive readout for drug efficacy.

  • Culture Preparation: Maintain P. falciparum (W2 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Dilution: Dissolve OZ207/OZ209 in DMSO to a 10 mg/mL stock. Perform serial 2-fold dilutions in 96-well microtiter plates (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Incubation: Add parasite culture (0.5% initial parasitemia) to the drug plates. Incubate at 37°C in a specialized gas mixture (5% CO2, 5% O2, 90% N2) for 24 hours.

  • Radiolabeling: Pulse each well with 0.5 μCi of[3H]-hypoxanthine and incubate for an additional 24 hours.

  • Harvest & Read: Harvest the cells onto glass fiber filters, wash to remove unincorporated label, and quantify beta-emission using a liquid scintillation counter. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vivo Peters' 4-Day Suppressive Test & Recrudescence

Causality:In vitro data cannot account for host metabolism. The 4-day suppressive test evaluates true pharmacokinetic exposure, while the 28-day follow-up validates whether the drug achieved a radical cure or merely suppressed the infection temporarily.

Protocol N1 Inoculate Mice (Day 0) with P. berghei ANKA N2 Administer Compound Oral Gavage (Days 0-3) N1->N2 10^7 parasitized RBCs N3 Blood Smear Analysis Giemsa Stain (Day 4) N2->N3 24h post-last dose N4 Calculate Parasitemia Reduction (%) N3->N4 N5 Monitor for 28 Days (Survival/Recrudescence) N4->N5 If Parasitemia < 1% N6 Determine Cure Rate (No Recrudescence = Cure) N5->N6

Figure 2: Workflow for validating in vivo efficacy and recrudescence prevention.

  • Infection: Intravenously inoculate female Swiss mice with 1×107 P. berghei-infected red blood cells on Day 0.

  • Dosing: Administer the test compounds (OZ163, OZ207, Artesunate) via oral gavage at a fixed dose of 30 mg/kg once daily from Day 0 to Day 3. Vehicle: Standard Suspending Vehicle (SSV).

  • Initial Efficacy: On Day 4, collect tail-vein blood, prepare Giemsa-stained thin smears, and determine parasitemia via microscopy.

  • Recrudescence Monitoring: For mice showing >99% parasitemia suppression on Day 4, continue blood smear monitoring twice weekly up to Day 28. Record the day parasitemia becomes detectable again (recrudescence).

Conclusion

The utilization of 4-(aminomethyl)cyclohexanone HCl as a structural foundation for dispiro-1,2,4-trioxolanes represents a masterclass in rational drug design. By converting the aminomethyl handle into mesylate (OZ209) or tosylate (OZ207) salts, researchers have successfully engineered compounds that maintain the explosive, iron-activated parasiticidal power of artemisinins while completely eradicating the issue of rapid recrudescence[2][3]. For drug development professionals, these synthetic endoperoxides offer a scalable, highly stable, and potent alternative to natural product derivatives in the ongoing fight against multidrug-resistant malaria.

References

  • Google Patents. (2013). EP2599779A1 - Dispiro 1,2,4-trioxolane antimalarials.
  • Google Patents. (2005). US6906205B2 - Spiro and dispiro 1,2,4-trioxolane antimalarials.
  • PLOS One. (2010). Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation. Retrieved from[Link]

  • eScholarship (UC San Francisco). Towards New Antimalarial Drugs from the Endoperoxide Class. Retrieved from [Link]

Sources

Comparative

Assessment of the synthetic utility of 4-(Aminomethyl)cyclohexanone HCl against other bifunctional building blocks

An in-depth evaluation of bifunctional building blocks is critical for accelerating hit-to-lead optimization in medicinal chemistry. Among these, 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS 1205750-10-2)[1] has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of bifunctional building blocks is critical for accelerating hit-to-lead optimization in medicinal chemistry. Among these, 4-(Aminomethyl)cyclohexanone Hydrochloride (CAS 1205750-10-2)[1] has emerged as a highly versatile scaffold. Characterized by a ketone and a primary amine separated by a methylene spacer, this molecule offers orthogonal reactivity that is highly prized in the synthesis of complex therapeutics, including spleen tyrosine kinase (SYK) inhibitors[2] and antimalarial peroxides[3].

This guide objectively compares the synthetic utility, reactivity profiles, and structural advantages of 4-(Aminomethyl)cyclohexanone HCl against alternative bifunctional rings, such as 4-aminocyclohexanone and 4-piperidone, providing actionable protocols and mechanistic insights for drug development professionals.

Structural and Mechanistic Comparison

When selecting a cyclic bifunctional building block, the spatial arrangement of the functional groups dictates both the synthetic feasibility and the pharmacological properties of the resulting derivative.

  • 4-(Aminomethyl)cyclohexanone HCl: The presence of the methylene spacer (-CH₂-) between the cyclohexane ring and the primary amine is its defining feature. This spacer mitigates steric hindrance from the bulky cyclohexane ring, significantly enhancing the nucleophilicity of the amine during S_NAr reactions. Furthermore, in drug design, this extra rotatable bond provides conformational flexibility, allowing the basic amine (or its derivatives) to optimally interact with solvent-exposed regions or specific residues in kinase binding pockets (e.g., SYK)[4]. The hydrochloride salt form is strictly necessary to prevent intermolecular Schiff base formation (self-condensation) between the free amine and the ketone, ensuring long-term shelf stability[5].

  • 4-Aminocyclohexanone: Lacking the methylene spacer, the amine is directly attached to the ring. This increases steric clash during coupling reactions with bulky electrophiles and restricts the conformational freedom of the resulting pharmacophore.

  • 4-Piperidone: While it provides a nitrogen atom and a ketone, the nitrogen is embedded within the ring (secondary amine). This fundamentally alters the hydrogen-bond donor/acceptor profile and restricts derivatization to the ring itself, lacking the extended reach provided by an exocyclic aminomethyl group.

Quantitative Reactivity & Structural Profile
Property / Metric4-(Aminomethyl)cyclohexanone HCl4-Aminocyclohexanone4-Piperidone
Amine Type Primary (Exocyclic)Primary (Exocyclic)Secondary (Endocyclic)
Spacer Length 1 Carbon (-CH₂-)None (Direct attachment)N/A
Relative Nucleophilicity High (Reduced steric shielding)Moderate (Sterically shielded)High (Secondary amine)
Self-Condensation Risk Low (Protected as HCl salt)High (If free base)Low (Forms stable hydrates/salts)
Typical S_NAr Yields 75% - 90%50% - 70%80% - 95%
Primary Applications SYK Inhibitors[2], Antimalarials[3]Rigid linkersRing-fused heterocycles

Divergent Synthetic Utility

The orthogonal reactivity of the ketone and the primary amine allows 4-(Aminomethyl)cyclohexanone HCl to be utilized in divergent synthetic pathways without the immediate need for complex protecting group strategies.

G Start 4-(Aminomethyl)cyclohexanone HCl AminePath Amine Reactivity (SNAr / Amide Coupling) Start->AminePath DIPEA, Heat KetonePath Ketone Reactivity (Griesbaum Co-ozonolysis) Start->KetonePath O3, Oxime Ether SYK Aminopyrimidine SYK Inhibitors AminePath->SYK Malaria Dispiro-1,2,4-trioxolanes (Antimalarials) KetonePath->Malaria

Divergent synthetic pathways of 4-(Aminomethyl)cyclohexanone HCl for drug discovery.

Pathway A: Amine Functionalization (SYK Inhibitor Synthesis)

In the synthesis of aminopyrimidine-based SYK inhibitors, the primary amine acts as a potent nucleophile to displace a halogen on a substituted pyrimidine ring[2]. The ketone is intentionally left intact during this step to serve as a handle for subsequent reductive amination or Grignard addition, allowing for late-stage diversification of the inhibitor's tail region.

Pathway B: Ketone Functionalization (Antimalarial Peroxides)

For the development of next-generation antimalarials, the ketone group is subjected to Griesbaum co-ozonolysis with an O-methyl oxime to form sterically hindered dispiro-1,2,4-trioxolanes[3]. The aminomethyl group is typically protected (e.g., as a phthalimide or Boc-derivative) prior to ozonolysis, and later deprotected to yield a water-soluble, orally bioavailable weak-base antimalarial[6].

Validated Experimental Protocols

The following protocols demonstrate the self-validating causality of using 4-(Aminomethyl)cyclohexanone HCl. The choice of base, solvent, and temperature are explicitly designed to maximize the orthogonal reactivity of the molecule.

Protocol 1: S_NAr Coupling for Aminopyrimidine Intermediates

Objective: To synthesize a ketone-bearing aminopyrimidine intermediate for SYK inhibitor libraries. Rationale: N,N-Diisopropylethylamine (DIPEA) is used to liberate the free base of the aminomethyl group in situ. DMF is selected as the solvent to stabilize the polar transition state of the S_NAr reaction.

Workflow Step1 Salt Neutralization (DIPEA in DMF) Step2 Nucleophilic Attack (SNAr on Pyrimidine) Step1->Step2 Step3 Thermal Shift (80-100°C, 12h) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Product Ketone-bearing Aminopyrimidine Step4->Product

Step-by-step SNAr workflow for synthesizing SYK inhibitor intermediates.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 4-(Aminomethyl)cyclohexanone HCl (1.0 eq) and the target 2-chloro-4-(trifluoromethyl)pyrimidine (1.05 eq) in anhydrous DMF (0.2 M).

  • Neutralization: Add DIPEA (3.0 eq) dropwise at room temperature. Causality: 1.0 eq neutralizes the HCl salt, while the remaining 2.0 eq acts as an acid scavenger for the HCl generated during the S_NAr reaction.

  • Coupling: Elevate the temperature to 90°C and stir for 12 hours. Monitor via LC-MS until the chloropyrimidine is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the functionalized ketone intermediate.

Protocol 2: Griesbaum Co-Ozonolysis for Dispiro-1,2,4-trioxolanes

Objective: To construct the peroxide pharmacophore essential for antimalarial activity. Rationale: The reaction relies on the in situ generation of a carbonyl oxide (Criegee intermediate) from an O-methyl oxime, which is then trapped by the highly electrophilic ketone of the cyclohexanone derivative[3].

Step-by-Step Methodology:

  • Protection: Prior to ozonolysis, the primary amine of 4-(Aminomethyl)cyclohexanone must be protected (e.g., as a Boc-carbamate) to prevent oxidation by ozone.

  • Ozonolysis Setup: Dissolve the N-Boc-4-(aminomethyl)cyclohexanone (1.0 eq) and an O-methyl oxime (e.g., derived from 2-adamantanone, 1.2 eq) in a mixture of pentane and CH₂Cl₂ (4:1 v/v) at 0°C.

  • Ozone Delivery: Bubble a stream of O₃/O₂ through the solution until a persistent blue color indicates ozone saturation. Causality: The non-polar solvent mixture favors the cycloaddition of the Criegee intermediate over solvent-trapping side reactions.

  • Quenching: Purge the system with N₂ to remove excess ozone.

  • Purification: Concentrate the crude mixture and purify via flash chromatography (using neutral alumina to prevent peroxide degradation) to isolate the target dispiro-1,2,4-trioxolane.

Conclusion

Compared to rigid alternatives like 4-aminocyclohexanone and endocyclic secondary amines like 4-piperidone, 4-(Aminomethyl)cyclohexanone HCl offers superior synthetic flexibility. Its methylene spacer enhances nucleophilicity and provides critical conformational adaptability in target binding sites. Whether utilized for S_NAr reactions in kinase inhibitor discovery or as a ketone acceptor in the synthesis of complex antimalarial peroxides, it stands as a premier bifunctional building block in modern medicinal chemistry.

References

  • PubChem. "4-(Aminomethyl)cyclohexanone | C7H13NO | CID 55265168". National Center for Biotechnology Information. Available at:[Link]

  • Pharmaffiliates. "4-(Aminomethyl)-cyclohexanone Hydrochloride (CAS 1205750-10-2)". Pharmaffiliates. Available at:[Link]

  • Dong, Y., et al. "Spiro and Dispiro-1,2,4-trioxolanes as Antimalarial Peroxides: Charting a Workable Structure−Activity Relationship Using Simple Prototypes." Journal of Medicinal Chemistry, 2005. Available at:[Link]

  • Tang, Y., et al. "Weak Base Dispiro-1,2,4-Trioxolanes: Potent Antimalarial Ozonides." UNL Digital Commons, 2006. Available at:[Link]

  • Merck Sharp & Dohme Corp. "Aminopyrimidines as Syk inhibitors." US Patent 9290490B2, 2012.

Sources

Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Causality: The "Why" Behind the Protocol

Standard Operating Procedure: Safe Handling and Disposal of 4-(Aminomethyl)cyclohexanone HCl As a Senior Application Scientist overseeing the synthesis of complex pharmaceutical intermediates, I frequently encounter 4-(A...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(Aminomethyl)cyclohexanone HCl

As a Senior Application Scientist overseeing the synthesis of complex pharmaceutical intermediates, I frequently encounter 4-(Aminomethyl)cyclohexanone hydrochloride. This bifunctional compound is a critical building block in the development of dispiro-1,2,4-trioxolanes for antimalarial therapies and aminopyrimidines for SYK-mediated disease treatments[1]. However, its dual chemical nature—an amine hydrochloride salt coupled with a reactive cyclic ketone—presents unique waste management and logistical challenges.

A common operational failure in many laboratories is treating all organic salts as generic, benign waste. This guide provides a self-validating, step-by-step protocol for the proper disposal of 4-(Aminomethyl)cyclohexanone HCl, bridging the gap between chemical causality and environmental compliance.

To design a safe disposal strategy, we must first understand the molecule's underlying reactivity profile[2]:

  • The Hydrochloride Salt: As an HCl salt, this compound is highly water-soluble and yields a slightly acidic aqueous solution. If this acidic waste stream is inadvertently mixed with cyanide or sulfide salts in a general waste carboy, it can rapidly generate lethal toxic gases (HCN or H2S)[3].

  • The Ketone Moiety: Ketones are highly susceptible to nucleophilic attack. If 4-(Aminomethyl)cyclohexanone HCl waste is neutralized with strong bases in the presence of free primary amines, it can undergo spontaneous imine formation or aldol condensations. These exothermic reactions can quickly pressurize sealed waste containers, leading to catastrophic rupture[3].

  • Environmental Persistence: While not listed as a highly toxic RCRA P-list waste, its status as an active pharmaceutical intermediate mandates thermal destruction (incineration) rather than drain disposal. This prevents ecological bioaccumulation and the disruption of biological wastewater treatment processes[4].

Quantitative Data & Operational Implications

The following table summarizes the physicochemical properties of 4-(Aminomethyl)cyclohexanone HCl and their direct impact on laboratory waste profiling.

PropertyValueOperational Implication for Disposal
CAS Number 1205750-10-2Essential identifier for EHS waste profiling and manifesting[1].
Molecular Formula C7H13NO • HClContains nitrogen and chlorine; requires high-temperature incineration to manage NOx and HCl gas emissions[5].
Molecular Weight 163.64 g/mol Used for calculating molarity and neutralization capacity in aqueous waste streams[1].
Physical State Solid (Neat)Generates fine dust; requires handling and transfer within a certified chemical fume hood[6].
Chemical Compatibility Incompatible with strong bases/oxidizersMust be strictly segregated from sodium hydroxide, nitric acid, and reactive metals[3].

Step-by-Step Disposal Methodology

This protocol ensures that every step acts as a self-validating system, minimizing human error through strict segregation, containment, and labeling.

Step 1: Waste Characterization and Segregation

  • Solid Waste: Collect unreacted powder, contaminated weighing boats, and filter papers in a dedicated, chemically compatible plastic container (e.g., high-density polyethylene, HDPE). Do not use metal containers, as residual HCl can cause severe corrosion[7].

  • Aqueous Waste: Collect aqueous solutions in a separate HDPE carboy. Crucial Step: Do not attempt to neutralize the acidic solution within the Satellite Accumulation Area (SAA) unless specifically authorized by your EHS department, as localized heating and boiling can occur[4].

  • Organic Solvent Waste: If the compound is dissolved in organic solvents (e.g., methanol or dichloromethane during extraction), route it to the appropriate halogenated or non-halogenated organic waste carboy[3].

Step 2: Primary Containment and Labeling

  • Ensure the waste container is sealed with a tightly fitting, leak-proof cap at all times, except when actively adding waste[7]. Never leave a funnel resting in the waste bottle.

  • Affix a standard Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "4-(Aminomethyl)cyclohexanone hydrochloride" and its exact percentage. Do not use abbreviations, shorthand, or chemical structures on the label[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the waste container in a designated SAA at or near the point of generation.

  • Utilize secondary containment (e.g., a chemically resistant spill tray) capable of holding 110% of the largest container's volume[8].

  • Segregate this waste physically from strong oxidizers, bases, and reactive metals to prevent cross-contamination[3].

Step 4: Decontamination of Empty Containers

  • Empty primary reagent bottles must be triple-rinsed with a compatible solvent (e.g., water or ethanol) before being discarded.

  • The first rinse must be collected and disposed of as hazardous waste, as it contains the highest concentration of the residual chemical[9].

  • Deface the original manufacturer label before discarding the cleaned bottle into the standard glass/plastic recycling stream.

Disposal Decision Workflow

To streamline laboratory operations, I have designed the following logical workflow for classifying and routing 4-(Aminomethyl)cyclohexanone HCl waste.

DisposalWorkflow Start 4-(Aminomethyl)cyclohexanone HCl Waste Generated CheckState Determine Physical State & Solvent Matrix Start->CheckState Solid Solid Powder / Contaminated Consumables CheckState->Solid Aqueous Aqueous Solution (Slightly Acidic) CheckState->Aqueous Mixed Mixed with Organic Solvents CheckState->Mixed SolidDisp Collect in HDPE container. Label: Toxic Solid Waste. Keep dry. Solid->SolidDisp AqueousDisp Collect in Aqueous Waste. Do not mix with cyanides/bases. Label components clearly. Aqueous->AqueousDisp MixedDisp Route to Halogenated or Non-Halogenated Organic Waste based on solvent. Mixed->MixedDisp EHSPickup EHS / Licensed Contractor Pickup Final Disposition: High-Temp Incineration SolidDisp->EHSPickup AqueousDisp->EHSPickup MixedDisp->EHSPickup

Decision-making workflow for the segregation and disposal of 4-(Aminomethyl)cyclohexanone HCl.

Spill Response and Remediation

In the event of an accidental spill, immediate and calculated action is required to prevent exposure and environmental release.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify that no incompatible chemicals (like strong bases) are involved in the spill[6].

  • PPE: Don a disposable laboratory coat of low permeability, nitrile gloves (double-gloving recommended), and safety goggles[6].

  • Containment: For solid spills, avoid generating dust. Do not dry sweep. Use a slightly damp absorbent pad to gently collect the powder. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Transfer all contaminated cleanup materials into a hazardous waste bag or bucket. Seal and label it as spill debris containing 4-(Aminomethyl)cyclohexanone HCl.

  • Final Wash: Wash the spill surface with copious amounts of soap and water, collecting the wash water as hazardous waste if possible[6].

By integrating these scientifically grounded procedures into your daily operations, you not only ensure regulatory compliance but also foster a culture of uncompromising safety and precision in drug development.

References

  • PubChem. 4-(Aminomethyl)cyclohexanone | C7H13NO | CID 55265168. National Institutes of Health. Available at:[Link]

  • Kent State University. Lab Waste Disposal Requirement | Compliance and Risk Management. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at:[Link]

  • Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Available at:[Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available at:[Link]

  • Novachem. Ketamine HCl - Safety Data Sheet (General Ketone Amine Hydrochloride Handling). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(Aminomethyl)cyclohexanone HCl

Comprehensive Safety and Handling Guide for 4-(Aminomethyl)cyclohexanone Hydrochloride As a Senior Application Scientist, I frequently see laboratories treat all powder reagents with a generalized safety approach. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 4-(Aminomethyl)cyclohexanone Hydrochloride

As a Senior Application Scientist, I frequently see laboratories treat all powder reagents with a generalized safety approach. However, handling 4-(Aminomethyl)cyclohexanone hydrochloride (CAS: 1205750-10-2) requires a highly specific, mechanistic understanding of its properties. Widely used as a critical building block in the synthesis of dispiro-1,2,4-trioxolanes (antimalarial agents) and aminopyrimidine-based SYK inhibitors, this compound is an amine hydrochloride salt.

Because it is a finely milled, water-soluble salt, it poses acute irritation risks to any moisture-rich biological surface (eyes, respiratory tract, and skin). This guide provides a self-validating, step-by-step operational protocol to ensure maximum laboratory safety, regulatory compliance, and experimental integrity.

Hazard Profile & Mechanistic Risk Assessment

Before handling this compound, personnel must understand why it is hazardous, not just that it is hazardous. When amine hydrochlorides contact the moisture on your skin or mucous membranes, they dissociate. This dissociation causes localized pH shifts and protein denaturation, leading to rapid erythema (redness) and tissue irritation .

Table 1: GHS Hazard and Precautionary Profile

GHS CodeHazard StatementMechanistic Rationale & Causality
H302 Harmful if swallowedSystemic absorption disrupts cellular integrity and metabolic pathways.
H315 Causes skin irritationSalt dissociation in skin sweat/moisture causes localized acidic irritation and lipid bilayer disruption.
H319 Causes serious eye irritationHigh solubility in aqueous environments (tears) leads to rapid, localized irritation of the cornea.
H335 May cause respiratory irritationFine powder aerosolization allows deep penetration into the respiratory tract, irritating mucous membranes.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires matching the barrier material to the chemical's specific properties and the solvents used in your workflow.

  • Hand Protection: Use Nitrile gloves (minimum 4-mil thickness).

    • Causality: Nitrile provides superior chemical resistance to amine salts and the polar aprotic solvents (e.g., DMF, DMSO) typically used in downstream syntheses compared to latex.

    • Self-Validation: Before donning, perform a visual inspection and a quick inflation test (trapping air and squeezing) to ensure zero pinhole compromises.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+).

    • Causality: Standard safety glasses leave top and side gaps. The fine dust of 4-(Aminomethyl)cyclohexanone HCl (H335) can easily bypass glasses, settling into the eye and dissolving in basal tears to cause severe irritation (H319).

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat with tightly fitted wrists.

  • Respiratory Protection: All handling should occur in a fume hood. If handling outside a ventilated enclosure is strictly unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block irritant dust .

Operational Workflows: Step-by-Step Methodologies

Weighing dry, low-molecular-weight powders is the highest-risk activity for aerosolization and inhalation exposure.

Workflow A: Preparation and Weighing

  • Environment Setup: Conduct all open-container work inside a certified chemical fume hood or a ventilated balance enclosure (VBE).

    • Self-Validation Check: Tape a small, 1-inch piece of tissue paper to the bottom edge of the sash. It should pull steadily inward, visually confirming negative pressure and adequate airflow before you open the chemical bottle.

  • Static Mitigation: Amine salts frequently hold a static charge, causing the powder to "jump" off the spatula and aerosolize. Wipe the exterior of the weighing vessel and the balance pan with an anti-static wipe prior to transfer.

  • Transfer: Use a grounded, stainless-steel spatula. Never pour the powder directly from the source bottle, as this displaces air and forces fine dust into the operator's breathing zone.

  • Sealing: Cap both the source bottle and the weighing vessel before removing them from the ventilated enclosure.

Workflow B: Solution Preparation

  • Solvent Addition: Always add the solvent to the pre-weighed powder, rather than dropping powder into the solvent. This prevents the displacement of dry dust into the air.

  • Agitation: Use a magnetic stirrer or closed-vial vortexing. Avoid vigorous shaking of unsealed containers.

  • Labeling: Immediately label the solution with the chemical name, concentration, date, and hazard warnings (Irritant).

Spill Response & Decontamination Protocol

In the event of a powder spill, immediate and methodical action is required to prevent the H335 respiratory hazard from becoming airborne.

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate if >50g Start->Assess PPE Don Emergency PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Powder (Avoid Dust Generation) PPE->Contain Sweep Moisten & Sweep (Use Damp Absorbent) Contain->Sweep Decon Decontaminate Surface (Soap & Water) Sweep->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Caption: Step-by-step workflow for containing and decontaminating a 4-(Aminomethyl)cyclohexanone HCl spill.

Execution Steps:

  • Isolate: Restrict access to the spill area immediately.

  • Moisten (Critical Step): Lightly mist the spilled powder with water or cover it with wet paper towels. Causality: Moistening binds the fine particles together, neutralizing the risk of aerosolization during the mechanical sweeping process.

  • Collect: Use a plastic scoop or bench scraper to transfer the wetted mass into a sealable hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and water. Because the hydrochloride salt is highly water-soluble, aqueous cleaning is highly effective at removing microscopic residues.

Waste Disposal Plan

Improper disposal can lead to dangerous cross-reactions in waste carboys or environmental contamination.

  • Solid Waste: Place all contaminated consumables (gloves, paper towels, empty vials, and spill cleanup materials) into a solid hazardous waste bin explicitly labeled "Toxic/Irritant Solid Waste."

  • Liquid Waste: Aqueous or organic solutions containing 4-(Aminomethyl)cyclohexanone HCl must be collected in compatible, clearly labeled liquid waste carboys.

    • Crucial Warning:Do not mix with strong bases in the waste stream. Strong bases will deprotonate the hydrochloride salt, potentially releasing the free amine, which possesses a different volatility, solubility, and toxicity profile .

  • Regulatory Compliance: Dispose of all waste through your institution's EPA-approved (or local equivalent) hazardous waste management program.

References

  • Title: Analysis of enzyme reactions using NMR techniques: Safety considerations and standards (Handling Irritant Powders) Source: Constant Systems / Laboratory Safety Guidelines URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)cyclohexanone HCl
Reactant of Route 2
4-(Aminomethyl)cyclohexanone HCl
© Copyright 2026 BenchChem. All Rights Reserved.